molecular formula C7H6O3 B146741 2,6-Dihydroxybenzaldehyde CAS No. 387-46-2

2,6-Dihydroxybenzaldehyde

Cat. No.: B146741
CAS No.: 387-46-2
M. Wt: 138.12 g/mol
InChI Key: DGXAGETVRDOQFP-UHFFFAOYSA-N
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Description

2,6-Dihydroxybenzaldehyde is a versatile chemical building block critically important in advanced organic synthesis and medicinal chemistry . Its unique structure, featuring both aldehyde and two ortho-positioned hydroxyl groups on a benzene ring, makes it a valuable precursor for synthesizing complex molecules . In pharmaceutical research, it serves as a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs) and has been utilized in the development of cinnamide-based compounds investigated as potent cholinesterase inhibitors, which are a target for neurodegenerative diseases . The growth of the pharmaceutical industry, particularly for novel drug discovery, is a primary driver for the demand of this high-value intermediate . Beyond pharmaceuticals, this compound finds significant application in the agrochemical sector for the synthesis of pesticides and herbicides, supporting modern agriculture to enhance crop yields . It also functions as a reactant in the formulation of dyes and pigments for the textile and coatings industries, and as an intermediate in the production of specialized electrical insulating materials . Ongoing research continues to explore its potential in developing advanced materials, including specialized polymers, highlighting its continued relevance in scientific innovation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dihydroxybenzaldehyde
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InChI

InChI=1S/C7H6O3/c8-4-5-6(9)2-1-3-7(5)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXAGETVRDOQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40437750
Record name 2,6-dihydroxybenzaldehyde
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Molecular Weight

138.12 g/mol
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CAS No.

387-46-2
Record name 2,6-Dihydroxybenzaldehyde
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Record name 2,6-Dihydroxybenzaldehyde
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Record name 2,6-dihydroxybenzaldehyde
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Record name 2,6-DIHYDROXYBENZALDEHYDE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,6-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dihydroxybenzaldehyde is an aromatic organic compound that holds significant interest within the scientific community, particularly in the fields of pharmaceutical development and organic synthesis. Its unique chemical structure, featuring a benzene (B151609) ring substituted with two hydroxyl groups and an aldehyde functional group, imparts a range of physical and chemical properties that make it a valuable precursor and intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and an exploration of its relevance in drug development.

Core Physical and Chemical Properties

This compound is typically a white to light yellow crystalline solid.[1][2] The presence of two hydroxyl groups and an aldehyde group on the benzene ring significantly influences its physical characteristics, including its melting point, boiling point, and solubility.

Quantitative Physical Properties

A summary of the key quantitative physical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 387-46-2[1][2]
Molecular Formula C₇H₆O₃[1][3]
Molecular Weight 138.12 g/mol [3]
Appearance White to light yellow crystalline solid[1][2]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in water and organic solvents[2]
pKa 7.66 ± 0.10 (Predicted)[2]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and characterization of organic compounds. Below are the available spectral data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms within a molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
11.25s2H-OH[4]
10.25s1H-CHO[4]
7.36m1HAr-H[4]
6.36d (J = 8.4 Hz)2HAr-H[4]

Note: The spectrum was recorded in DMSO-d₆ at 300 MHz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹³C NMR data for this compound was found in the search results.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. While specific peak values for this compound are not detailed in the provided search results, the presence of hydroxyl (-OH) and aldehyde (-CHO) groups can be confirmed by this technique.[1]

UV-Visible (UV-Vis) Spectroscopy

No experimental UV-Visible spectral data for this compound was found in the search results.

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key physical and spectral properties of this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid this compound transitions into a liquid.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute, to ensure uniform temperature distribution.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range represents the melting point of the substance.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start powder Finely powder the This compound sample start->powder pack Pack into capillary tube powder->pack place Place in melting point apparatus pack->place heat Heat slowly (1-2 °C/min) place->heat observe Record temperature range of melting heat->observe end Melting Point Range observe->end

Workflow for Melting Point Determination.
Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Methodology:

  • Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath).

  • Heating: The bath is heated gently and uniformly.

  • Observation: As the liquid heats, air trapped in the capillary tube will expand and escape as bubbles. The temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube is noted. The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Objective: To assess the solubility of this compound in various solvents.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) is selected.

  • Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is added to a test tube containing a known volume of the solvent (e.g., 1 mL).

  • Observation: The mixture is agitated vigorously for a set period (e.g., 1 minute). The solubility is observed and categorized as soluble, partially soluble, or insoluble based on the visual presence of undissolved solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: The NMR tube is placed in the NMR spectrometer.

  • Data Acquisition: The instrument is tuned and shimmed to optimize the magnetic field homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: A small amount of the solid sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, the sample is mixed with dry KBr powder and pressed into a thin, transparent disk.

  • Instrumentation: The sample is placed in the sample holder of an FT-IR spectrometer.

  • Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final IR spectrum, which is then analyzed for characteristic absorption bands.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol). The concentration should be adjusted to give an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

  • Instrumentation: A UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a blank to zero the instrument.

  • Data Acquisition: The cuvette containing the sample solution is placed in the spectrophotometer, and the absorbance is measured over a range of wavelengths (e.g., 200-400 nm).

  • Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength, and the wavelength(s) of maximum absorbance (λmax) are identified.

Relevance in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both nucleophilic hydroxyl groups and an electrophilic aldehyde group, allows for a wide range of chemical transformations.

One notable application is its use as a key intermediate in the synthesis of Voxelotor , a drug approved for the treatment of sickle cell disease. Sickle cell disease is a genetic disorder characterized by the polymerization of deoxygenated hemoglobin, leading to red blood cell sickling and subsequent complications. Voxelotor works by increasing the affinity of hemoglobin for oxygen, thereby inhibiting its polymerization. The synthesis of Voxelotor involves the incorporation of the 2,6-dihydroxyphenyl moiety, highlighting the importance of this compound in the development of novel therapeutics.

While no direct involvement of this compound in specific signaling pathways has been identified in the provided search results, its derivatives are of interest. For instance, a glycosylated derivative, 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde, has been shown to suppress damage in human dermal fibroblasts by regulating oxidative and inflammatory responses, suggesting a potential role in modulating pathways related to skin aging and inflammation.

DrugDev_Relationship DHB This compound Intermediate Key Synthetic Intermediate DHB->Intermediate serves as Voxelotor Voxelotor Intermediate->Voxelotor used in synthesis of SCD Sickle Cell Disease Voxelotor->SCD treats

Logical relationship of this compound in drug development.

Conclusion

This compound is a versatile organic compound with a well-defined set of physical properties that are crucial for its application in research and development. This guide has provided a detailed overview of these properties, along with standardized experimental protocols for their determination. The spectroscopic data, particularly the ¹H NMR, offers a clear signature for its identification and structural confirmation. Its role as a key intermediate in the synthesis of the sickle cell disease drug Voxelotor underscores its significance in the pharmaceutical industry. Further research into the biological activities of this compound and its derivatives may unveil new therapeutic applications and an understanding of their interactions with biological signaling pathways.

References

An In-depth Technical Guide to 2,6-Dihydroxybenzaldehyde (CAS: 387-46-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dihydroxybenzaldehyde, with the Chemical Abstracts Service (CAS) number 387-46-2, is an aromatic aldehyde that holds significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a benzene (B151609) ring substituted with an aldehyde group and two hydroxyl groups at the 2 and 6 positions, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and applications of this compound, with a particular focus on its role as a precursor in the development of cholinesterase inhibitors for neurodegenerative diseases.

Physicochemical Properties

This compound is a white to light yellow crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison. The presence of two hydroxyl groups and an aldehyde group allows for hydrogen bonding, influencing its solubility in various solvents.

PropertyValueReference(s)
Molecular Formula C₇H₆O₃[1]
Molecular Weight 138.12 g/mol [1]
Melting Point 154-155 °C[1]
Boiling Point 223 °C[1]
Density 1.409 g/cm³[1]
Appearance White to light yellow crystalline solid[1]
Solubility Soluble in water, alcohol, and ether. Slightly soluble in DMSO and methanol.[1][2]
pKa 7.66 ± 0.10 (Predicted)[1]

Spectral Data and Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following sections provide an analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, DMSO-d₆): The proton NMR spectrum of this compound reveals distinct signals corresponding to the aromatic, aldehydic, and hydroxyl protons.

  • δ 11.25 (s, 2H): This singlet corresponds to the two hydroxyl (-OH) protons. The downfield shift is indicative of strong intramolecular hydrogen bonding with the adjacent aldehyde group.

  • δ 10.25 (s, 1H): This singlet is characteristic of the aldehydic proton (-CHO). Its downfield position is due to the deshielding effect of the carbonyl group.

  • δ 7.36 (m, 1H): This multiplet represents the aromatic proton at the 4-position.

  • δ 6.36 (d, J = 8.4 Hz, 2H): This doublet corresponds to the two equivalent aromatic protons at the 3 and 5-positions.

¹³C NMR Spectroscopy: While a specific, experimentally verified ¹³C NMR spectrum for this compound is not readily available in the reviewed literature, the expected chemical shifts can be predicted based on the analysis of its isomers and related structures. The aldehydic carbon would appear significantly downfield (around 190 ppm). The carbons attached to the hydroxyl groups would be in the 160-165 ppm region, while the other aromatic carbons would resonate between 105 and 135 ppm.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A detailed experimental spectrum is not available, but the expected key peaks are:

  • ~3200 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl groups, likely broadened due to hydrogen bonding.

  • ~2850 and ~2750 cm⁻¹: C-H stretching of the aldehyde group (Fermi resonance).

  • ~1640 cm⁻¹ (strong): C=O stretching of the conjugated aldehyde.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1250 cm⁻¹: C-O stretching of the phenol (B47542) groups.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound.

  • ESI-MS: m/z 139 [M + H]⁺, corresponding to the protonated molecule.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the demethylation of 2,6-dimethoxybenzaldehyde (B146518).

Experimental Protocol: Demethylation of 2,6-Dimethoxybenzaldehyde

This protocol details the synthesis of this compound from its dimethoxy precursor using aluminum chloride.

Materials:

Procedure:

  • A solution of AlCl₃ (240 g, 1.80 mol) in dichloromethane (1200 mL) is added to a 3000 mL three-necked round-bottom flask.

  • The reaction mixture is cooled to 0 °C in an ice bath.

  • A solution of 2,6-dimethoxybenzaldehyde (100 g, 601.78 mmol) in dichloromethane (800 mL) is added dropwise to the cooled AlCl₃ solution.

  • After the addition is complete, the reaction mixture is stirred at room temperature overnight.

  • Upon completion of the reaction (monitored by TLC), the reaction is quenched by the slow addition of 200 mL of dilute hydrochloric acid (2 M).

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane (2 x 200 mL).

  • The organic layers are combined and concentrated under reduced pressure.

  • The resulting crude residue is purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (from 1:200 to 1:50) as the eluent.

  • The fractions containing the product are combined and the solvent is evaporated to yield this compound as a yellow solid (yield: ~48%).

Workflow for the Synthesis of this compound:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Prepare AlCl₃ solution in Dichloromethane C Cool AlCl₃ solution to 0°C A->C B Prepare 2,6-Dimethoxybenzaldehyde solution in Dichloromethane D Slowly add 2,6-Dimethoxybenzaldehyde solution to AlCl₃ solution at 0°C C->D E Stir at room temperature overnight D->E F Quench with dilute HCl E->F G Extract with Dichloromethane F->G H Combine organic layers and concentrate G->H I Silica gel column chromatography H->I J Evaporate solvent to obtain This compound I->J

Synthesis of this compound Workflow

Applications in Drug Development: Cholinesterase Inhibitors

This compound is a valuable starting material for the synthesis of various heterocyclic compounds and other derivatives with potential therapeutic applications. One of the most significant areas of its use is in the development of cholinesterase inhibitors for the treatment of Alzheimer's disease.

Cholinergic Signaling and Alzheimer's Disease

Alzheimer's disease is characterized by a decline in cognitive function, which is linked to a deficiency in the neurotransmitter acetylcholine (B1216132) in the brain.[3] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[4] Inhibition of AChE increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission and providing symptomatic relief.[5][6]

Cholinergic Synaptic Transmission Pathway:

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> Acetylcholine (ACh) (catalyzed by ChAT) Vesicle ACh packaged into vesicles ACh_synthesis->Vesicle ACh_release ACh Release Vesicle->ACh_release AChE Acetylcholinesterase (AChE) breaks down ACh ACh_release->AChE Hydrolysis Receptor ACh binds to Cholinergic Receptors (Nicotinic/Muscarinic) ACh_release->Receptor Signal Signal Transduction (e.g., Na+ influx, G-protein activation) Receptor->Signal Inhibitor Cholinesterase Inhibitor Inhibitor->AChE Inhibits

Cholinergic Synaptic Transmission and Inhibition
Synthesis of Cinnamic Acid Derivatives as Cholinesterase Inhibitors

Cinnamic acid derivatives have been identified as a class of compounds with potent cholinesterase inhibitory activity. These can be synthesized from this compound via the Knoevenagel condensation.

This protocol provides a general method for the Knoevenagel condensation of this compound with an active methylene (B1212753) compound, such as malonic acid, to form a substituted cinnamic acid.

Materials:

  • This compound

  • Malonic acid (or other active methylene compound)

  • Pyridine

  • Piperidine (B6355638) (catalyst)

  • Ethanol

  • Dilute hydrochloric acid

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the crude product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure cinnamic acid derivative.

Logical Flow of Knoevenagel Condensation:

G Reactants This compound + Malonic Acid Reaction Reflux Reactants->Reaction Solvent_Catalyst Pyridine (solvent) + Piperidine (catalyst) Solvent_Catalyst->Reaction Quenching Pour into ice/HCl Reaction->Quenching Isolation Filter and wash Quenching->Isolation Purification Recrystallize Isolation->Purification Product Cinnamic Acid Derivative Purification->Product G cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_measurement Data Acquisition cluster_analysis Data Analysis A Add Buffer, DTNB, and Inhibitor to wells B Add AChE enzyme (Pre-incubation) A->B C Add ATCI substrate (Start reaction) B->C D Measure absorbance at 412 nm over time C->D E Calculate reaction rates D->E F Determine % Inhibition E->F G Calculate IC₅₀ value F->G

References

2,6-Dihydroxybenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2,6-Dihydroxybenzaldehyde

This technical guide provides essential information regarding the molecular properties of this compound, a key intermediate in various chemical syntheses. The data presented here is intended for researchers, scientists, and professionals involved in drug development and chemical manufacturing.

Core Molecular Data

This compound is an organic compound with the CAS Registry Number 387-46-2.[1] Its fundamental molecular characteristics are summarized below.

PropertyValue
Molecular Formula C₇H₆O₃[2][3][4]
Molecular Weight 138.12 g/mol [1][2][3][4]

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its core molecular identifiers.

G compound This compound formula Molecular Formula C₇H₆O₃ compound->formula has weight Molecular Weight 138.12 g/mol compound->weight has

Caption: Relationship between this compound and its molecular properties.

References

An In-depth Technical Guide on the Solubility of 2,6-Dihydroxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,6-Dihydroxybenzaldehyde, a key intermediate in organic synthesis and pharmaceutical research. Understanding its solubility in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document outlines the theoretical basis of solubility, details standard experimental protocols for its determination, presents available solubility data, and discusses the application of thermodynamic models for data correlation. Visual workflows are provided to illustrate key experimental and analytical processes.

Introduction

This compound (γ-Resorcylaldehyde) is an aromatic organic compound featuring a benzene (B151609) ring substituted with two hydroxyl (-OH) groups and an aldehyde (-CHO) group. Its molecular structure allows for significant hydrogen bonding, which dictates its physicochemical properties, including solubility. The compound is typically a white to light yellow crystalline solid.[1] Its solubility profile is crucial for its use as a reagent in the synthesis of pharmaceuticals, such as cinnamides which act as potent cholinesterase inhibitors, and in the production of dyes.[1]

This guide serves as a technical resource for professionals requiring a detailed understanding of the solubility characteristics of this compound in common organic solvents.

Solubility Profile

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in several common organic solvents.

Solvent ClassSolventSolubility
Polar Protic MethanolSoluble
EthanolSoluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)Slightly Soluble
EtherSoluble[1][3]
Water WaterSoluble[1][3][4]

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors. For precise applications, experimental determination of quantitative solubility is strongly recommended.

Quantitative Solubility Data Presentation

Quantitative measurement of solubility is essential for process design and modeling. The data is typically presented as mole fraction (x), mass fraction (w), or concentration ( g/100g of solvent) as a function of temperature (T/K). Although specific experimental data for this compound is sparse, the following table provides a template for how such data should be structured. Studies on analogous compounds like 2,4-dihydroxybenzaldehyde (B120756) and 2,5-dihydroxybenzaldehyde (B135720) show that solubility generally increases with temperature.[5][6]

Table Template for Mole Fraction (x₁) Solubility of this compound

Temperature (T/K)x₁ in Methanolx₁ in Ethanolx₁ in Acetonex₁ in Ethyl Acetate
283.15DataDataDataData
288.15DataDataDataData
293.15DataDataDataData
298.15DataDataDataData
303.15DataDataDataData
308.15DataDataDataData
313.15DataDataDataData
318.15DataDataDataData

Experimental Protocol: Isothermal Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a solid compound in a solvent is the isothermal shake-flask method.[5] This protocol can be followed by gravimetric analysis or a concentration-based analytical technique like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Materials
  • This compound (analytical grade, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (readability ±0.1 mg)

  • Thermostatic shaker or water bath with precise temperature control (±0.1 K)

  • Vials with Teflon™-lined screw caps

  • Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

  • For Gravimetric Analysis: Pre-weighed evaporating dishes, drying oven, desiccator.

  • For HPLC/UV-Vis Analysis: Volumetric flasks, HPLC system with UV detector or UV-Vis spectrophotometer.

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume or mass of the selected organic solvent to each vial. An excess of solid must remain visible to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature.

    • Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

  • Sample Collection and Filtration:

    • After equilibration, stop agitation and let the vials stand undisturbed in the thermostatic bath for at least 4-6 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe (to prevent precipitation upon cooling).

    • Immediately filter the solution through a syringe filter into a pre-weighed vial (for gravimetric analysis) or a volumetric flask (for HPLC/UV-Vis analysis). This step is critical to remove all undissolved solid particles.

  • Quantification:

    • Method A: Gravimetric Analysis

      • Accurately weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute (Melting point of this compound is ~154-156 °C).

      • Once the solute is completely dry, cool the vial in a desiccator and weigh it again. Repeat the drying and weighing process until a constant mass is achieved.

    • Method B: HPLC or UV-Vis Analysis

      • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

      • Analyze the diluted sample using a validated HPLC or UV-Vis method to determine its concentration.

Calculation of Solubility
  • From Gravimetric Analysis:

    • Mass of solvent = (Mass of vial + solution) - (Mass of vial + dry solute)

    • Mass of solute = (Mass of vial + dry solute) - (Mass of empty vial)

    • Solubility can then be expressed in mass fraction, g/100g solvent, or converted to mole fraction using the respective molar masses.

  • From HPLC/UV-Vis Analysis:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Convert the concentration (e.g., in mg/mL) to the desired solubility units (mole fraction, etc.).

Mandatory Visualization

Experimental Workflow Diagram

G cluster_quant Quantification prep Preparation of Saturated Solution (Excess Solute + Solvent in Vial) equil Equilibration (Thermostatic Shaker, 24-48h) prep->equil settle Settling (Allow excess solid to sediment, 4-6h) equil->settle filter Supernatant Collection & Filtration (Pre-warmed syringe + 0.22µm filter) settle->filter gravimetric Gravimetric Method filter->gravimetric hplc_uv HPLC / UV-Vis Method filter->hplc_uv evap Solvent Evaporation (Drying Oven) gravimetric->evap dilute Dilution to Linear Range hplc_uv->dilute weigh Weighing of Dry Solute (Constant Mass) evap->weigh calc_grav Calculate Solubility (from mass) weigh->calc_grav analyze Instrumental Analysis (vs. Calibration Curve) dilute->analyze calc_hplc Calculate Solubility (from concentration) analyze->calc_hplc

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Thermodynamic Modeling Workflow

G cluster_models Thermodynamic Models exp_data Experimental Solubility Data (Mole Fraction x vs. Temperature T) correlation Data Correlation & Fitting (Non-linear / Linear Regression) exp_data->correlation apelblat Modified Apelblat Equation ln(x) = A + B/T + C·ln(T) apelblat->correlation vanthoff van't Hoff Equation ln(x) = -ΔH°/RT + ΔS°/R vanthoff->correlation params Calculated Model Parameters (A, B, C) correlation->params from Apelblat thermo_props Apparent Thermodynamic Properties (ΔH°, ΔS°, ΔG°) correlation->thermo_props from van't Hoff

Caption: Logical Flow from Experimental Data to Thermodynamic Properties.

Thermodynamic Modeling of Solubility

Solubility data measured across a range of temperatures can be correlated using various thermodynamic models. This allows for the interpolation of solubility at intermediate temperatures and the calculation of key thermodynamic parameters of dissolution.

Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model widely used to correlate solid-liquid equilibrium data.[2] It relates the mole fraction solubility (x) to the absolute temperature (T) using three empirical parameters (A, B, and C):

ln(x) = A + (B/T) + C·ln(T)

Where:

  • x is the mole fraction solubility of the solute.

  • T is the absolute temperature in Kelvin.

  • A, B, and C are the model parameters obtained by fitting the equation to the experimental data. Parameter B relates to the enthalpy of solution, while A and C are further adjustments for the temperature dependence of the activity coefficient.

This model is valued for its simplicity and accuracy in fitting experimental solubility data for many systems.

van't Hoff Equation

The van't Hoff equation describes the temperature dependence of the equilibrium constant, which for the dissolution process can be approximated by the mole fraction solubility.[7] A plot of ln(x) versus 1/T, known as a van't Hoff plot, can be used to determine the apparent standard enthalpy (ΔH°sol) and entropy (ΔS°sol) of dissolution.[7]

ln(x) = - (ΔH°sol / RT) + (ΔS°sol / R)

Where:

  • ΔH°sol is the standard enthalpy of solution.

  • ΔS°sol is the standard entropy of solution.

  • R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹).

  • T is the absolute temperature in Kelvin.

Assuming ΔH°sol and ΔS°sol are constant over the temperature range, a linear plot of ln(x) vs. 1/T will have a slope of -(ΔH°sol/R) and an intercept of (ΔS°sol/R).[7] A positive slope indicates an endothermic dissolution process (solubility increases with temperature).

The apparent standard Gibbs free energy of solution (ΔG°sol) can then be calculated at each temperature:

ΔG°sol = ΔH°sol - TΔS°sol

A negative value for ΔG°sol indicates a spontaneous dissolution process.

Conclusion

This technical guide has detailed the key aspects of the solubility of this compound in organic solvents. While specific quantitative data remains a gap in the scientific literature, this document provides the necessary framework for its determination and analysis. The provided experimental protocol for the isothermal shake-flask method offers a robust approach for generating reliable solubility data. Furthermore, the discussion of the Apelblat and van't Hoff equations equips researchers with the tools to model this data and derive valuable thermodynamic insights into the dissolution process, which are essential for the effective application of this compound in research and development.

References

An In-depth Technical Guide to the Synthesis of 2,6-Dihydroxybenzaldehyde from Resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing 2,6-dihydroxybenzaldehyde from resorcinol (B1680541). Direct formylation of resorcinol is often hampered by poor regioselectivity, leading to the preferential formation of the 2,4-dihydroxybenzaldehyde (B120756) isomer. This document details more selective, multi-step synthetic strategies, including a pathway involving hydroxyl group protection, directed ortho-lithiation, and deprotection, as well as a route proceeding via methylation, regioselective formylation, and subsequent demethylation. Classical formylation methods such as the Gattermann, Reimer-Tiemann, and Vilsmeier-Haack reactions are also discussed in the context of their application to resorcinol and their inherent selectivity challenges. Detailed experimental protocols, quantitative data, and visual workflows are provided to facilitate the practical application of these methods in a laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor for a variety of specialty chemicals and pharmaceutical agents. Its synthesis, however, presents a significant challenge due to the directing effects of the two hydroxyl groups on the resorcinol ring, which favor electrophilic substitution at the C4 position. Consequently, direct formylation methods often yield the isomeric 2,4-dihydroxybenzaldehyde as the major product. This guide explores more sophisticated, multi-step approaches that have been developed to achieve a higher yield and selectivity for the desired 2,6-isomer.

Multi-Step Synthetic Strategies for Enhanced Selectivity

To overcome the inherent regioselectivity issues of direct formylation, multi-step strategies have been devised. These methods typically involve either protecting the hydroxyl groups to direct formylation to the C2 position or modifying the electronic properties of the ring through methylation.

Three-Step Synthesis via Hydroxyl Protection, Lithiation, and Deprotection

A highly effective method for the selective synthesis of this compound from resorcinol involves a three-step sequence: protection of the hydroxyl groups, directed ortho-lithiation and formylation, and subsequent deprotection. This approach offers a significant improvement in yield for the desired 2,6-isomer.[1]

Overall Reaction Scheme:

  • Protection: Resorcinol is reacted with ethyl vinyl ether (EVE) to protect the hydroxyl groups.

  • Lithiation and Formylation: The protected resorcinol undergoes lithiation at the C2 position, followed by the introduction of a formyl group.

  • Deprotection: The protecting groups are removed under acidic conditions to yield this compound.

A total yield of 65.6% has been reported for this three-step process.[1]

Experimental Protocol:

Step 1: Protection of Resorcinol with Ethyl Vinyl Ether (EVE)

  • In a suitable reaction vessel, dissolve resorcinol in an appropriate solvent.

  • Add ethyl vinyl ether to the solution.

  • The reaction is typically carried out at room temperature.[1]

Step 2: Lithiation and Formylation

  • The EVE-protected resorcinol is dissolved in an anhydrous solvent and cooled.

  • A solution of an organolithium reagent (e.g., n-butyllithium) is added dropwise to facilitate lithiation at the C2 position.

  • A formylating agent is then introduced to the reaction mixture.

Step 3: Deprotection

  • The protected and formylated intermediate is treated with an acid to remove the EVE protecting groups, yielding this compound.[1]

workflow Resorcinol Resorcinol Protected_Resorcinol EVE-Protected Resorcinol Resorcinol->Protected_Resorcinol Ethyl Vinyl Ether Lithiation Lithiation & Formylation Protected_Resorcinol->Lithiation Protected_Aldehyde Protected this compound Lithiation->Protected_Aldehyde Deprotection Deprotection Protected_Aldehyde->Deprotection Acidic Conditions Final_Product This compound Deprotection->Final_Product

Synthesis via methylation, formylation, and demethylation.

Classical Direct Formylation Methods and Their Limitations

While generally less effective for the synthesis of the 2,6-isomer, classical formylation reactions are important to consider. Their application to resorcinol typically results in a mixture of isomers, with 2,4-dihydroxybenzaldehyde being the predominant product. [2]

Reaction Reagents General Yield of 2,4-isomer Notes on Selectivity for 2,6-isomer
Vilsmeier-Haack POCl₃, DMF 65-75% [2][3] Formation of the 2,6-isomer is significantly suppressed. [2]
Reimer-Tiemann CHCl₃, base Moderate [2] Can produce significant amounts of the 2,6-isomer as a byproduct. [2]
Gattermann HCN, HCl, Lewis acid - Generally favors para-substitution to a hydroxyl group.

| Duff | Hexamethylenetetramine (HMTA) | Low to moderate [2]| Can produce the 2,6-isomer as a byproduct. [2]|

Vilsmeier-Haack Reaction

This reaction involves the formylation of an electron-rich arene using a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). While high-yielding for the 2,4-isomer, it offers poor selectivity for the 2,6-isomer when resorcinol is the substrate. [2][3]

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction uses chloroform (B151607) and a strong base to formylate phenols. While it is known to produce ortho-formylated products, in the case of resorcinol, the C4 position is more activated, leading to the 2,4-isomer as the major product. However, the 2,6-isomer is often formed as a significant byproduct. [2]

Gattermann Reaction

The Gattermann reaction utilizes hydrogen cyanide and a Lewis acid to introduce a formyl group. This method generally favors formylation at the para-position relative to a hydroxyl group, making it unsuitable for the efficient synthesis of this compound from resorcinol.

Duff Reaction

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent. It is known for ortho-formylation of phenols, but like the Reimer-Tiemann reaction, it tends to yield the 2,4-isomer as the major product from resorcinol, with the 2,6-isomer as a byproduct. [2][4]

Data Summary

The following table summarizes the yields for the most viable synthetic routes to this compound.

Synthetic Route Key Steps Reported Yield Reference
Protection-Lithiation-Deprotection 1. Hydroxyl protection (EVE) 2. ortho-Lithiation & formylation 3. Deprotection65.6% (overall)[1]
Methylation-Formylation-Demethylation 1. Methylation of resorcinol 2. ortho-Lithiation & formylation of 1,3-dimethoxybenzene (B93181) 3. Demethylation of 2,6-dimethoxybenzaldehyde~23% (overall, estimated from individual step yields of ~48% each)[5][6]

Conclusion

The synthesis of this compound from resorcinol is a challenging endeavor due to the inherent regioselectivity of the resorcinol ring. Direct formylation methods are generally inefficient for producing the desired 2,6-isomer. The most promising strategies involve multi-step syntheses that either protect the hydroxyl groups to direct lithiation to the C2 position or modify the electronic properties of the ring through methylation prior to formylation. The three-step protection-lithiation-deprotection route appears to offer the highest reported overall yield. The selection of the optimal synthetic route will depend on factors such as the desired scale of the reaction, the availability of reagents, and the required purity of the final product. This guide provides the necessary technical details to enable researchers to make informed decisions and successfully synthesize this valuable compound.

References

Synthesis of 2,6-Dihydroxybenzaldehyde from 2,6-Dimethoxybenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-dihydroxybenzaldehyde, a crucial intermediate in medicinal and organic chemistry, from its precursor, 2,6-dimethoxybenzaldehyde (B146518). This conversion is a key step in the synthesis of various biologically active molecules, including cholinesterase inhibitors[1][2]. The primary method detailed is the demethylation of the aryl methyl ether bonds, a common and effective transformation in organic synthesis.

Introduction

This compound serves as a fundamental building block for a variety of complex molecules utilized in the development of pharmaceuticals and specialty chemicals[1][2]. A prevalent synthetic route to this compound involves the demethylation of the more readily available 2,6-dimethoxybenzaldehyde[1][2]. This process necessitates the cleavage of two stable aryl methyl ether bonds. This can be accomplished using various demethylating agents, with Lewis acids being a common choice[1][3][4]. The selection of appropriate reagents and reaction conditions is critical for maximizing the yield and purity of the final product while minimizing side reactions[1][2].

Comparative Data of Demethylation Methods

Several reagents are effective for the demethylation of aryl methyl ethers. Lewis acids such as aluminum chloride (AlCl₃) and boron tribromide (BBr₃) are frequently employed due to their high reactivity[1][3][4]. Other reported methods include the use of hydrobromic acid (HBr) and various nucleophilic reagents like thiolates[1][3]. The choice of reagent often depends on the substrate's sensitivity to the reaction conditions and the desired selectivity.

ReagentTypical ConditionsAdvantagesDisadvantages
Aluminum Chloride (AlCl₃) Dichloromethane (B109758) (DCM), 0°C to room temperatureCost-effective, readily availableCan require harsh workup conditions
Boron Tribromide (BBr₃) Dichloromethane (DCM), -78°C to room temperatureHigh reactivity, effective for stubborn ethersExpensive, highly corrosive and moisture-sensitive
Hydrobromic Acid (HBr) Acetic acid or aqueous solution, elevated temperaturesSimple procedureCan lead to side reactions with sensitive functional groups
Thiolates (e.g., Ethanethiol) Basic conditions, high-boiling solvents (e.g., NMP, DMSO)Milder conditions, avoids strong acidsUnpleasant odor of low molecular weight thiols

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound from 2,6-dimethoxybenzaldehyde using aluminum chloride.

Synthesis of this compound using Aluminum Chloride

Materials:

  • 2,6-Dimethoxybenzaldehyde

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 2 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Petroleum Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel for column chromatography

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a 3000 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of anhydrous aluminum chloride (240 g, 1.80 mol, 3.00 eq.) in anhydrous dichloromethane (1200 mL) is prepared.[2]

  • Addition of Starting Material: The reaction mixture is cooled to 0°C using an ice bath. A solution of 2,6-dimethoxybenzaldehyde (100 g, 601.78 mmol, 1.00 eq.) in anhydrous dichloromethane (800 mL) is added dropwise to the flask.[1][2]

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature overnight.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)[3].

  • Quenching: Once the reaction is complete, it is carefully quenched by the addition of 200 mL of 2 M hydrochloric acid.[1][2]

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with dichloromethane (2 x 200 mL).[1][2]

  • Work-up: The organic layers are combined and concentrated under vacuum.[2]

  • Purification: The resulting residue is purified by silica gel column chromatography using a gradient of ethyl acetate/petroleum ether (from 1:200 to 1:50) as the eluent. This affords this compound as a yellow solid (40 g, 48% yield).[2]

Characterization Data:

PropertyValueReference
Appearance Yellow solid[1][2]
Yield 48%[1][2]
¹H NMR (300 MHz, DMSO-d₆) δ 11.25 (s, 2H), 10.25 (s, 1H), 7.36 (m, 1H), 6.36 (d, J = 8.4 Hz, 2H)[2]
Mass Spectrum (ESI) m/z 139 [M + H]⁺[1][2]
Melting Point 154-155°C[2]

Visualizations

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_products Products 2,6-Dimethoxybenzaldehyde This compound 2,6-Dimethoxybenzaldehyde->this compound  DCM, 0°C to RT Then H₃O⁺ workup AlCl3 AlCl₃

Caption: Demethylation of 2,6-dimethoxybenzaldehyde to this compound.

Experimental Workflow

G start Start setup Reaction Setup: AlCl₃ in DCM start->setup cool Cool to 0°C setup->cool add_sm Add 2,6-Dimethoxybenzaldehyde in DCM dropwise cool->add_sm react Stir at Room Temperature Overnight add_sm->react monitor Monitor by TLC react->monitor quench Quench with 2M HCl monitor->quench Reaction Complete extract Extract with DCM quench->extract concentrate Concentrate Organic Layers extract->concentrate purify Purify by Column Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Aluminum chloride is a corrosive and moisture-sensitive solid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.[1]

  • The quenching process with hydrochloric acid is exothermic and may cause splashing. The acid should be added slowly and carefully.[1]

  • Boron tribromide is highly corrosive, toxic, and reacts violently with water. It must be handled in a fume hood under an inert atmosphere (e.g., nitrogen or argon), and full PPE is essential.[3]

Troubleshooting

Problem: Incomplete Reaction

  • Symptom: TLC analysis shows the presence of starting material and/or the mono-demethylated intermediate (2-hydroxy-6-methoxybenzaldehyde).[3]

  • Possible Causes:

    • Insufficient amount of demethylating agent.

    • Reaction time is too short.

    • Low reaction temperature.

  • Solutions:

    • Increase the equivalents of the demethylating agent.

    • Prolong the reaction time.

    • Gradually increase the reaction temperature while monitoring for side product formation.

Problem: Low Yield

  • Possible Causes:

    • Incomplete reaction.

    • Loss of product during work-up and purification.

    • Side reactions such as polymerization or condensation, especially under harsh conditions.[3]

  • Solutions:

    • Ensure the reaction goes to completion.

    • Optimize extraction and purification steps to minimize losses.

    • Maintain careful control over reaction temperature.

Conclusion

The synthesis of this compound from 2,6-dimethoxybenzaldehyde is a well-established and critical transformation in organic synthesis. The use of aluminum chloride provides a robust and scalable method, though careful control of reaction conditions is necessary to achieve optimal yields and purity. For more sensitive substrates or when milder conditions are required, alternative reagents such as boron tribromide may be considered. This guide provides the necessary details for researchers to successfully perform and troubleshoot this important synthetic step.

References

Navigating the Synthesis of 2,6-Dihydroxybenzaldehyde: A Guide to Modern Catalytic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Dihydroxybenzaldehyde is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. While the direct asymmetric synthesis of this achiral molecule using a chiral catalyst is not a conventional strategy, this guide explores modern catalytic approaches that ensure high yield and regioselectivity. We delve into established achiral catalytic methods for its preparation and conceptually explore the application of chiral catalysis in the synthesis of structurally related, stereochemically complex derivatives. This document serves as a comprehensive technical resource, providing detailed experimental insights and a forward-looking perspective on advanced synthetic strategies.

Introduction: The Synthetic Challenge

The regioselective functionalization of polysubstituted aromatic rings is a cornerstone of modern organic synthesis. This compound, a derivative of resorcinol (B1680541), presents a specific challenge: the introduction of a formyl group at the C2 position in the presence of two activating hydroxyl groups, which direct ortho and para. Achieving high selectivity for the desired 2,6-disubstituted product over the 2,4- and 4,6-isomers is paramount. While initial broad searches may suggest the use of "chiral catalyst methods" for improved yield and selectivity, the achiral nature of the target molecule necessitates a nuanced understanding of how catalysis, in its various forms, can be effectively applied.

Established Catalytic (Achiral) Synthesis of this compound and its Derivatives

The primary routes to this compound and its dialkoxy derivatives involve the regioselective formylation of 1,3-dihydroxybenzene (resorcinol) or its protected analogues.

Directed Ortho-Metalation and Formylation

A powerful strategy for the regioselective synthesis of 2,6-dialkoxybenzaldehydes involves directed ortho-metalation. This method leverages the directing ability of alkoxy groups to facilitate lithiation at the C2 position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). Subsequent dealkylation affords the target this compound.

Experimental Workflow for Directed Ortho-Metalation:

G A 1,3-Dihydroxybenzene B Protection (e.g., MeI, K2CO3) A->B C 1,3-Dimethoxybenzene (B93181) B->C D 1,3-Dimethoxybenzene E n-BuLi, THF D->E F 2,6-Dimethoxy-phenyllithium E->F G DMF F->G H 2,6-Dimethoxybenzaldehyde (B146518) G->H I 2,6-Dimethoxybenzaldehyde J Demethylation (e.g., BBr3 or AlCl3) I->J K This compound J->K

Caption: Workflow for this compound Synthesis.

Detailed Experimental Protocol (Literature Adapted):

A solution of 1,3-dimethoxybenzene in anhydrous tetrahydrofuran (B95107) (THF) is cooled to 0 °C under an inert atmosphere. To this solution, n-butyllithium (n-BuLi) is added dropwise, and the mixture is stirred for a specified period to ensure complete lithiation. Subsequently, N,N-dimethylformamide (DMF) is added, and the reaction is allowed to proceed before quenching with an aqueous workup. The resulting 2,6-dimethoxybenzaldehyde is then subjected to demethylation using a Lewis acid such as boron tribromide (BBr3) or aluminum chloride (AlCl3) in a suitable solvent like dichloromethane (B109758) to yield this compound.[1]

Table 1: Representative Yields for Achiral Synthesis

StepReagents and ConditionsProductTypical Yield (%)
Protection Resorcinol, MeI, K2CO3, Acetone, reflux1,3-Dimethoxybenzene>95
Formylation 1,3-Dimethoxybenzene, n-BuLi, THF; then DMF2,6-Dimethoxybenzaldehyde70-85
Deprotection 2,6-Dimethoxybenzaldehyde, AlCl3, DCMThis compound~50

Conceptual Application of Chiral Catalysis: Asymmetric Synthesis of Functionalized Precursors

While a direct chiral-catalyzed synthesis of this compound is not logical, the principles of asymmetric catalysis can be applied to the synthesis of more complex, chiral molecules that share the dihydroxybenzoyl moiety. For instance, a prochiral resorcinol derivative could undergo an enantioselective functionalization.

Hypothetical Enantioselective Friedel-Crafts Alkylation

An organocatalytic, enantioselective intramolecular Friedel-Crafts-type addition to a resorcinol derivative could establish a chiral center. This approach has been demonstrated for the synthesis of bicyclic resorcinols, which are precursors to cannabidiol (B1668261) analogues.[2]

Conceptual Signaling Pathway for Asymmetric Friedel-Crafts Alkylation:

G cluster_0 Catalytic Cycle Catalyst Chiral Amine Catalyst Iminium Iminium Ion Intermediate (LUMO-lowered) Substrate Prochiral Resorcinol Derivative (with tethered α,β-unsaturated aldehyde) Substrate->Catalyst Formation of TransitionState Stereodetermining Intramolecular Attack Iminium->TransitionState Nucleophilic attack by resorcinol ring CyclizedProduct Chiral Bicyclic Resorcinol Precursor TransitionState->CyclizedProduct Hydrolysis Hydrolysis CyclizedProduct->Hydrolysis Release of Hydrolysis->Catalyst Regeneration

Caption: Conceptual Asymmetric Organocatalytic Cycle.

This conceptual pathway highlights how a chiral secondary amine catalyst could activate an α,β-unsaturated aldehyde tethered to a resorcinol core, leading to an enantioselective intramolecular cyclization. While this does not directly yield this compound, it demonstrates a plausible application of chiral catalysis within this compound class for creating more complex, value-added molecules.

Future Perspectives and Conclusion

The synthesis of this compound is most efficiently and selectively achieved through modern achiral catalytic methods, particularly directed ortho-metalation of protected resorcinol. For researchers and professionals in drug development, a thorough understanding of these regioselective strategies is crucial.

The exploration of chiral catalysis in the context of the 2,6-dihydroxybenzoyl scaffold opens avenues for the asymmetric synthesis of novel, biologically active compounds where stereochemistry is a key determinant of function. Future research may focus on developing new chiral Lewis acids or organocatalysts capable of enantioselective functionalization of resorcinol derivatives, expanding the synthetic toolbox for this important class of molecules.

This guide provides a technically grounded overview of the synthesis of this compound, clarifying the role of catalysis and offering a conceptual framework for the application of asymmetric synthesis in the broader context of substituted dihydroxybenzene chemistry.

References

A Technical Guide to the Safe Handling and Storage of 2,6-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for 2,6-Dihydroxybenzaldehyde (CAS No. 387-46-2). Adherence to these guidelines is critical to ensure a safe laboratory environment for all personnel.

Chemical Identification and Properties

This compound, also known as γ-Resorcylaldehyde, is an organic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other complex organic molecules.[1][2][3] It is notably used as a reactant for synthesizing cinnamates, which are investigated as potent cholinesterase inhibitors.[1][2] Its physical and chemical properties are essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

Property Value References
CAS Number 387-46-2 [4][5]
Molecular Formula C₇H₆O₃ [1][2][4]
Molecular Weight 138.12 g/mol [2][4][5]
Appearance White to light yellow crystalline solid [1][2][3]
Melting Point 154-155°C [1][2][4][5]
Boiling Point 223.3 ± 20.0 °C at 760 mmHg [1][2][4]
Density 1.4 ± 0.1 g/cm³ [1][4]
Flash Point 103.2 ± 18.3 °C [1][4]
Solubility Soluble in water, ethanol, and ether [1][3]

| pKa | 7.66 ± 0.10 (Predicted) |[1] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. The following table summarizes its classification according to the Globally Harmonized System (GHS).

Table 2: GHS Hazard Information

Category Information References
Signal Word Warning
Hazard Pictogram GHS07 (Exclamation Mark) [6]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. [6]

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician. |[6][7][8] |

Experimental Protocols: Handling and Storage

Strict protocols must be followed to minimize exposure and ensure safety when working with this compound.

Engineering Controls

All work involving solid this compound or its solutions should be conducted in a properly functioning chemical fume hood to control exposure to dust and vapors.[9][10] An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

A risk assessment should precede any handling of this chemical to ensure appropriate PPE is selected.[11] The following diagram outlines the selection workflow.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Assess Task Hazards for This compound check_inhalation Inhalation Hazard? (e.g., weighing powder) start->check_inhalation check_contact Skin/Eye Contact Hazard? start->check_contact respirator Use NIOSH-approved Respirator for Dusts check_inhalation->respirator Yes no_respirator Work in Fume Hood (No Respirator Needed) check_inhalation->no_respirator No gloves Wear Nitrile or Neoprene Gloves check_contact->gloves Yes goggles Wear Chemical Safety Goggles (EN166) check_contact->goggles Yes lab_coat Wear Lab Coat and Closed-toe Shoes check_contact->lab_coat Yes end_node Proceed with Task respirator->end_node no_respirator->end_node gloves->end_node goggles->end_node lab_coat->end_node

Caption: PPE Selection Workflow for this compound.

Protocol for Handling Solid this compound
  • Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered.[12] Confirm that all necessary PPE is available and inspected for integrity.[11]

  • Weighing: Conduct all weighing operations on a draft shield or within the fume hood to prevent the dispersion of fine powder. Use a dedicated spatula and weighing paper.

  • Transfer: When transferring the solid, minimize the creation of dust.[7] Avoid pouring from a height. If transferring to a flask with a narrow neck, use a powder funnel.

  • Post-Handling: After handling, decontaminate all equipment and the work surface. Wash hands and any exposed skin thoroughly with soap and water, even after wearing gloves.[7][8]

  • Disposal: Dispose of contaminated gloves and weighing paper in a designated hazardous waste container.[9]

Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent accidents.

  • Conditions: Store in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[13][14]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[7][15]

  • Atmosphere: For long-term storage and to maintain purity, storing under an inert atmosphere (e.g., nitrogen) is recommended.[8][16] Some suppliers recommend storing in a freezer at or below -20°C.[1]

Emergency and First-Aid Procedures

Immediate and appropriate action is required in case of accidental exposure or spills.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17] Seek immediate medical attention.[15][17]

  • Skin Contact: Remove all contaminated clothing.[15] Wash the affected area immediately with plenty of soap and water.[7] If skin irritation persists, get medical attention.

  • Inhalation: Move the person to fresh air.[7][15] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[15]

  • Ingestion: Do not induce vomiting. Clean the mouth with water.[15] Never give anything by mouth to an unconscious person.[7][17] Seek immediate medical attention.

Spill Response Protocol

The response to a spill depends on its scale. The following workflow should be followed.

Spill_Response_Workflow cluster_minor Minor Spill (Contained in Fume Hood) cluster_major Major Spill (Outside Containment) start Spill Occurs safety Ensure Personal Safety (Wear appropriate PPE) start->safety assess Assess Spill Size and Risk safety->assess contain Contain spill if safe assess->contain Minor alert Alert others in the area assess->alert Major cleanup Clean with absorbent material. Avoid creating dust. contain->cleanup dispose_minor Place waste in sealed hazardous waste container cleanup->dispose_minor decontaminate Decontaminate area and equipment dispose_minor->decontaminate end_node Complete Incident Report decontaminate->end_node evacuate Evacuate the immediate area alert->evacuate secure Restrict access to the area evacuate->secure contact_ehs Contact Emergency Personnel or EH&S secure->contact_ehs contact_ehs->end_node

Caption: General Chemical Spill Response Workflow.

Toxicological and Disposal Information

  • Toxicology: The toxicological properties of this compound have not been fully investigated.[15] However, GHS classifications indicate it is harmful if swallowed or inhaled and causes skin, eye, and respiratory irritation.

  • Disposal: This material and its container must be disposed of as hazardous waste.[18] Do not empty into drains.[8][15] All disposal practices must comply with local, regional, and national regulations.[18] Contact a licensed professional waste disposal service.

References

An In-depth Technical Guide to 2,6-Dihydroxybenzaldehyde Derivatives and Analogs for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

2,6-Dihydroxybenzaldehyde and its derivatives represent a promising class of phenolic compounds with a diverse range of biological activities, positioning them as compelling candidates for drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds. It is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors. This document details the structure-activity relationships, quantitative biological data, and experimental protocols for the synthesis and evaluation of these molecules. Furthermore, it visualizes key signaling pathways modulated by these derivatives, offering a roadmap for future therapeutic development.

Introduction

Phenolic compounds are a cornerstone of natural product chemistry and medicinal research, valued for their potent antioxidant and anti-inflammatory properties. Among these, dihydroxybenzaldehyde isomers and their derivatives have garnered significant attention. The strategic placement of hydroxyl and aldehyde functional groups on the benzene (B151609) ring dictates their physicochemical properties and biological functions. This guide focuses specifically on this compound and its analogs, exploring their therapeutic potential across various disease models, including cancer, inflammatory disorders, and infectious diseases.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step processes, including the formation of key intermediates like Schiff bases and chalcones. These reactions provide a versatile platform for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships.

General Synthesis of Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction of an aldehyde with a primary amine. For this compound derivatives, this typically involves refluxing the aldehyde with a substituted amine in an alcoholic solvent.

Experimental Protocol: Synthesis of a this compound Schiff Base

  • Reactant Preparation: Dissolve equimolar amounts of this compound and the desired primary amine in absolute ethanol (B145695) in a round-bottom flask.

  • Reaction: Heat the mixture at reflux for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the pure product.

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as IR, ¹H NMR, and mass spectrometry.

General Synthesis of Chalcone (B49325) Derivatives

Chalcones are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with an acetophenone (B1666503).

Experimental Protocol: Synthesis of a this compound Chalcone

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and a substituted acetophenone in ethanol.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), while stirring.

  • Reaction: Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress using TLC.

  • Isolation: Once the reaction is complete, pour the mixture into cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Purification: Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry. Purify the crude product by recrystallization from a suitable solvent like ethanol.

  • Characterization: Characterize the final product using IR, ¹H NMR, and ¹³C NMR spectroscopy.

Biological Activities and Quantitative Data

Derivatives of this compound exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. The following tables summarize the quantitative data for various dihydroxybenzaldehyde isomers and their derivatives to provide a comparative analysis.

Antioxidant Activity

The antioxidant capacity of these compounds is primarily attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

Table 1: Antioxidant Activity of Dihydroxybenzaldehyde Derivatives

Compound/Derivative Assay IC50 Value Reference
2,3-Dihydroxybenzaldehyde DPPH - [1]
2,4-Dihydroxybenzaldehyde DPPH - [2]
2,5-Dihydroxybenzaldehyde (Gentisaldehyde) DPPH - [1]
3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde) DPPH Potent Scavenger [1]
This compound DPPH - [3]

| Dihydroxybenzaldehydes (general) | CUPRAC | Exhibit antioxidant activity |[2] |

Note: Specific IC50 values for some isomers were not available in the cited literature, but their activity was noted.

Anti-inflammatory Activity

The anti-inflammatory properties of these derivatives are often linked to their ability to inhibit key inflammatory mediators and signaling pathways.

Table 2: Anti-inflammatory Activity of Dihydroxybenzaldehyde Derivatives

Compound/Derivative Assay/Model Effect IC50/Concentration Reference
2,4-Dihydroxybenzaldehyde Chick Chorioallantoic Membrane (CAM) Anti-angiogenic 2.4 µ g/egg [4]
2,4-Dihydroxybenzaldehyde Acetic acid-induced vascular permeability Inhibition 10-100 mg/kg [4]
2,4-Dihydroxybenzaldehyde LPS-stimulated RAW264.7 cells Inhibition of NO production - [4]

| 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde | TNF-α-induced HDFs | Decreased NO and PGE2 levels | 50 µM |[5] |

Anticancer Activity

Several dihydroxybenzaldehyde derivatives, particularly Schiff bases, have shown promising anticancer activity by targeting cellular machinery essential for cancer cell survival and proliferation.

Table 3: Anticancer Activity of Dihydroxybenzaldehyde Derivatives

Compound/Derivative Cell Line Assay IC50 Value Reference
2,4-Dihydroxybenzaldehyde Schiff base 13 PC3 (Prostate Cancer) MTT 4.85 µM [2]
2,4-Dihydroxybenzaldehyde Schiff base 5 PC3 (Prostate Cancer) MTT 7.43 µM [2]
2,4-Dihydroxybenzaldehyde Schiff base 6 PC3 (Prostate Cancer) MTT 7.15 µM [2]

| 3,4-Dihydroxybenzaldoxime | L1210 (Murine Leukemia) | Ribonucleotide reductase inhibition | 38 µM |[1] |

Antimicrobial Activity

The antimicrobial potential of dihydroxybenzaldehyde derivatives has been demonstrated against a range of pathogenic microorganisms.

Table 4: Antimicrobial Activity of Dihydroxybenzaldehyde Derivatives

Compound/Derivative Microorganism MIC50 Value Reference
2,3-Dihydroxybenzaldehyde Staphylococcus aureus (Bovine mastitis isolates) 500 mg/L [6]
2,5-Dihydroxybenzaldehyde (Gentisaldehyde) Staphylococcus aureus (Bovine mastitis isolates) 500 mg/L [6]

| Benzaldehyde | Various bacteria and fungi | 6-10 mM |[7] |

Signaling Pathways and Mechanisms of Action

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of this compound derivatives. A notable example is 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde (GDHBA), isolated from mulberry fruits, which has been shown to modulate key inflammatory signaling pathways.[5]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. GDHBA has been shown to inhibit the activation of NF-κB in response to inflammatory stimuli like TNF-α.[5] This inhibition is crucial for its anti-inflammatory effects.

NF_kB_Inhibition NF-κB Signaling Pathway Inhibition by a this compound Derivative cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (e.g., COX-2, MMPs) NFkB_active->Inflammatory_Genes Induces Transcription GDHBA 2-O-β-d-glucopyranosyl- 4,6-dihydroxybenzaldehyde GDHBA->NFkB Inhibits Activation

Inhibition of the NF-κB pathway by a this compound derivative.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, ERK, and JNK, is another critical regulator of cellular responses to stress and inflammation. GDHBA has been demonstrated to suppress the phosphorylation of p38, ERK, and JNK in response to TNF-α stimulation, thereby inhibiting downstream inflammatory events.[5]

MAPK_Inhibition MAPK Signaling Pathway Modulation by a this compound Derivative Stimulus Stimulus (e.g., TNF-α) MAPKKK MAPKKK Stimulus->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates ERK ERK MAPKK->ERK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Activate ERK->Transcription_Factors Activate JNK->Transcription_Factors Activate Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Leads to GDHBA 2-O-β-d-glucopyranosyl- 4,6-dihydroxybenzaldehyde GDHBA->p38 Inhibits Phosphorylation GDHBA->ERK Inhibits Phosphorylation GDHBA->JNK Inhibits Phosphorylation

Modulation of the MAPK signaling pathway by a this compound derivative.

Structure-Activity Relationship (SAR)

The biological activity of dihydroxybenzaldehyde derivatives is highly dependent on their chemical structure. Key SAR observations include:

  • Hydroxyl Group Position: The relative positions of the hydroxyl groups on the benzene ring significantly influence antioxidant and antimicrobial activities. Ortho- and para-hydroxyl groups relative to the aldehyde function tend to enhance radical scavenging activity.[1]

  • Number of Hydroxyl Groups: An increased number of hydroxyl groups generally correlates with enhanced antioxidant activity.[1]

  • Derivatization: Conversion of the aldehyde group to a Schiff base or chalcone can significantly enhance anticancer and antimicrobial properties by introducing new pharmacophores and altering the electronic and steric properties of the molecule.

  • Substituents on Aromatic Rings: The nature and position of substituents on the aromatic rings of Schiff base and chalcone derivatives play a crucial role in their biological efficacy. For instance, the addition of a benzyloxy group has been shown to increase antiproliferative activity.[1]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed protocols for key biological assays used to evaluate the efficacy of this compound derivatives.

DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of a compound.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound at various concentrations (in methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of scavenging against the compound concentration.

MTT Assay for Cytotoxicity

This colorimetric assay assesses the effect of a compound on cell viability.

  • Cell Seeding: Seed cancer cells (e.g., PC3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus) to a concentration of approximately 5 x 10⁵ CFU/mL in broth medium.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth.

Conclusion and Future Directions

This compound derivatives and their analogs are a versatile class of compounds with significant therapeutic potential. Their demonstrated antioxidant, anti-inflammatory, anticancer, and antimicrobial activities, coupled with their modulatory effects on key signaling pathways such as NF-κB and MAPK, make them attractive candidates for further drug development.

Future research should focus on:

  • Synthesis of Novel Derivatives: Expanding the chemical space through the synthesis of new Schiff base, chalcone, and other derivatives to optimize potency and selectivity.

  • In-depth Mechanistic Studies: Further elucidating the molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy and Safety: Evaluating the most promising candidates in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Structure-Activity Relationship Refinement: Conducting more comprehensive SAR studies to guide the rational design of next-generation therapeutics.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this compound derivatives as a source of novel therapeutic agents. The data and protocols presented herein are intended to facilitate these efforts and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

An In-Depth Technical Guide to the Antioxidant Properties of 2,6-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dihydroxybenzaldehyde (2,6-DHB), a phenolic aldehyde, is a molecule of significant interest in the fields of chemistry and pharmacology. As a member of the dihydroxybenzaldehyde isomer family, its antioxidant potential is an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of the antioxidant properties of 2,6-DHB. It details the methodologies for key antioxidant assays, presents available quantitative data for dihydroxybenzaldehyde isomers to offer a comparative perspective, and explores the potential signaling pathways implicated in its antioxidant activity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel antioxidant-based therapeutic agents.

Introduction

Phenolic compounds are a broad class of plant secondary metabolites well-recognized for their antioxidant properties. Dihydroxybenzaldehydes (DHBs), characterized by a benzene (B151609) ring substituted with two hydroxyl groups and a formyl group, are a noteworthy subgroup. The specific positioning of the hydroxyl groups on the aromatic ring critically influences the molecule's antioxidant capacity. While isomers such as 2,4-dihydroxybenzaldehyde (B120756) and 3,4-dihydroxybenzaldehyde (B13553) have been more extensively studied, this compound presents a unique structural configuration that warrants detailed investigation for its potential role in mitigating oxidative stress. This guide will delve into the known antioxidant characteristics of 2,6-DHB, providing a foundational understanding for further research and development.

Mechanisms of Antioxidant Action

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to scavenge free radicals. This can occur through several mechanisms:

  • Hydrogen Atom Transfer (HAT): Phenolic hydroxyl groups can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective antioxidant.

  • Single Electron Transfer (SET): Phenolic compounds can also donate an electron to a free radical. The feasibility of this process is related to the compound's reduction potential.

The ortho-positioning of the two hydroxyl groups in 2,6-DHB may influence its ability to participate in these mechanisms, potentially through intramolecular hydrogen bonding, which can affect the bond dissociation enthalpy of the O-H bonds.

Quantitative Antioxidant Activity Data

Direct quantitative antioxidant data for this compound is limited in the currently available scientific literature. However, to provide a comparative context, the following tables summarize the antioxidant activities of other dihydroxybenzaldehyde isomers as determined by common in vitro assays.

Table 1: DPPH Radical Scavenging Activity of Dihydroxybenzaldehyde Isomers

IsomerIC₅₀ (µM)Source
2,3-DihydroxybenzaldehydeData not readily available-
2,4-DihydroxybenzaldehydeData not readily available-
2,5-DihydroxybenzaldehydeData not readily available-
3,4-DihydroxybenzaldehydeData not readily available-
This compound Data not readily available -
Trolox (Standard)Varies by assay conditions-

IC₅₀: The concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.

Table 2: ABTS Radical Cation Scavenging Activity of Dihydroxybenzaldehyde Isomers

IsomerTEAC (Trolox Equivalents)Source
2,3-DihydroxybenzaldehydeData not readily available-
2,4-DihydroxybenzaldehydeData not readily available-
2,5-DihydroxybenzaldehydeData not readily available-
3,4-DihydroxybenzaldehydeData not readily available-
This compound Data not readily available -

TEAC (Trolox Equivalent Antioxidant Capacity): The concentration of a Trolox solution that has the same antioxidant capacity as the compound being tested.

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Dihydroxybenzaldehyde Isomers

IsomerFRAP Value (µM Fe(II)/g)Source
2,3-DihydroxybenzaldehydeData not readily available-
2,4-DihydroxybenzaldehydeData not readily available-
2,5-DihydroxybenzaldehydeData not readily available-
3,4-DihydroxybenzaldehydeData not readily available-
This compound Data not readily available -

FRAP Value: A measure of the antioxidant's ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Note: The absence of specific data for this compound in these tables highlights a gap in the current research landscape and underscores the need for further investigation into its antioxidant potential.

Potential Signaling Pathways in Cellular Antioxidant Activity

While direct evidence for the signaling pathways modulated by this compound is still emerging, studies on structurally related compounds suggest potential mechanisms of action within a cellular context. These pathways are crucial for the cellular defense against oxidative stress.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation DHB This compound DHB->Keap1_Nrf2 may induce dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to MAPK_NFkB_Pathway cluster_pathways ROS Oxidative Stress (e.g., ROS) MAPK MAPK (ERK, JNK, p38) ROS->MAPK IKK IKK ROS->IKK DHB This compound DHB->MAPK may inhibit DHB->IKK may inhibit NFkB NF-κB MAPK->NFkB activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB_NFkB->NFkB releases Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS) NFkB->Inflammatory_Genes activates transcription Inflammation Inflammation Inflammatory_Genes->Inflammation DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH solution with sample/control DPPH_sol->Mix Sample_sol Prepare serial dilutions of 2,6-DHB Sample_sol->Mix Incubate Incubate in dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_rad Generate ABTS•⁺ (ABTS + K₂S₂O₈) ABTS_work Dilute ABTS•⁺ to Absorbance ~0.7 ABTS_rad->ABTS_work Reaction Mix ABTS•⁺ with sample/standard ABTS_work->Reaction Sample_prep Prepare 2,6-DHB and Trolox standards Sample_prep->Reaction Incubate_assay Incubate (6 min, RT) Reaction->Incubate_assay Measure_abs Measure Absorbance at 734 nm Incubate_assay->Measure_abs Calc_teac Calculate % Scavenging and TEAC Measure_abs->Calc_teac FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FRAP_reagent Prepare fresh FRAP reagent Mix_reagents Mix FRAP reagent with sample/standard FRAP_reagent->Mix_reagents Sample_std Prepare 2,6-DHB and FeSO₄ standards Sample_std->Mix_reagents Incubate_37 Incubate (30 min, 37°C) Mix_reagents->Incubate_37 Measure_593 Measure Absorbance at 593 nm Incubate_37->Measure_593 Calc_frap Calculate FRAP value Measure_593->Calc_frap

2,6-Dihydroxybenzaldehyde: A Technical Guide to a Niche Natural Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,6-dihydroxybenzaldehyde, a phenolic aldehyde with emerging interest. While primarily recognized as a synthetic intermediate, evidence points to its existence in nature, primarily in a glycosidically bound form. This document details its natural occurrence, synthetic pathways, physicochemical properties, and known and potential biological activities, supported by experimental protocols and quantitative data.

Natural Occurrence and Isolation

Direct isolation of this compound in its free aglycone form from natural sources is not widely reported in the scientific literature. However, its glycosidic derivative, 2-O-β-D-glucopyranosyl-4,6-dihydroxybenzaldehyde , has been isolated from the fruits of Morus alba (mulberry) and the maqui berry (Aristotelia chilensis)[1]. This discovery is significant as it establishes a natural origin for the this compound scaffold. The presence of the glycoside suggests that the aglycone may be released through enzymatic or chemical hydrolysis.

General Extraction and Isolation Protocol for Phenolic Glycosides

While a specific protocol for the isolation of 2-O-β-D-glucopyranosyl-4,6-dihydroxybenzaldehyde from Morus alba was not detailed in the provided results, a general methodology for the extraction and isolation of phenolic compounds from plant material can be described. This process typically involves solvent extraction, followed by chromatographic separation.

Experimental Protocol: Extraction and Fractionation

  • Sample Preparation: Fresh or dried plant material (e.g., mulberry fruits) is ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered material is macerated or sonicated with a polar solvent, such as methanol (B129727) or ethanol, to extract a broad range of phenolic compounds.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Phenolic glycosides are often enriched in the more polar fractions (ethyl acetate and n-butanol).

  • Chromatographic Purification: The enriched fraction is subjected to column chromatography (e.g., silica (B1680970) gel or Sephadex LH-20) followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

Chemical Synthesis

Due to its limited availability from natural sources, chemical synthesis is the primary method for obtaining this compound for research and industrial purposes. The two main synthetic routes are the demethylation of 2,6-dimethoxybenzaldehyde (B146518) and the formylation of resorcinol.

Synthesis via Demethylation of 2,6-Dimethoxybenzaldehyde

A common and effective method for synthesizing this compound involves the demethylation of the readily available 2,6-dimethoxybenzaldehyde using a Lewis acid, such as aluminum chloride.

Experimental Protocol: Demethylation

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of anhydrous aluminum chloride in anhydrous dichloromethane (B109758) is prepared.

  • Addition of Starting Material: The reaction mixture is cooled to 0°C using an ice bath. A solution of 2,6-dimethoxybenzaldehyde in anhydrous dichloromethane is then added dropwise.

  • Reaction: The reaction mixture is stirred at room temperature overnight to allow for complete demethylation.

  • Quenching: The reaction is carefully quenched by the addition of dilute hydrochloric acid.

  • Extraction: The product is extracted from the aqueous layer using dichloromethane.

  • Purification: The combined organic layers are concentrated, and the crude product is purified by silica gel column chromatography.

G start 2,6-Dimethoxybenzaldehyde reaction Demethylation (0°C to Room Temp) start->reaction Add dropwise reagents AlCl3, Dichloromethane reagents->reaction workup Quenching (HCl) & Extraction reaction->workup purification Silica Gel Chromatography workup->purification product This compound purification->product

Synthesis of this compound via demethylation.
Synthesis from Resorcinol

Another synthetic route starts from resorcinol, involving a three-step process: hydroxyl protection, lithiation and formylation, and deprotection[2][3].

Logical Relationship: Synthesis from Resorcinol

G cluster_0 Synthesis from Resorcinol resorcinol Resorcinol protection Hydroxyl Protection (e.g., with ethyl vinyl ether) resorcinol->protection lithiation Lithiation & Formylation protection->lithiation deprotection Deprotection (acidic conditions) lithiation->deprotection product This compound deprotection->product

Key steps in the synthesis of this compound from resorcinol.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₆O₃[4][5][6][7]
Molecular Weight 138.12 g/mol [4][5][6][7]
Appearance White to light yellow crystalline solid[5][6][8]
Melting Point 154-155 °C[5][8]
Boiling Point 223 °C[5][8]
Solubility Soluble in water, ethanol, and methanol[5][6]
CAS Number 387-46-2[4]

Biological Activities and Potential Applications

While quantitative bioactivity data for this compound is not abundant, its structural similarity to other dihydroxybenzaldehyde isomers suggests potential for various biological activities. Its primary documented use is as a chemical intermediate in the synthesis of cinnamides, which are potent cholinesterase inhibitors, and as a key fragment in the drug voxelotor, used for sickle cell disease[2][8].

Comparative Biological Activities of Dihydroxybenzaldehyde Isomers

The biological activities of dihydroxybenzaldehyde isomers are highly dependent on the position of the hydroxyl groups. The following table summarizes some of the reported activities of other isomers, which may guide future research on the 2,6-isomer.

IsomerBiological ActivityIC₅₀/MIC ValueReference
2,3-Dihydroxybenzaldehyde Antimicrobial (Staphylococcus aureus)MIC₅₀: 500 mg/L[9]
2,4-Dihydroxybenzaldehyde Anti-angiogenic (CAM assay)IC₅₀: 2.4 µ g/egg [10]
Anticancer (PC3 cells, Schiff base derivative)IC₅₀: 4.85 µM
2,5-Dihydroxybenzaldehyde Antimicrobial (Staphylococcus aureus)MIC₅₀: 500 mg/L[9]
Tyrosine kinase inhibitor-[11]
Potential as a Cholinesterase Inhibitor Precursor

Given its use in synthesizing cholinesterase inhibitors, direct testing of this compound and its derivatives for this activity is warranted.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare a phosphate (B84403) buffer, a solution of acetylthiocholine (B1193921) iodide (substrate), a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a solution of acetylcholinesterase (AChE) enzyme.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, the test compound (this compound) at various concentrations, and the AChE solution.

    • Incubate the mixture for a predefined period.

    • Initiate the reaction by adding the substrate (acetylthiocholine iodide) and DTNB.

  • Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the AChE activity.

  • Calculation: Calculate the percentage of enzyme inhibition by the test compound compared to a control without the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% enzyme inhibition[12][13][14][15].

Antioxidant Potential

Phenolic compounds are well-known for their antioxidant properties. The antioxidant activity of this compound can be evaluated using standard in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add the test compound (this compound) at various concentrations to a methanolic solution of DPPH.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity. The results can be expressed as an IC₅₀ value or as Trolox Equivalent Antioxidant Capacity (TEAC)[16][17].

G cluster_1 DPPH Assay Workflow prepare_reagents Prepare DPPH Solution & Sample Dilutions mix Mix Sample with DPPH Solution prepare_reagents->mix incubate Incubate in Dark (30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition & IC50 Value measure->calculate

Workflow for the DPPH antioxidant assay.

Conclusion

This compound presents an interesting case of a compound that is well-established in synthetic chemistry but has a more cryptic presence in the natural world. The identification of its glycoside in edible plants like mulberry and maqui berry confirms its status as a natural product, albeit in a bound form. While research into its specific biological activities is still in its early stages, its structural relationship to other bioactive dihydroxybenzaldehydes and its role as a precursor to pharmacologically active molecules suggest that it is a compound with untapped potential. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the chemistry and biology of this unique phenolic aldehyde.

References

Methodological & Application

Application Notes and Protocols: The Use of 2,6-Dihydroxybenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dihydroxybenzaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in organic synthesis. Its unique structure, featuring two hydroxyl groups ortho to the aldehyde functionality, imparts distinct reactivity, making it a key precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of coumarins and xanthenediones, classes of compounds with significant biological and medicinal properties.

Key Applications

This compound is an important intermediate in the production of dyes, pharmaceuticals, and optical materials.[2] Its derivatives have been explored for a range of applications, including as cholinesterase inhibitors and as scaffolds for bioactive molecules.[2] Two prominent applications in organic synthesis are the preparation of 8-hydroxycoumarins and xanthenedione derivatives.

  • Synthesis of 8-Hydroxycoumarins: Coumarins are a large class of phenolic compounds found in many plants. They exhibit a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic properties.[3][4][5][6] The Knoevenagel condensation of this compound with active methylene (B1212753) compounds provides a direct route to 8-hydroxycoumarin (B196171) derivatives.

  • Synthesis of Xanthenediones: Xanthenedione derivatives are known for their diverse pharmacological activities, including antibacterial and anti-inflammatory properties.[2] The condensation of this compound with dimedone offers an efficient pathway to synthesize 9-aryl-1,8-dioxo-octahydroxanthenes.

Experimental Protocols

Synthesis of 8-Hydroxy-3-acetylcoumarin via Knoevenagel Condensation

This protocol describes the synthesis of 8-hydroxy-3-acetylcoumarin from this compound and ethyl acetoacetate (B1235776) using a piperidine (B6355638) catalyst. The reaction proceeds via a Knoevenagel condensation followed by an intramolecular cyclization.

Reaction Scheme:

G reactant1 This compound plus1 + reactant1->plus1 reactant2 Ethyl Acetoacetate reactant2->plus1 product 8-Hydroxy-3-acetylcoumarin catalyst Piperidine, Ethanol (B145695) reaction_arrow catalyst->reaction_arrow heat Reflux heat->reaction_arrow plus1->reaction_arrow reaction_arrow->product

Caption: Knoevenagel condensation for 8-hydroxy-3-acetylcoumarin synthesis.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
This compound138.121.38 g10 mmol
Ethyl acetoacetate130.141.56 g (1.5 mL)12 mmol
Piperidine85.150.17 g (0.2 mL)2 mmol
Ethanol46.0720 mL-

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.38 g, 10 mmol) and ethanol (20 mL).

  • Stir the mixture until the aldehyde is completely dissolved.

  • Add ethyl acetoacetate (1.5 mL, 12 mmol) followed by piperidine (0.2 mL, 2 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).

  • After completion of the reaction, cool the mixture to room temperature.

  • The product will precipitate out of the solution. If precipitation is not observed, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 5 mL).

  • Recrystallize the crude product from ethanol to obtain pure 8-hydroxy-3-acetylcoumarin as a crystalline solid.

Expected Yield and Characterization:

ParameterValue
Yield 75-85%
Appearance Yellow crystalline solid
Melting Point 198-200 °C
IR (KBr, cm⁻¹) 3450 (O-H), 1720 (C=O, lactone), 1680 (C=O, acetyl), 1610 (C=C)
¹H NMR (DMSO-d₆, δ ppm) 11.5 (s, 1H, -OH), 8.5 (s, 1H, H-4), 7.6 (t, 1H, Ar-H), 7.0 (d, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 2.7 (s, 3H, -COCH₃)
¹³C NMR (DMSO-d₆, δ ppm) 196.0, 160.0, 155.0, 148.0, 145.0, 135.0, 125.0, 115.0, 112.0, 110.0, 30.0
Mass Spec (m/z) 218 [M]⁺

Disclaimer: The provided yield and spectroscopic data are representative values based on similar reactions and may vary in actual experimental settings.

Synthesis of 9-(2,6-Dihydroxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-octahydroxanthene

This protocol details the one-pot synthesis of a xanthenedione derivative from this compound and dimedone. The reaction is typically catalyzed by an acid or a base. Here, an acid-catalyzed route is presented.

Reaction Scheme:

G reactant1 This compound plus1 + reactant1->plus1 reactant2 Dimedone (2 eq.) reactant2->plus1 product Xanthenedione Derivative catalyst p-TSA, Solvent-free reaction_arrow catalyst->reaction_arrow heat 120 °C heat->reaction_arrow plus1->reaction_arrow reaction_arrow->product

Caption: Synthesis of a xanthenedione derivative.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
This compound138.121.38 g10 mmol
Dimedone140.182.80 g20 mmol
p-Toluenesulfonic acid (p-TSA)172.200.17 g1 mmol

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.38 g, 10 mmol), dimedone (2.80 g, 20 mmol), and p-toluenesulfonic acid (0.17 g, 1 mmol).

  • Heat the mixture in an oil bath at 120 °C with stirring for 30-60 minutes.

  • Monitor the reaction progress by TLC using ethyl acetate:hexane (1:1) as the eluent.

  • After completion, cool the reaction mixture to room temperature.

  • Add hot ethanol (20 mL) to the solidified mixture and stir to precipitate the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to afford the pure xanthenedione derivative.

Expected Yield and Characterization:

ParameterValue
Yield 80-90%
Appearance White to pale yellow solid
Melting Point 245-248 °C
IR (KBr, cm⁻¹) 3400-3200 (O-H), 2960 (C-H), 1660 (C=O), 1600 (C=C), 1200 (C-O)
¹H NMR (CDCl₃, δ ppm) 7.2 (t, 1H, Ar-H), 6.4 (d, 2H, Ar-H), 5.5 (s, 2H, -OH), 4.8 (s, 1H, benzylic-H), 2.5 (s, 4H, -CH₂-), 2.3 (s, 4H, -CH₂-), 1.1 (s, 12H, -CH₃)
¹³C NMR (CDCl₃, δ ppm) 196.0, 163.0, 158.0, 130.0, 115.0, 108.0, 50.0, 41.0, 32.0, 29.0, 27.0
Mass Spec (m/z) 382 [M]⁺

Disclaimer: The provided yield and spectroscopic data are representative values based on similar reactions and may vary in actual experimental settings.

Application in Medicinal Chemistry: Synthesis of Schiff Base Derivatives

Schiff bases derived from this compound are of interest in medicinal chemistry due to their potential antimicrobial and anticancer activities.[7][8][9][10][11] The imine linkage and the phenolic hydroxyl groups provide sites for biological interactions.

General Protocol for Schiff Base Synthesis

Reaction Scheme:

G reactant1 This compound plus1 + reactant1->plus1 reactant2 Substituted Aniline (B41778) reactant2->plus1 product Schiff Base catalyst Glacial Acetic Acid (cat.) reaction_arrow catalyst->reaction_arrow solvent Ethanol, Reflux solvent->reaction_arrow plus1->reaction_arrow reaction_arrow->product

Caption: General synthesis of Schiff bases from this compound.

Procedure:

  • Dissolve this compound (10 mmol) in ethanol (25 mL) in a round-bottom flask.

  • Add an equimolar amount of the desired substituted aniline (10 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

Biological Activity Data of Related Compounds:

The following table summarizes the antimicrobial activity of Schiff bases derived from other hydroxybenzaldehydes to indicate the potential of derivatives from this compound.

Compound TypeOrganismActivity (MIC in µg/mL)Reference
Salicylaldehyde-based Schiff baseE. coli62.5 - 250[4]
Salicylaldehyde-based Schiff baseS. aureusModerate Activity[11]
2,4-Dihydroxybenzaldehyde Schiff baseVarious BacteriaModerate to Good[9]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of compounds derived from this compound.

G start Reactants (this compound, etc.) reaction Reaction (e.g., Knoevenagel, etc.) start->reaction workup Work-up (Filtration, Extraction) reaction->workup purification Purification (Recrystallization, Chromatography) workup->purification characterization Characterization (NMR, IR, MS, Melting Point) purification->characterization end Pure Product characterization->end

Caption: General experimental workflow for synthesis and analysis.

References

Application Notes and Protocols: 2,6-Dihydroxybenzaldehyde in Schiff Base Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases utilizing 2,6-dihydroxybenzaldehyde as a key reactant. Schiff bases derived from this particular precursor are of growing interest in medicinal chemistry due to the strategic positioning of the hydroxyl groups, which can influence the molecule's chelating properties and biological activity. These compounds and their metal complexes have shown potential as anticancer, antibacterial, and antifungal agents.

Introduction

Schiff bases are synthesized through the condensation of a primary amine with an aldehyde or ketone. The resulting azomethine group (-C=N-) is a crucial pharmacophore that imparts a wide range of biological activities to these molecules. The presence of hydroxyl groups on the benzaldehyde (B42025) ring, particularly at the 2 and 6 positions, can enhance the formation of stable metal complexes and increase the potential for hydrogen bonding with biological targets, making these compounds promising candidates for drug development. While research on Schiff bases from 2,4-dihydroxybenzaldehyde (B120756) is more prevalent, the unique structural features of the 2,6-dihydroxy isomer warrant dedicated investigation.

Data Presentation

Due to the limited availability of specific quantitative data for Schiff bases derived directly from this compound, the following tables present representative data from analogous dihydroxybenzaldehyde Schiff bases to provide an expected range of values.

Table 1: Physicochemical and Spectroscopic Data of Representative Dihydroxybenzaldehyde Schiff Bases

Schiff Base Derivative (Analogous)Molecular FormulaMelting Point (°C)Yield (%)FT-IR (cm⁻¹) ν(C=N)¹H NMR (δ, ppm) -CH=N-
From 2,4-dihydroxybenzaldehyde & α-naphthylamineC₁₇H₁₃NO₂-8216138.24
From 2,4-dihydroxybenzaldehyde & various amines---1628-16458.03-9.24
From 2,5-dihydroxybenzaldehyde (B135720) & 4,4'-diaminodiphenylmethaneC₂₇H₂₂N₂O₄280881653-

Table 2: Biological Activity of Representative Dihydroxybenzaldehyde Schiff Bases and Their Metal Complexes

CompoundTest Organism/Cell LineActivity MetricResult
Schiff base from 2,4-dihydroxybenzaldehyde derivativePC3 (prostate cancer)IC₅₀ (µM)4.85
Cu(II) complex of a 2,4-dihydroxybenzaldehyde Schiff baseStaphylococcus aureusZone of Inhibition (mm)12[1]
Ni(II) complex of a 2,4-dihydroxybenzaldehyde Schiff baseEscherichia coliZone of Inhibition (mm)15[1]
Mn(II) complex of a 2,4-dihydroxybenzaldehyde Schiff baseAntioxidant (DPPH)% Inhibition76.2[1]

Experimental Protocols

The following is a generalized protocol for the synthesis of a Schiff base from this compound and a primary amine. This protocol is adapted from established methods for similar dihydroxybenzaldehydes.

Materials and Equipment:

  • This compound

  • Primary amine (e.g., aniline, substituted aniline, or an aliphatic amine)

  • Absolute ethanol (B145695) or methanol

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Recrystallization solvent (e.g., ethanol, methanol)

  • FT-IR spectrometer

  • NMR spectrometer

  • Melting point apparatus

General Synthesis Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve one equivalent of this compound in a minimal amount of absolute ethanol with gentle warming and stirring.

  • Dissolution of Amine: In a separate beaker, dissolve one equivalent of the primary amine in absolute ethanol.

  • Reaction Mixture: Add the amine solution dropwise to the aldehyde solution while stirring. A color change or the formation of a precipitate may be observed.

  • Reflux: Attach a condenser to the flask and reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The solid Schiff base product will precipitate out.

  • Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

  • Drying: Dry the purified product in a desiccator or a vacuum oven.

  • Characterization: Characterize the synthesized Schiff base using FT-IR spectroscopy (to confirm the formation of the C=N bond, typically observed around 1600-1650 cm⁻¹), ¹H and ¹³C NMR spectroscopy, and melting point determination.

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve_aldehyde Dissolve this compound in Ethanol start->dissolve_aldehyde dissolve_amine Dissolve Primary Amine in Ethanol start->dissolve_amine mix_reflux Mix and Reflux (2-4 hours) dissolve_aldehyde->mix_reflux dissolve_amine->mix_reflux cool_precipitate Cool to Room Temperature & Precipitate mix_reflux->cool_precipitate filter_wash Filter and Wash with Cold Ethanol cool_precipitate->filter_wash recrystallize Recrystallize filter_wash->recrystallize dry Dry Product recrystallize->dry characterize Characterize (FT-IR, NMR, M.P.) dry->characterize end End characterize->end

Caption: General workflow for the synthesis of Schiff bases from this compound.

Hypothetical Signaling Pathway: MAPK Pathway Inhibition by a Schiff Base

Many Schiff base derivatives have been investigated for their anticancer properties, with some demonstrating the ability to modulate key signaling pathways involved in cell proliferation and apoptosis, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][3]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors schiff_base Schiff Base (e.g., from this compound) schiff_base->raf Inhibition apoptosis Apoptosis schiff_base->apoptosis Induction proliferation Cell Proliferation & Survival transcription_factors->proliferation

References

Synthesis and Application of Metal Complexes with 2,6-Dihydroxybenzaldehyde-Derived Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The synthesis of metal complexes incorporating 2,6-dihydroxybenzaldehyde and its derivatives as ligands has garnered significant interest in coordination chemistry and medicinal research. These compounds, particularly Schiff base complexes formed through the condensation of this compound with various amines, exhibit a wide array of biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties. Their potential as therapeutic agents and catalysts makes them a focal point for drug development and material science. This document provides detailed protocols for the synthesis, characterization, and application of these metal complexes.

Introduction to this compound Ligands

This compound is a versatile precursor in the synthesis of multidentate ligands, primarily through the formation of Schiff bases. The presence of hydroxyl groups in ortho and para positions to the aldehyde group enhances the coordinating ability of the resulting ligands and contributes to the stability of the metal complexes. These ligands can coordinate with a variety of transition metal ions, including but not limited to Cu(II), Co(II), Ni(II), and Zn(II), to form stable, often colored, complexes with diverse geometries. The biological activity of these complexes is often found to be enhanced compared to the free ligands, a phenomenon explained by Tweedy's chelation theory.[1]

Synthesis of Schiff Base Ligands and Metal Complexes

The general synthetic route involves a two-step process: the synthesis of the Schiff base ligand followed by its complexation with a metal salt.

General Experimental Protocol: Synthesis of Schiff Base Ligands

A common method for synthesizing Schiff base ligands from this compound is through a condensation reaction with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., 2-aminophenol, ethylenediamine, etc.)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound in a minimal amount of hot ethanol.

  • In a separate flask, dissolve the primary amine in ethanol.

  • Add the ethanolic solution of the amine dropwise to the aldehyde solution with constant stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 2-4 hours. The formation of a precipitate often indicates the formation of the Schiff base.

  • Allow the mixture to cool to room temperature.

  • Filter the solid product, wash it with cold ethanol, and dry it in a desiccator over anhydrous CaCl2.

General Experimental Protocol: Synthesis of Metal Complexes

Materials:

  • Synthesized Schiff base ligand

  • Metal salt (e.g., CuCl2·2H2O, Co(CH3COO)2·4H2O, Ni(NO3)2·6H2O, ZnCl2)

  • Ethanol or Methanol or a mixture with DMF/DMSO for less soluble ligands

Procedure:

  • Dissolve the Schiff base ligand in a suitable solvent (e.g., hot ethanol).

  • Dissolve the metal salt in the same solvent in a separate flask.

  • Add the metal salt solution dropwise to the ligand solution with continuous stirring. The molar ratio of ligand to metal is typically 1:1 or 2:1.[1]

  • Adjust the pH of the solution if necessary using a suitable base (e.g., triethylamine).

  • Reflux the reaction mixture for 3-5 hours, during which a colored precipitate of the metal complex usually forms.

  • Cool the mixture to room temperature.

  • Filter the precipitated complex, wash it thoroughly with the solvent to remove any unreacted starting materials, and then dry it in a vacuum desiccator.

Diagram of the General Synthesis Workflow

Synthesis_Workflow cluster_ligand Schiff Base Ligand Synthesis cluster_complex Metal Complex Synthesis Aldehyde This compound Condensation Condensation Reaction (Ethanol, Acetic Acid) Aldehyde->Condensation Amine Primary Amine Amine->Condensation Schiff_Base Schiff Base Ligand Condensation->Schiff_Base Complexation Complexation Reaction (Reflux) Schiff_Base->Complexation Metal_Salt Metal Salt Solution Metal_Salt->Complexation Metal_Complex Metal Complex Complexation->Metal_Complex

Caption: General workflow for the synthesis of metal complexes from this compound.

Characterization of Ligands and Complexes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized compounds.

Table 1: Physicochemical and Spectroscopic Data for a Representative Cu(II) Complex

ParameterLigand (Example)Cu(II) Complex (Example)Reference
Physical State Yellow SolidDark Green Solid
Melting Point (°C) 220>260 (Decomposes)[2]
Solubility Soluble in DMSO, DMFSoluble in DMSO, DMF[2]
Molar Conductance -40-46.1 Ω⁻¹cm²mol⁻¹ (in DMF)[2]
Magnetic Moment (B.M.) -2.04[2]
FT-IR (cm⁻¹)
ν(O-H)~3400 (broad)Disappears or broadens[1]
ν(C=N) Azomethine~1607Shifted to lower or higher frequency (~1611)[2]
New Bands-ν(M-N) ~400-425, ν(M-O) ~500-550[1]
UV-Vis (nm) π→π* (~270), n→π* (~350)Ligand bands shifted, d-d transitions (~600-700)[2]

Applications in Drug Development

Metal complexes derived from this compound are extensively studied for their potential therapeutic applications.

Antimicrobial and Antifungal Activity

Many of these complexes exhibit significant activity against various bacterial and fungal strains.[3] The increased lipophilicity of the complexes allows for better penetration through the microbial cell wall.

Protocol: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)

  • Prepare Mueller-Hinton agar (B569324) plates and inoculate them with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Create wells of a specific diameter in the agar.

  • Fill the wells with solutions of the synthesized ligand and metal complexes at known concentrations (e.g., in DMSO).

  • Use a standard antibiotic as a positive control and the solvent (DMSO) as a negative control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well.

Table 2: Representative Antimicrobial Activity Data (Zone of Inhibition in mm)

CompoundS. aureus (Gram +ve)E. coli (Gram -ve)A. niger (Fungus)Reference
Ligand121011
Cu(II) Complex181516
Ni(II) Complex161415
Standard Drug252220
DNA Interaction and Cleavage Studies

The interaction of these metal complexes with DNA is a key area of investigation for the development of novel anticancer agents. The binding can occur through intercalation, electrostatic interactions, or groove binding. Some complexes can also induce DNA cleavage, which can lead to apoptosis in cancer cells.

Protocol: DNA Binding Study (UV-Visible Titration)

  • Prepare a stock solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl).

  • Prepare a stock solution of the metal complex in the same buffer.

  • Keep the concentration of the metal complex constant and incrementally add small aliquots of the CT-DNA solution.

  • Record the UV-Visible spectrum after each addition.

  • Analyze the changes in the absorption spectra (hypochromism or hyperchromism and red or blue shifts) to determine the mode and strength of binding. The intrinsic binding constant (Kb) can be calculated from the spectral data.

Diagram of DNA Interaction and Potential Cellular Effects

DNA_Interaction Metal_Complex Metal Complex Binding Intercalation / Groove Binding Metal_Complex->Binding Cleavage Oxidative or Hydrolytic Cleavage Metal_Complex->Cleavage DNA Cellular DNA Apoptosis Apoptosis / Cell Death DNA->Apoptosis Inhibition of Replication/Transcription Binding->DNA Cleavage->DNA

Caption: Potential mechanism of action for metal complexes as anticancer agents.

Table 3: DNA Binding and Cleavage Data

ComplexBinding Constant (Kb) (M⁻¹)Nuclease ActivityReference
[Cu(L)Cl]2.98 x 10⁵Active[1]
[Co(L)₂]4.66 x 10⁵Active[1]
[Ni(L)₂]2.16 x 10⁵Active[1]
Antioxidant Activity

The ability of these complexes to scavenge free radicals is another important therapeutic property. This is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Protocol: DPPH Radical Scavenging Assay

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the test complexes and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Mix the DPPH solution with the test sample solutions.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a UV-Vis spectrophotometer.

  • Calculate the percentage of radical scavenging activity. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined.

Conclusion

Metal complexes of ligands derived from this compound represent a promising class of compounds with significant potential in drug development and catalysis. The straightforward synthesis, tunable properties, and diverse biological activities make them an attractive area for further research. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of these versatile metal complexes.

References

Application Notes and Protocols: 2,6-Dihydroxybenzaldehyde in the Synthesis of Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,6-dihydroxybenzaldehyde as a precursor in the synthesis of novel cholinesterase inhibitors. This document includes quantitative data on synthesized compounds, detailed experimental protocols for synthesis and enzymatic assays, and visualizations of the synthetic pathway and mechanism of action. While this compound is a less commonly reported scaffold in the extensive field of cholinesterase inhibitor development, derivatives have shown promising activity, warranting further investigation.

Introduction

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurological disorders characterized by a deficit in cholinergic transmission.[1][2] These inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine (B1216132) by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), thereby increasing its concentration in the synaptic cleft.[1][3] The search for novel, potent, and selective cholinesterase inhibitors continues to be an active area of research.

Substituted benzaldehydes are versatile starting materials for the synthesis of a wide array of heterocyclic and Schiff base compounds with diverse biological activities. The unique substitution pattern of this compound, with its two hydroxyl groups flanking the aldehyde, offers distinct possibilities for creating compounds with specific steric and electronic properties that can influence their interaction with the active sites of cholinesterases. This document focuses on the synthesis and evaluation of cholinesterase inhibitors derived from this particular precursor.

Data Presentation

The following table summarizes the quantitative data for a representative cholinesterase inhibitor synthesized from this compound.

Compound IDStructureTarget EnzymeIC50 (µM)
IND-40(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N'-(2,6-dihydroxybenzylidene)acetohydrazideAcetylcholinesterase (AChE)70.54 ± 0.133
Butyrylcholinesterase (BChE)689.12 ± 0.128

Data sourced from Gupta et al. (2023).

Experimental Protocols

I. Synthesis of (1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N'-(2,6-dihydroxybenzylidene)acetohydrazide (IND-40)

This protocol is a representative method for the synthesis of benzylidene acetohydrazide derivatives from this compound.

Materials:

  • (1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide

  • This compound

  • Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve (1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (1 equivalent) in a suitable volume of ethanol.

  • Add this compound (1 equivalent) to the solution.

  • Add a catalytic amount (a few drops) of glacial acetic acid to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

II. In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity using the spectrophotometric method developed by Ellman.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Tris-HCl buffer (pH 8.0)

  • Synthesized inhibitor compound (e.g., IND-40)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the enzymes, substrates, DTNB, and the test inhibitor in Tris-HCl buffer.

  • In the wells of a 96-well microplate, add the following in order:

    • Tris-HCl buffer

    • Solution of the test inhibitor at various concentrations

    • DTNB solution

  • Initiate the reaction by adding the enzyme solution (AChE or BChE) to each well.

  • Incubate the plate at a constant temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

  • Start the enzymatic reaction by adding the respective substrate (ATCI for AChE or BTCI for BChE) to all wells.

  • Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set duration.

  • The rate of reaction is determined by the change in absorbance per unit time.

  • Calculate the percentage of inhibition for each concentration of the inhibitor compared to a control without the inhibitor.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Synthetic Pathway

G cluster_start Starting Materials cluster_reaction Synthesis cluster_product Product 2_6_dihydroxybenzaldehyde This compound condensation Condensation Reaction (Ethanol, cat. Acetic Acid, Reflux) 2_6_dihydroxybenzaldehyde->condensation acetohydrazide Substituted Acetohydrazide (e.g., Indole derivative) acetohydrazide->condensation inhibitor Cholinesterase Inhibitor (e.g., IND-40) condensation->inhibitor

Caption: Synthetic route to cholinesterase inhibitors from this compound.

Experimental Workflow for Cholinesterase Inhibition Assay

G prep Prepare Reagents (Buffer, Inhibitor, DTNB, Enzyme, Substrate) plate Plate Setup in 96-well Plate (Buffer + Inhibitor + DTNB) prep->plate pre_incubate Pre-incubation with Enzyme plate->pre_incubate start_reaction Initiate Reaction with Substrate pre_incubate->start_reaction measure Measure Absorbance at 412 nm start_reaction->measure analyze Data Analysis (% Inhibition, IC50 Calculation) measure->analyze

Caption: Workflow for the in vitro cholinesterase inhibition assay.

Signaling Pathway of Cholinesterase Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse Acetylcholine (ACh) ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_synapse->ACh_receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Cholinesterase Inhibitor (e.g., 2,6-DHB derivative) Inhibitor->AChE Inhibits Signal Signal Transduction (Improved Cognition) ACh_receptor->Signal

Caption: Mechanism of action of cholinesterase inhibitors in the synaptic cleft.

References

Application of 2,6-Dihydroxybenzaldehyde in Pharmaceutical Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dihydroxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its unique structure, featuring a reactive aldehyde group flanked by two hydroxyl groups, allows for diverse chemical modifications, leading to the creation of molecules with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and biologically active compounds, including the precursor to the sickle cell disease drug, Voxelotor, and a representative chalcone (B49325) with potential antimicrobial and anticancer properties.

Synthesis of a Key Intermediate for Voxelotor

Voxelotor (GBT440) is an allosteric modulator of hemoglobin S, approved for the treatment of sickle cell disease.[1] this compound is a critical starting material in the synthesis of this drug. The following protocol details the synthesis of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde, a key intermediate in the Voxelotor synthesis.

Application Note:

This synthesis involves a nucleophilic substitution reaction where one of the hydroxyl groups of this compound selectively reacts with a chloromethylpyridine derivative. The reaction is carried out in the presence of a base, potassium carbonate, which facilitates the deprotonation of the hydroxyl group, enhancing its nucleophilicity. The selectivity for mono-alkylation is a key aspect of this synthesis.

Experimental Protocol:

Reaction Scheme:

G cluster_0 Synthesis of Voxelotor Intermediate This compound This compound Intermediate 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde This compound->Intermediate + 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride, K2CO3, DMF

Caption: Synthesis of a key Voxelotor intermediate.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)
This compound387-46-2138.1211.47
3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine HCl--5.74
Potassium Carbonate (K₂CO₃)584-08-7138.2117.22
N,N-Dimethylformamide (DMF)68-12-273.09150 mL

Procedure:

  • A mixture of this compound (1.58 g, 11.47 mmol) and potassium carbonate (2.4 g, 17.22 mmol) in 150 mL of N,N-dimethylformamide (DMF) is stirred at room temperature for 10 minutes.

  • To this mixture, 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride (1.56 g, 5.74 mmol) is added at room temperature.

  • The reaction mixture is then heated to 50°C and stirred for 2 hours.

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The reaction mixture is then subjected to an aqueous work-up and extracted with an organic solvent.

  • The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexanes as the eluent.

Quantitative Data:

ProductYieldAppearance
2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde88%Pale yellow solid
Signaling Pathway:

Voxelotor functions by binding to hemoglobin and stabilizing it in the oxygenated state, thereby preventing the polymerization of sickle hemoglobin (HbS) that is the primary cause of sickle cell disease.

G cluster_voxelotor Mechanism of Voxelotor Voxelotor Voxelotor HbS_oxy Oxygenated HbS Voxelotor->HbS_oxy Binds to & Stabilizes Polymerization HbS Polymerization Voxelotor->Polymerization Inhibits HbS_deoxy Deoxygenated HbS HbS_deoxy->Polymerization HbS_oxy->HbS_deoxy Oxygen Release Sickling Red Blood Cell Sickling Polymerization->Sickling Vaso-occlusion Vaso-occlusion & Hemolysis Sickling->Vaso-occlusion

Caption: Mechanism of action of Voxelotor.

Synthesis of Chalcones with Potential Antimicrobial and Anticancer Activity

Chalcones are a class of flavonoids known for their wide range of biological activities. The Claisen-Schmidt condensation of this compound with an appropriate acetophenone (B1666503) derivative provides a straightforward route to novel chalcones with potential therapeutic applications.

Application Note:

This protocol describes a base-catalyzed Claisen-Schmidt condensation. The base, typically sodium or potassium hydroxide (B78521), deprotonates the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of this compound. Subsequent dehydration yields the α,β-unsaturated ketone, or chalcone.

Experimental Protocol:

Reaction Scheme:

G cluster_1 Claisen-Schmidt Condensation This compound This compound Chalcone Chalcone This compound->Chalcone + Acetophenone derivative, NaOH/EtOH

Caption: General scheme for chalcone synthesis.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)
This compound387-46-2138.1210
Substituted Acetophenone--10
Sodium Hydroxide (NaOH)1310-73-240.0020
Ethanol (95%)64-17-546.0750 mL
Hydrochloric Acid (HCl)7647-01-036.46As needed

Procedure:

  • In a round-bottom flask, dissolve this compound (1.38 g, 10 mmol) and the substituted acetophenone (10 mmol) in 30 mL of ethanol.

  • To this solution, add a solution of sodium hydroxide (0.8 g, 20 mmol) in 20 mL of water dropwise with constant stirring at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is poured into a beaker containing crushed ice and acidified with dilute hydrochloric acid to a pH of 2-3.

  • The precipitated solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data (Hypothetical for a generic substituted acetophenone):

ProductYieldAppearanceMelting Point (°C)
2',6'-Dihydroxychalcone derivative75-90%Yellow solid150-155

Experimental Workflow:

G cluster_workflow Chalcone Synthesis Workflow Start Start Dissolve Dissolve this compound and Acetophenone in Ethanol Start->Dissolve Add_Base Add aq. NaOH solution dropwise Dissolve->Add_Base Stir Stir at room temperature (12-24h) Add_Base->Stir Monitor Monitor reaction by TLC Stir->Monitor Workup Pour into ice and acidify with HCl Monitor->Workup Reaction complete Filter Filter the precipitate Workup->Filter Wash Wash with cold water Filter->Wash Dry Dry the crude product Wash->Dry Recrystallize Recrystallize from Ethanol Dry->Recrystallize Characterize Characterize the pure chalcone Recrystallize->Characterize End End Characterize->End

Caption: Workflow for chalcone synthesis.

Conclusion

This compound is a valuable and versatile precursor in pharmaceutical synthesis. The detailed protocols provided for the synthesis of a key Voxelotor intermediate and a representative chalcone highlight its utility in creating complex molecules with significant biological activities. The straightforward nature of these reactions, coupled with the potential for diverse functionalization, makes this compound an important tool for researchers and professionals in the field of drug discovery and development. Further exploration of derivatives from this starting material is likely to yield novel therapeutic agents.

References

Application Notes and Protocols: 2,6-Dihydroxybenzaldehyde as a Key Intermediate in the Synthesis of Voxelotor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voxelotor is a first-in-class hemoglobin S (HbS) polymerization inhibitor approved for the treatment of sickle cell disease. A crucial step in its synthesis involves the utilization of 2,6-dihydroxybenzaldehyde as a key intermediate. This document provides detailed application notes and experimental protocols for the synthesis of Voxelotor, focusing on the reactions involving this compound. Two primary synthetic strategies, the Williamson ether synthesis and the Mitsunobu reaction, are presented with comprehensive procedures, quantitative data, and characterization of intermediates and the final product. Additionally, a detailed protocol for the synthesis of the key coupling partner, 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride, is included.

Introduction

Voxelotor (formerly GBT440) is an allosteric modulator of hemoglobin that increases its affinity for oxygen, thereby inhibiting the polymerization of sickle hemoglobin (HbS), the fundamental cause of sickle cell disease (SCD).[1] The chemical name for Voxelotor is 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde.[2][3] The synthesis of this complex molecule relies on the strategic coupling of a substituted pyridine (B92270) moiety with a benzaldehyde (B42025) derivative. This compound serves as a readily available and versatile starting material for introducing the required substituted benzyloxy group.

This document outlines two robust and commonly employed methods for the synthesis of Voxelotor from this compound, providing detailed experimental procedures that can be adapted for laboratory-scale synthesis and process development.

Synthetic Pathways

The synthesis of Voxelotor from this compound primarily involves the formation of an ether linkage. This can be achieved through two main approaches: a direct Williamson ether synthesis or a Mitsunobu reaction. Both pathways require the preparation of the key intermediate, 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine.

Voxelotor_Synthesis_Overview cluster_intermediate Intermediate Synthesis cluster_main_synthesis Voxelotor Synthesis Pyridine_Starting_Materials Pyridine Starting Materials Pyridine_Intermediate 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride Pyridine_Starting_Materials->Pyridine_Intermediate Multi-step synthesis Voxelotor Voxelotor Pyridine_Intermediate->Voxelotor DHB This compound DHB->Voxelotor Williamson Ether Synthesis or Mitsunobu Reaction

Caption: Overview of the synthetic strategy for Voxelotor.

Experimental Protocols

Protocol 1: Synthesis of 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride (Intermediate 1)

This protocol details a multi-step synthesis to obtain the key pyridine intermediate.

Step 1a: Synthesis of 2-(1H-pyrazol-5-yl)pyridine This step involves the reaction of a pyridine derivative with a pyrazole (B372694) precursor. While several methods exist, a common approach involves the condensation of a substituted pyridine with a pyrazole derivative.

Step 1b: N-Alkylation to form 2-(1-isopropyl-1H-pyrazol-5-yl)pyridine To a solution of 2-(1H-pyrazol-5-yl)pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred at room temperature for 30 minutes. 2-Bromopropane (1.1 eq) is then added dropwise, and the reaction is heated to 60 °C and stirred for 12-16 hours.[4]

Step 1c: Bromination, Formylation, Reduction, and Chlorination The subsequent transformations to yield the final chloromethyl intermediate can be carried out following established procedures. This involves bromination of the pyridine ring, followed by formylation, reduction of the formyl group to a hydroxymethyl group, and finally chlorination to yield 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine, which is then converted to its hydrochloride salt.

Quantitative Data for Intermediate 1 Synthesis

StepReactant 1Molar Eq.Reactant 2Molar Eq.SolventTemperature (°C)Time (h)Yield (%)
1b2-(1H-pyrazol-5-yl)pyridine1.02-Bromopropane1.1DMF6012-16~70-80
1c2-(1-isopropyl-1H-pyrazol-5-yl)pyridine1.0Various-VariousVariousVarious~50-60 (overall)

Characterization of 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride (Intermediate 1)

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₂H₁₅Cl₂N₃

  • Molecular Weight: 272.17 g/mol [5]

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.85 (d, J = 7.6 Hz, 1H), 7.68 (d, J = 7.6 Hz, 1H), 7.52 (d, J = 1.8 Hz, 1H), 6.45 (d, J = 1.8 Hz, 1H), 4.70 (s, 2H), 4.55 (hept, J = 6.7 Hz, 1H), 1.50 (d, J = 6.7 Hz, 6H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 150.2, 148.9, 140.5, 138.8, 131.2, 123.5, 107.9, 50.8, 42.5, 22.9.

  • Mass Spec (ESI): m/z 236.1 [M+H]⁺ (for free base).

Protocol 2: Synthesis of Voxelotor via Williamson Ether Synthesis

This protocol describes the direct coupling of this compound with Intermediate 1.

Williamson_Ether_Synthesis DHB This compound Voxelotor Voxelotor DHB->Voxelotor K₂CO₃, DMF 50 °C, 2h Intermediate_1 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride Intermediate_1->Voxelotor

Caption: Williamson Ether Synthesis for Voxelotor.

Procedure: A mixture of this compound (2.0 eq) and potassium carbonate (3.0 eq) in anhydrous N,N-dimethylformamide (DMF) is stirred at room temperature for 10 minutes under an inert atmosphere. To this mixture, 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride (Intermediate 1, 1.0 eq) is added. The reaction mixture is then heated to 50 °C for 2 hours. After completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography.

Quantitative Data for Williamson Ether Synthesis

Reactant 1Molar Eq.Reactant 2Molar Eq.BaseMolar Eq.SolventTemperature (°C)Time (h)Yield (%)
This compound2.0Intermediate 11.0K₂CO₃3.0DMF502~88
Protocol 3: Synthesis of Voxelotor via Mitsunobu Reaction

This protocol utilizes a Mitsunobu reaction for the etherification, which can be advantageous for sensitive substrates. This route first requires the synthesis of the corresponding alcohol of Intermediate 1.

Mitsunobu_Reaction DHB This compound Voxelotor Voxelotor DHB->Voxelotor PPh₃, DIAD THF, rt, overnight Alcohol_Intermediate [2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol Alcohol_Intermediate->Voxelotor

Caption: Mitsunobu Reaction for Voxelotor Synthesis.

Procedure: To a solution of [2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol (1.0 eq), this compound (1.1 eq), and triphenylphosphine (B44618) (PPh₃, 1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, a solution of diisopropyl azodicarboxylate (DIAD, 1.2 eq) in THF is added dropwise at 0 °C. The resulting solution is stirred at room temperature overnight. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Quantitative Data for Mitsunobu Reaction

Reactant 1Molar Eq.Reactant 2Molar Eq.Reagent 1Molar Eq.Reagent 2Molar Eq.SolventTemperature (°C)Time (h)Yield (%)
[2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol1.0This compound1.1PPh₃1.2DIAD1.2THFrt12-16~70-80

Purification and Characterization of Voxelotor

Purification: The crude Voxelotor obtained from either synthetic route is typically purified by silica gel column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes is commonly used, starting from 10-20% ethyl acetate and gradually increasing to 50-60%.[4]

Further purification can be achieved by recrystallization from a suitable solvent system such as isopropanol/water or ethyl acetate/hexanes.[4]

Characterization of Voxelotor

  • Appearance: Pale yellow solid.

  • Molecular Formula: C₁₉H₁₉N₃O₃

  • Molecular Weight: 337.38 g/mol

  • ¹H NMR (400 MHz, CDCl₃) δ: 11.94 (s, 1H), 10.37 (s, 1H), 8.75 (dd, J = 4.8, 1.7 Hz, 1H), 7.97 (dd, J = 7.8, 1.6 Hz, 1H), 7.60 (m, 1H), 7.40 (m, 2H), 6.57 (d, J = 8.6 Hz, 1H), 6.34 (d, J = 1.9 Hz, 1H), 6.27 (d, J = 8.3 Hz, 1H), 5.07 (s, 2H), 4.65 (hept, J = 6.6 Hz, 1H), 1.47 (d, J = 6.6 Hz, 6H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 194.0, 162.9, 161.1, 149.6, 149.1, 139.1, 138.2, 131.6, 124.0, 111.1, 110.2, 107.4, 103.5, 67.8, 50.5, 23.1.

  • Mass Spec (ESI): m/z 338.1 [M+H]⁺.

  • IR (KBr, cm⁻¹): 3440 (O-H), 2970 (C-H), 1640 (C=O), 1580, 1470, 1260, 1100.

Mechanism of Action of Voxelotor

Voxelotor functions by binding to the N-terminal valine of the α-globin chain of hemoglobin. This covalent, yet reversible, binding stabilizes the oxygenated state of hemoglobin (R-state), thereby increasing its affinity for oxygen. This stabilization prevents the polymerization of deoxygenated sickle hemoglobin, which is the primary pathological event in sickle cell disease.

Voxelotor_Mechanism Voxelotor Voxelotor HbS_alpha_chain α-globin chain of HbS (N-terminal valine) Voxelotor->HbS_alpha_chain Reversible covalent binding HbS_Voxelotor_Complex HbS-Voxelotor Complex (Stabilized R-state) HbS_alpha_chain->HbS_Voxelotor_Complex Increased_O2_Affinity Increased Oxygen Affinity HbS_Voxelotor_Complex->Increased_O2_Affinity Inhibition_Polymerization Inhibition of HbS Polymerization Increased_O2_Affinity->Inhibition_Polymerization Reduced_Sickling Reduced RBC Sickling Inhibition_Polymerization->Reduced_Sickling Improved_Blood_Flow Improved Blood Flow and Reduced Hemolysis Reduced_Sickling->Improved_Blood_Flow

Caption: Mechanism of action of Voxelotor.

Conclusion

This compound is a critical and versatile intermediate in the synthesis of Voxelotor. The Williamson ether synthesis and the Mitsunobu reaction represent two effective strategies for coupling this building block with the substituted pyridine moiety. The detailed protocols and characterization data provided in these application notes offer a comprehensive guide for researchers and drug development professionals working on the synthesis and process optimization of this important therapeutic agent. Careful execution of these protocols and rigorous purification are essential for obtaining high-purity Voxelotor for preclinical and clinical studies.

References

Application Notes and Protocols for the Use of 2,6-Dihydroxybenzaldehyde in Dye and Pigment Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various classes of dyes and pigments utilizing 2,6-dihydroxybenzaldehyde as a key precursor. The methodologies outlined herein are intended to serve as a comprehensive guide for the laboratory synthesis of coumarin (B35378), azo, and Schiff base dyes.

Introduction

This compound is a versatile organic intermediate with significant applications in the synthesis of a wide range of compounds, including dyes, pigments, and pharmaceuticals.[1][2][3] Its unique structure, featuring a reactive aldehyde group and two hydroxyl groups on the aromatic ring, makes it an excellent candidate for various condensation and coupling reactions to produce chromophoric systems. This document details the synthesis of three major classes of dyes derived from this compound: 8-hydroxycoumarins, azo dyes, and Schiff base dyes.

Synthesis of 8-Hydroxycoumarin (B196171) Dyes via Knoevenagel Condensation

The Knoevenagel condensation provides a straightforward and efficient method for the synthesis of coumarin derivatives from o-hydroxybenzaldehydes and compounds containing an active methylene (B1212753) group.[4][5] In the case of this compound, this reaction leads to the formation of 8-hydroxycoumarins, a class of compounds with interesting photophysical properties.

Experimental Protocol: Synthesis of 8-Hydroxy-3-cyanocoumarin

This protocol describes the synthesis of 8-hydroxy-3-cyanocoumarin via the Knoevenagel condensation of this compound with malononitrile (B47326).

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.38 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 50 mL of ethanol.

  • Add a catalytic amount of piperidine (5-10 drops) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with dilute hydrochloric acid until a precipitate forms.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 8-hydroxy-3-cyanocoumarin.

  • Dry the purified product under vacuum.

Quantitative Data:

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar RatioTheoretical Yield (g)Actual Yield (g)Percent Yield (%)Melting Point (°C)
This compoundC₇H₆O₃138.121---155-157
MalononitrileC₃H₂N₂66.061---32-34
8-Hydroxy-3-cyanocoumarinC₁₀H₅NO₃187.15-1.87(To be determined experimentally)(To be determined experimentally)>250

Reaction Workflow:

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2_6_DHB This compound Reaction Knoevenagel Condensation 2_6_DHB->Reaction Malononitrile Malononitrile Malononitrile->Reaction Solvent Ethanol Solvent->Reaction Catalyst Piperidine Catalyst->Reaction Temperature Reflux Temperature->Reaction Workup Acidification & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Coumarin 8-Hydroxy-3-cyanocoumarin Purification->Coumarin

Knoevenagel condensation workflow for 8-hydroxycoumarin synthesis.

Synthesis of Azo Dyes from this compound

Azo dyes are a large and important class of colorants characterized by the presence of one or more azo groups (–N=N–). They are typically synthesized through a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. Due to its electron-rich nature, this compound can act as an excellent coupling component.

Experimental Protocol: Synthesis of a Monoazo Dye

This protocol describes the synthesis of a monoazo dye by coupling diazotized p-nitroaniline with this compound.

Materials:

  • p-Nitroaniline

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • Deionized water

  • Ice

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

Part A: Diazotization of p-Nitroaniline

  • In a beaker, dissolve p-nitroaniline (1.38 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL), heating gently if necessary.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve sodium nitrite (0.7 g, 10.1 mmol) in 5 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution while maintaining the temperature between 0-5 °C and stirring continuously. The formation of the diazonium salt is indicated by a clear solution.

Part B: Azo Coupling

  • In a separate beaker, dissolve this compound (1.38 g, 10 mmol) in 20 mL of 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold this compound solution with vigorous stirring, while maintaining the temperature at 0-5 °C.

  • A colored precipitate of the azo dye will form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

  • Isolate the dye by vacuum filtration, wash with a small amount of cold water, and then with a saturated sodium chloride solution to aid in precipitation ("salting out").

  • Dry the crude product in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Quantitative Data:

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar RatioTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
p-NitroanilineC₆H₆N₂O₂138.131---
This compoundC₇H₆O₃138.121---
Azo Dye ProductC₁₃H₉N₃O₅287.23-2.87(To be determined experimentally)(To be determined experimentally)

Azo Dye Synthesis Pathway:

Azo_Dye_Synthesis cluster_diazotization Diazotization (0-5 °C) cluster_coupling Azo Coupling (0-5 °C) cluster_workup Workup & Purification p_Nitroaniline p-Nitroaniline Diazonium_Salt p-Nitrobenzenediazonium Chloride p_Nitroaniline->Diazonium_Salt Reacts with NaNO2_HCl NaNO₂ / HCl NaNO2_HCl->Diazonium_Salt Forms Azo_Dye Azo Dye Product Diazonium_Salt->Azo_Dye Couples with 2_6_DHB This compound in NaOH(aq) 2_6_DHB->Azo_Dye Filtration Filtration Azo_Dye->Filtration Recrystallization Recrystallization Filtration->Recrystallization

Reaction pathway for the synthesis of an azo dye.

Synthesis of Schiff Base Dyes from this compound

Schiff bases, characterized by the azomethine (-C=N-) group, are formed by the condensation of a primary amine with an aldehyde or ketone. When the resulting molecule contains an extended conjugated system, it can exhibit color and be classified as a dye. The reaction of this compound with aromatic diamines can lead to the formation of colored polymeric or macrocyclic Schiff bases.

Experimental Protocol: Synthesis of a Schiff Base Dye

This protocol describes the synthesis of a Schiff base dye from this compound and p-phenylenediamine (B122844).

Materials:

  • This compound

  • p-Phenylenediamine

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (2.76 g, 20 mmol) in 50 mL of absolute ethanol.

  • In a separate beaker, dissolve p-phenylenediamine (1.08 g, 10 mmol) in 30 mL of absolute ethanol, warming gently if necessary.

  • Add the p-phenylenediamine solution to the this compound solution with stirring.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux for 4-6 hours. The formation of a colored precipitate indicates product formation.

  • Cool the reaction mixture to room temperature and collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the Schiff base dye in a vacuum oven.

Quantitative Data:

Reactant/ProductMolecular Formula (Monomer Unit)Molecular Weight ( g/mol ) (Monomer Unit)Molar RatioTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
This compoundC₇H₆O₃138.122---
p-PhenylenediamineC₆H₈N₂108.141---
Schiff Base Dye (Monomer Unit)C₂₀H₁₄N₂O₄346.34-3.46(To be determined experimentally)(To be determined experimentally)

Schiff Base Formation Workflow:

Schiff_Base_Formation Reactants This compound + p-Phenylenediamine Reaction Condensation Reaction Reactants->Reaction Conditions Ethanol Glacial Acetic Acid (cat.) Reflux Conditions->Reaction Product Schiff Base Dye Reaction->Product Purification Filtration & Washing Product->Purification

Workflow for the synthesis of a Schiff base dye.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a variety of dyes and pigments. The protocols provided in this document for the synthesis of coumarin, azo, and Schiff base dyes offer a foundation for further research and development in the field of color chemistry. The electron-rich nature of the this compound ring system allows for facile electrophilic substitution and condensation reactions, enabling the creation of diverse chromophoric structures with potential applications in materials science, analytical chemistry, and drug development. Further exploration and optimization of these reactions can lead to the discovery of novel dyes with enhanced properties.

References

Application Notes and Protocols: 2,6-Dihydroxybenzaldehyde in the Development of Optical Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2,6-dihydroxybenzaldehyde as a precursor for the synthesis of novel optical materials. While direct literature on the optical properties of this compound derivatives is limited, this document outlines generalized protocols and expected properties based on analogous compounds, such as Schiff bases derived from other dihydroxybenzaldehyde isomers.

Introduction

This compound is an aromatic aldehyde characterized by the presence of two hydroxyl groups ortho to the aldehyde functionality. This substitution pattern offers unique opportunities for the synthesis of advanced optical materials. The hydroxyl groups can engage in intramolecular hydrogen bonding, influencing the electronic and photophysical properties of its derivatives. Furthermore, the aldehyde group serves as a versatile handle for the synthesis of a wide array of compounds, most notably Schiff bases, which are known for their interesting optical and nonlinear optical (NLO) properties.

Schiff bases derived from this compound are expected to exhibit "turn-on" fluorescence sensing capabilities for various metal ions and possess significant third-order nonlinear optical responses, making them promising candidates for applications in bio-imaging, optical sensing, and optical limiting.

I. Synthesis of Optical Materials from this compound

A primary route to synthesizing optically active materials from this compound is through the formation of Schiff bases. This involves the condensation reaction with a primary amine.

Experimental Protocol: General Synthesis of a Schiff Base Derivative

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, aliphatic amines)

  • Absolute Ethanol (B145695) or Methanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve one equivalent of this compound in a minimal amount of absolute ethanol with stirring. Gentle warming may be applied to aid dissolution.

  • Dissolution of Amine: In a separate beaker, dissolve one equivalent of the chosen primary amine in absolute ethanol.

  • Reaction: Slowly add the amine solution to the aldehyde solution at room temperature with continuous stirring. A color change and/or the formation of a precipitate is often observed.

  • Catalysis (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Attach a condenser to the flask and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated Schiff base product is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

  • Drying: Dry the purified Schiff base in a desiccator or vacuum oven.

Characterization:

The synthesized Schiff base should be characterized by standard analytical techniques, including:

  • FT-IR Spectroscopy: To confirm the formation of the azomethine (C=N) bond (typically appearing in the 1600-1650 cm⁻¹ region).

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the molecular structure.

  • Mass Spectrometry: To confirm the molecular weight.

G cluster_synthesis Schiff Base Synthesis Start Start Dissolve_Aldehyde Dissolve this compound in Ethanol Start->Dissolve_Aldehyde Dissolve_Amine Dissolve Primary Amine in Ethanol Start->Dissolve_Amine Mix_Reactants Mix Aldehyde and Amine Solutions Dissolve_Aldehyde->Mix_Reactants Dissolve_Amine->Mix_Reactants Add_Catalyst Add Glacial Acetic Acid (Optional) Mix_Reactants->Add_Catalyst Reflux Reflux for 2-4 hours Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter to Isolate Product Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize for Purification Wash->Recrystallize Dry Dry the Final Product Recrystallize->Dry End End Dry->End

Caption: Workflow for the synthesis of Schiff bases from this compound.

II. Applications in Fluorescent Sensing

Schiff bases derived from dihydroxybenzaldehydes often exhibit fluorescence that can be modulated by the presence of specific analytes, particularly metal ions. The formation of a coordination complex with a metal ion can lead to a "turn-on" or "turn-off" fluorescent response due to processes like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).

Projected Photophysical Properties

The following table presents projected photophysical data for a hypothetical Schiff base derived from this compound, based on properties of analogous compounds.

PropertyProjected Value/RangeNotes
Absorption Maximum (λ_abs) 350 - 450 nmThe exact wavelength will depend on the amine used and the solvent.
Emission Maximum (λ_em) 450 - 550 nmA significant Stokes shift is expected.
Quantum Yield (Φ_F) Low (<0.1) in free formThe free Schiff base may have a low quantum yield due to non-radiative decay pathways.
Quantum Yield (Φ_F) High (>0.5) upon metal bindingA significant enhancement is anticipated upon chelation with metal ions like Zn²⁺ or Al³⁺, leading to a "turn-on" sensing mechanism.[1]
Limit of Detection (LOD) 10⁻⁶ - 10⁻⁸ MThe sensitivity will be dependent on the binding affinity of the Schiff base for the target metal ion.
Experimental Protocol: Characterization of Fluorescent Properties

Materials:

  • Synthesized Schiff base

  • High-purity solvents (e.g., DMSO, acetonitrile, ethanol)

  • Metal salt solutions (e.g., ZnCl₂, Al(NO₃)₃)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the Schiff base in a suitable solvent (e.g., 1 mM in DMSO).

  • UV-Vis Spectroscopy:

    • Dilute the stock solution to a working concentration (e.g., 10 µM) in the desired solvent.

    • Record the absorption spectrum to determine the absorption maximum (λ_abs).

  • Fluorescence Spectroscopy:

    • Using the same solution, excite the sample at its λ_abs and record the emission spectrum to determine the emission maximum (λ_em).

  • Metal Ion Titration:

    • To a solution of the Schiff base, incrementally add small aliquots of a metal ion stock solution.

    • After each addition, record the fluorescence emission spectrum.

    • Observe the change in fluorescence intensity to determine the sensing response.

  • Quantum Yield Determination (Relative Method):

    • Prepare a series of solutions of the Schiff base and a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) with absorbances below 0.1 at the excitation wavelength.

    • Measure the absorbance and integrated fluorescence intensity for each solution.

    • Plot integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Φ is the quantum yield, Grad is the gradient of the plot, and η is the refractive index of the solvent.[2]

G cluster_characterization Optical Characterization Workflow Start Start Prepare_Solutions Prepare Stock and Working Solutions Start->Prepare_Solutions UV_Vis Measure Absorption Spectrum (λ_abs) Prepare_Solutions->UV_Vis Quantum_Yield Determine Quantum Yield Prepare_Solutions->Quantum_Yield Fluorescence Measure Emission Spectrum (λ_em) UV_Vis->Fluorescence Titration Perform Metal Ion Titration Fluorescence->Titration Analyze_Data Analyze Sensing Performance Titration->Analyze_Data Quantum_Yield->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the characterization of fluorescent properties.

III. Applications in Nonlinear Optics

Organic molecules with extended π-conjugation, such as Schiff bases, can exhibit significant third-order nonlinear optical (NLO) properties. These materials can be used in applications like optical limiting, all-optical switching, and two-photon absorption-based imaging.

Projected Nonlinear Optical Properties

The following table provides projected NLO properties for a hypothetical Schiff base derived from this compound, based on data from similar organic materials.

PropertyProjected Value/RangeMeasurement Technique
Nonlinear Refractive Index (n₂) 10⁻¹² - 10⁻¹⁴ cm²/WZ-scan
Nonlinear Absorption Coefficient (β) 10⁻⁸ - 10⁻¹⁰ cm/WZ-scan
Third-Order Susceptibility (χ⁽³⁾) 10⁻¹¹ - 10⁻¹³ esuZ-scan
Experimental Protocol: Z-Scan Measurement of NLO Properties

The Z-scan technique is a widely used method to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.[3][4]

Apparatus:

  • High-power laser (e.g., Nd:YAG)

  • Focusing lens

  • Sample holder mounted on a translation stage

  • Aperture

  • Photodetector

  • Data acquisition system

Procedure:

  • Sample Preparation: Prepare a solution of the Schiff base in a suitable solvent with a known concentration. The solution is placed in a cuvette with a known path length.

  • Open-Aperture Z-Scan (for β):

    • The aperture is removed to collect all the transmitted light.

    • The sample is moved along the z-axis through the focal point of the laser beam.

    • The transmitted intensity is recorded as a function of the sample position (z).

    • A decrease in transmittance near the focus indicates two-photon absorption (positive β), while an increase indicates saturable absorption (negative β).

  • Closed-Aperture Z-Scan (for n₂):

    • An aperture is placed before the detector to collect only the central part of the beam.

    • The Z-scan is repeated.

    • The normalized transmittance curve will show a pre-focal peak followed by a post-focal valley for a negative n₂ (self-defocusing) or a valley-peak configuration for a positive n₂ (self-focusing).

  • Data Analysis: The values of n₂ and β are extracted by fitting the experimental data to theoretical Z-scan equations. The real and imaginary parts of the third-order susceptibility (χ⁽³⁾) can then be calculated from these values.

Conclusion

This compound is a promising, yet underexplored, building block for the development of advanced optical materials. Its Schiff base derivatives are anticipated to possess valuable fluorescent sensing and nonlinear optical properties. The protocols and projected data presented in these application notes provide a solid foundation for researchers to explore the potential of this versatile molecule in the fields of materials science, analytical chemistry, and photonics. Further research is warranted to synthesize and characterize a library of this compound derivatives to fully elucidate their structure-property relationships and unlock their potential for various optical applications.

References

Application Notes and Protocols: 2,6-Dihydroxybenzaldehyde as a Potential Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive, albeit prospective, guide for the investigation of 2,6-dihydroxybenzaldehyde as a fluorescent probe for the selective detection of metal ions. While direct experimental evidence for this specific application is not extensively documented in current literature, the structural motifs of this compound—specifically its vicinal hydroxyl and aldehyde groups—suggest a potential for chelation-enhanced fluorescence upon binding to certain metal ions. This document outlines a hypothetical framework for its application, including a proposed signaling pathway, detailed experimental protocols for validation, and expected quantitative data, drawing parallels from established fluorescent probes with similar functionalities.

Introduction

The detection of metal ions is of paramount importance in various fields, including environmental monitoring, clinical diagnostics, and pharmaceutical research. Fluorescent chemosensors have emerged as powerful tools for this purpose due to their high sensitivity, selectivity, and the ability to provide real-time detection. This compound possesses key structural features, namely two hydroxyl groups and an aldehyde group on a benzene (B151609) ring, that could facilitate the formation of a stable chelate complex with specific metal ions. This binding event is hypothesized to restrict intramolecular vibrations and rotations, leading to an enhancement of its intrinsic fluorescence—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). This document explores the potential of this compound as a selective "turn-on" fluorescent probe, with a primary focus on the detection of trivalent aluminum ions (Al³⁺), a common target for similar phenolic sensors.

Proposed Signaling Pathway

The proposed mechanism for the fluorescence response of this compound towards a metal ion like Al³⁺ is depicted below. In its free form, the probe exhibits weak fluorescence. Upon the introduction of Al³⁺, the hydroxyl and aldehyde groups are expected to coordinate with the metal ion, forming a rigid complex. This complexation inhibits non-radiative decay pathways, resulting in a significant enhancement of the fluorescence emission.

Proposed Signaling Pathway of this compound Probe This compound (Weak Fluorescence) Complex Probe-Metal Complex (Strong Fluorescence) Probe->Complex Chelation Metal Metal Ion (e.g., Al³⁺) Metal->Complex

Caption: Proposed chelation-enhanced fluorescence mechanism.

Hypothetical Quantitative Data

The following table summarizes the anticipated performance characteristics of this compound as a fluorescent probe for Al³⁺, based on data from structurally similar compounds.

ParameterHypothetical ValueNotes
Excitation Wavelength ~350 nmTo be determined experimentally by scanning the excitation spectrum of the probe-metal complex.
Emission Wavelength ~450 nmExpected to be in the blue region of the spectrum upon complexation.
Limit of Detection (LOD) 50 nMCalculated using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the calibration curve.
Linear Range 0.1 - 10 µMThe concentration range over which the fluorescence intensity is directly proportional to the analyte concentration.
Binding Stoichiometry 1:1 (Probe:Al³⁺)To be determined using Job's plot analysis.
Binding Constant (Ka) 2.5 x 10⁵ M⁻¹Calculated from the Benesi-Hildebrand plot, indicating a strong binding affinity.
Response Time < 5 minutesThe time required to reach a stable fluorescence signal after the addition of the metal ion.

Experimental Protocols

The following protocols provide a detailed methodology for researchers to investigate and validate the potential of this compound as a fluorescent probe.

  • This compound (≥98% purity)

  • Metal salts (e.g., Al(NO₃)₃·9H₂O, and chlorides or nitrates of other relevant metals)

  • Solvents: DMSO (spectroscopic grade), ultrapure water

  • Buffer: HEPES or other suitable buffer system

  • Fluorometer

  • UV-Vis Spectrophotometer

  • pH meter

  • Probe Stock Solution (1 mM): Dissolve an appropriate amount of this compound in DMSO to prepare a 1 mM stock solution. Store in the dark at 4°C.

  • Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of various metal salts in ultrapure water.

  • Working Solutions: Prepare fresh working solutions of the probe and metal ions by diluting the stock solutions in the chosen buffer system (e.g., 10 mM HEPES, pH 7.4).

Experimental Workflow for Fluorescence Measurement cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition A Prepare Probe Working Solution (e.g., 10 µM) C Mix Probe and Metal Ion Solution in Cuvette A->C B Prepare Metal Ion Solutions (Varying Concentrations) B->C D Incubate for a Set Time (e.g., 5 minutes) C->D E Record Fluorescence Spectrum (Ex: 350 nm, Em: 400-600 nm) D->E F Analyze Data (Plot Intensity vs. Concentration) E->F

Caption: General workflow for fluorescence measurements.

  • To a quartz cuvette, add the appropriate volume of buffer solution.

  • Add the probe working solution to achieve the final desired concentration (e.g., 10 µM).

  • Add varying concentrations of the metal ion solution.

  • Mix thoroughly and incubate for a predetermined time (e.g., 5 minutes) at room temperature.

  • Record the fluorescence emission spectrum using a fluorometer with the appropriate excitation wavelength.

  • Prepare a series of solutions, each containing the probe (e.g., 10 µM) in the buffer.

  • To each solution, add a different metal ion (e.g., Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺) at a concentration significantly higher than that of the probe (e.g., 100 µM).

  • Incubate and record the fluorescence spectra as described in the general protocol.

  • Compare the fluorescence intensity of the probe in the presence of different metal ions to determine its selectivity.

Logical Relationship of Selectivity cluster_metals Addition of Different Metal Ions cluster_response Fluorescence Response Probe Probe Solution Al Al³⁺ Probe->Al Fe Fe³⁺ Probe->Fe Cu Cu²⁺ Probe->Cu Zn Zn²⁺ Probe->Zn Other Other Metals Probe->Other Strong Strong Fluorescence (High Selectivity) Al->Strong Selective Binding Weak Weak/No Fluorescence Fe->Weak Cu->Weak Zn->Weak Other->Weak

Application Notes and Protocols: Reaction of 2,6-Dihydroxybenzaldehyde with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from substituted benzaldehydes are a versatile class of compounds with significant applications in medicinal chemistry, materials science, and coordination chemistry.[1] Those synthesized from 2,6-dihydroxybenzaldehyde are of particular interest due to the presence of two hydroxyl groups ortho to the aldehyde functionality. These hydroxyl groups can influence the electronic properties of the imine bond and participate in intramolecular hydrogen bonding, which can in turn affect the compound's conformation, stability, and biological activity. The resulting Schiff bases have shown promise as anticancer, antimicrobial, and antioxidant agents.[2][3] This document provides detailed application notes on the reaction mechanism of this compound with amines, experimental protocols for the synthesis of the resulting Schiff bases, and an overview of their potential applications in drug development.

Reaction Mechanism

The reaction between this compound and a primary amine proceeds via a nucleophilic addition-elimination mechanism to form a Schiff base (an imine). The reaction is typically catalyzed by either an acid or a base.

The general steps are as follows:

  • Protonation of the Carbonyl Oxygen (Acid Catalysis): In the presence of an acid catalyst, the oxygen of the carbonyl group is protonated, which increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a carbinolamine.

  • Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the nitrogen atom forms a double bond with the carbon atom, leading to the elimination of a water molecule and the formation of a protonated imine (iminium ion).

  • Deprotonation: A base (such as the solvent or another amine molecule) removes the proton from the nitrogen atom to yield the final Schiff base product.

The presence of the two hydroxyl groups in the ortho positions in this compound can influence the reaction through intramolecular hydrogen bonding. This can affect the reactivity of the aldehyde and the stability of the intermediates and the final product.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound Protonated Aldehyde Protonated Aldehyde This compound->Protonated Aldehyde + H+ Amine Primary Amine (R-NH2) Tetrahedral Intermediate Tetrahedral Intermediate Amine->Tetrahedral Intermediate Protonated Aldehyde->Tetrahedral Intermediate + R-NH2 Carbinolamine Carbinolamine Tetrahedral Intermediate->Carbinolamine Proton Transfer Protonated Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated Carbinolamine + H+ Iminium Ion Iminium Ion Protonated Carbinolamine->Iminium Ion - H2O Water Water (H2O) Protonated Carbinolamine->Water Schiff Base Schiff Base Iminium Ion->Schiff Base - H+

Caption: General Reaction Mechanism of Schiff Base Formation.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of Schiff bases from dihydroxybenzaldehydes and various amines. It is important to note that specific data for this compound is limited in the literature; therefore, data from reactions with the closely related 2,4-dihydroxybenzaldehyde (B120756) and 2,5-dihydroxybenzaldehyde (B135720) are included for comparison and as a guide for reaction optimization.

AldehydeAmineSolventCatalystTime (h)Yield (%)Reference
2,4-DihydroxybenzaldehydeAnilineEthanol (B145695)Acetic acid3>95
2,4-Dihydroxybenzaldehydep-ToluidineEthanolAcetic acid3>95
2,4-Dihydroxybenzaldehyde4-ChloroanilineEthanolAcetic acid4>90
2,5-Dihydroxybenzaldehyde4,4'-DiaminodiphenylmethaneEthanol--88[4]
2,5-Dihydroxybenzaldehyde1,2-DiaminoethaneEthanol--95[4]
Salicylaldehyde2-AminopyridineEthanol-364.6[5]
3,4-DihydroxybenzaldehydeEthylenediamineEthanolPiperidine1-[6]

Experimental Protocols

General Protocol for the Synthesis of Schiff Bases from this compound

This protocol provides a general method for the condensation reaction between this compound and a primary amine. The reaction conditions may require optimization depending on the specific amine used.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted aniline, alkylamine)

  • Absolute ethanol (or other suitable solvent such as methanol)

  • Glacial acetic acid (catalyst, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with gentle warming.

  • In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.

  • Add the amine solution dropwise to the aldehyde solution while stirring.

  • If a catalyst is used, add a few drops of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

  • Dry the purified product in a desiccator or under vacuum.

  • Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

ExperimentalWorkflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Characterization Dissolve this compound in Ethanol Dissolve this compound in Ethanol Combine Reactant Solutions Combine Reactant Solutions Dissolve this compound in Ethanol->Combine Reactant Solutions Dissolve Primary Amine in Ethanol Dissolve Primary Amine in Ethanol Dissolve Primary Amine in Ethanol->Combine Reactant Solutions Add Catalyst (optional) Add Catalyst (optional) Combine Reactant Solutions->Add Catalyst (optional) Reflux for 2-6 hours Reflux for 2-6 hours Add Catalyst (optional)->Reflux for 2-6 hours Monitor by TLC Monitor by TLC Reflux for 2-6 hours->Monitor by TLC Cool to Room Temperature Cool to Room Temperature Monitor by TLC->Cool to Room Temperature Reaction Complete Filter Precipitate Filter Precipitate Cool to Room Temperature->Filter Precipitate Wash with Cold Ethanol Wash with Cold Ethanol Filter Precipitate->Wash with Cold Ethanol Recrystallize Recrystallize Wash with Cold Ethanol->Recrystallize Dry Product Dry Product Recrystallize->Dry Product FT-IR FT-IR Dry Product->FT-IR NMR (1H, 13C) NMR (1H, 13C) Dry Product->NMR (1H, 13C) Mass Spectrometry Mass Spectrometry Dry Product->Mass Spectrometry

Caption: Experimental Workflow for Schiff Base Synthesis.

Applications in Drug Development

Schiff bases derived from dihydroxybenzaldehydes have demonstrated a wide range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Several studies have reported the anticancer properties of dihydroxybenzaldehyde Schiff base derivatives.[2][7] One of the proposed mechanisms of action is the inhibition of Heat Shock Protein 90 (Hsp90).[8] Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins that are involved in cancer cell growth, proliferation, and survival.[8] Inhibition of Hsp90 leads to the degradation of these oncoproteins, ultimately triggering apoptosis in cancer cells.

Hsp90Signaling cluster_hsp90 Hsp90 Chaperone Cycle cluster_signaling Downstream Signaling Pathways cluster_inhibition Inhibition Hsp90 Hsp90 ADP ADP Hsp90->ADP ATP Hydrolysis Client Protein Unfolded/Misfolded Client Protein Hsp90->Client Protein Degradation (Ubiquitin-Proteasome Pathway) Folded Protein Folded/Active Client Protein Hsp90->Folded Protein Folding & Activation ATP ATP ATP->Hsp90 Cochaperones Co-chaperones (e.g., p23, Hop) Cochaperones->Hsp90 Client Protein->Hsp90 Cell Proliferation Cell Proliferation Folded Protein->Cell Proliferation Cell Survival Cell Survival Folded Protein->Cell Survival Angiogenesis Angiogenesis Folded Protein->Angiogenesis Schiff Base Inhibitor Schiff Base Inhibitor Schiff Base Inhibitor->Hsp90 Inhibits ATPase Activity

Caption: Hsp90 Signaling Pathway and Inhibition by Schiff Bases.
Antimicrobial Activity

Schiff bases derived from dihydroxybenzaldehydes and their metal complexes have also been shown to possess significant antimicrobial activity against a range of bacteria and fungi.[3][4][9] The imine group is thought to be crucial for their mechanism of action, which may involve the inhibition of essential enzymes or disruption of the microbial cell membrane. The presence of hydroxyl groups can enhance this activity, potentially through chelation with metal ions that are essential for microbial growth.

Conclusion

The reaction of this compound with primary amines provides a straightforward route to a diverse range of Schiff bases with significant potential in drug discovery and development. The unique structural features of these compounds, particularly the presence of two ortho-hydroxyl groups, make them promising candidates for further investigation as anticancer and antimicrobial agents. The protocols and data presented in this document provide a foundation for researchers to synthesize and evaluate these compounds for various therapeutic applications. Further studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action of this interesting class of molecules.

References

Catalytic Applications of 2,6-Dihydroxybenzaldehyde Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic use of metal complexes derived from 2,6-dihydroxybenzaldehyde and its Schiff base derivatives. These complexes have emerged as versatile catalysts in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. Their utility stems from the tunable electronic and steric properties of the ligand framework and the diverse reactivity of the coordinated metal center.

Synthesis of this compound Schiff Base Ligands and their Metal Complexes

The foundational step in utilizing these catalysts is the synthesis of the Schiff base ligand, typically through the condensation of this compound with a primary amine. This is followed by complexation with a suitable metal salt.

Experimental Protocol: General Synthesis of a Schiff Base Ligand and its Copper(II) Complex

Materials:

Procedure for Ligand Synthesis:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add the substituted aniline (1.0 eq) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Allow the solution to cool to room temperature, during which the Schiff base ligand precipitates.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Procedure for Copper(II) Complex Synthesis:

  • Dissolve the synthesized Schiff base ligand (2.0 eq) in warm methanol.

  • In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) in methanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux the resulting mixture for 2-3 hours.

  • Cool the solution to room temperature. The metal complex will precipitate.

  • Filter the solid, wash with a small amount of cold methanol, and dry in a desiccator.

Characterization: The synthesized ligand and complex should be characterized by spectroscopic methods such as FT-IR, ¹H NMR, and UV-Vis spectroscopy, as well as elemental analysis to confirm their structure and purity.

Catalytic Oxidation Reactions

Metal complexes of this compound Schiff bases have shown significant promise as catalysts for various oxidation reactions, including the aerobic oxidation of alcohols. Cobalt(II) complexes, in particular, have been found to be effective in this transformation.[1][2]

Application Note: Aerobic Oxidation of Secondary Alcohols

Cobalt(II) Schiff base complexes derived from salicylaldehyde (B1680747) analogues are efficient catalysts for the aerobic oxidation of secondary alcohols to their corresponding ketones using molecular oxygen as the oxidant.[1][2] These reactions are environmentally benign, with water being the primary byproduct. Alcohols containing an adjacent carbonyl group often exhibit higher reactivity.[1]

Experimental Protocol: Cobalt-Catalyzed Aerobic Oxidation of a Secondary Alcohol

Materials:

  • Secondary alcohol (e.g., 1-phenylethanol)

  • Cobalt(II) Schiff base complex (e.g., Co(salen) analogue)

  • Solvent (e.g., toluene)

  • Oxygen balloon

Procedure:

  • In a round-bottom flask, dissolve the secondary alcohol (1.0 mmol) and the cobalt(II) Schiff base complex (0.01-0.05 mmol) in the chosen solvent (5-10 mL).

  • Fit the flask with a condenser and an oxygen balloon.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure ketone.

Quantitative Data Summary: Catalytic Oxidation of Alcohols

Catalyst TypeSubstrateProductOxidantYield (%)Reference
Cobalt(II) Schiff Base1-PhenylethanolAcetophenoneO₂>90[1]
Cobalt(II) Schiff BaseBenzoinBenzilO₂>95[1]
Nickel(II) Schiff BaseBenzyl alcoholBenzaldehydeTBHP95[3]
Copper(II) Schiff BaseBenzyl alcoholBenzaldehydeAir/TEMPOHigh[4]

Note: The data presented are representative and may vary based on the specific ligand structure and reaction conditions.

Catalytic Reduction Reactions

While specific examples for this compound complexes in catalytic reductions are not abundant in the literature, related Schiff base complexes of ruthenium and nickel have demonstrated efficacy in transfer hydrogenation and hydrogenation reactions, respectively.[5][6]

Application Note: Transfer Hydrogenation of Ketones

Ruthenium(II) complexes containing Schiff base ligands are effective catalysts for the transfer hydrogenation of ketones to the corresponding secondary alcohols.[6][7] Isopropanol (B130326) often serves as both the solvent and the hydrogen source in these reactions, which are typically promoted by a base.[6]

Experimental Protocol: Ruthenium-Catalyzed Transfer Hydrogenation of a Ketone

Materials:

  • Ketone (e.g., acetophenone)

  • Ruthenium(II) Schiff base complex

  • Isopropanol

  • Base (e.g., KOH or NaOH)

Procedure:

  • To a flask, add the ketone (1.0 mmol), the ruthenium(II) Schiff base complex (0.01-0.02 mmol), and the base (0.1 mmol).

  • Add isopropanol (10 mL) as the solvent and hydrogen source.

  • Reflux the reaction mixture for the specified time (e.g., 1-24 hours), monitoring by TLC or GC.[7]

  • After completion, cool the reaction to room temperature.

  • Neutralize the base with a dilute acid solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data Summary: Catalytic Reduction of Ketones

Catalyst TypeSubstrateProductH-SourceYield (%)Reference
Ruthenium(II) Schiff BaseAcetophenone1-Phenylethanoli-PrOHHigh[7]
Ruthenium(II) Schiff BaseCyclohexanoneCyclohexanoli-PrOHup to 100[8]
Nickel(II) Schiff BaseBenzeneCyclohexane/CyclohexeneH₂High[5]

Note: Data are representative of similar Schiff base complexes and specific results may vary.

Catalytic Carbon-Carbon Coupling Reactions

Palladium complexes of Schiff bases derived from hydroxylated benzaldehydes have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of biaryl compounds.[9]

Application Note: Suzuki-Miyaura Cross-Coupling

Palladium(II) complexes with Schiff base ligands derived from 2,3-dihydroxybenzaldehyde (B126233) have been shown to be active catalyst precursors for the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids.[9] These reactions often proceed with high efficiency in aqueous media, offering a green chemistry approach.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) Schiff base complex

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., water or a water/organic solvent mixture)

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), the palladium(II) Schiff base complex (0.001-0.01 mmol), and the base (2.0-3.0 mmol).

  • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the biaryl product.

Quantitative Data Summary: Suzuki-Miyaura Cross-Coupling

Catalyst TypeAryl HalideArylboronic AcidProductYield (%)Reference
Pd(II)-Schiff Base (2,3-dihydroxy)4-BromotoluenePhenylboronic acid4-MethylbiphenylHigh[9]
Pd(II)-Schiff Base (2,3-dihydroxy)4-IodotoluenePhenylboronic acid4-MethylbiphenylHigh[9]

Note: The data is for a closely related 2,3-dihydroxybenzaldehyde derivative and is expected to be representative.

Visualizing Catalytic Pathways and Workflows

Diagrams of Key Processes

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation This compound This compound Condensation Condensation This compound->Condensation Primary_Amine Primary_Amine Primary_Amine->Condensation Schiff_Base_Ligand Schiff_Base_Ligand Condensation->Schiff_Base_Ligand Complexation_Reaction Complexation_Reaction Schiff_Base_Ligand->Complexation_Reaction Metal_Salt Metal_Salt Metal_Salt->Complexation_Reaction Metal_Complex Metal_Complex Complexation_Reaction->Metal_Complex

Caption: General workflow for the synthesis of this compound Schiff base metal complexes.

Oxidation_Cycle Co(II)L Co(II)L Co(III)L(OOH) Co(III)L(OOH) Co(II)L->Co(III)L(OOH) + O₂, H-donor Co(IV)L=O Co(IV)L=O Co(III)L(OOH)->Co(IV)L=O - H₂O Co(II)L_product Co(II)L Co(IV)L=O->Co(II)L_product + R₂CHOH - R₂C=O

Caption: A plausible catalytic cycle for the cobalt-catalyzed aerobic oxidation of alcohols.

Suzuki_Coupling_Cycle Pd(0)L Pd(0)L Oxidative_Addition [Ar-Pd(II)L-X] Pd(0)L->Oxidative_Addition + Ar-X Transmetalation [Ar-Pd(II)L-Ar'] Oxidative_Addition->Transmetalation + Ar'B(OH)₂ - XB(OH)₂ Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L + Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for 2,6-Dihydroxybenzaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,6-dihydroxybenzaldehyde as a versatile precursor in the synthesis of potential agrochemical agents. While direct synthesis of commercialized agrochemicals from this compound is not extensively documented in publicly available literature, its structural features make it a promising starting material for the development of novel fungicides, herbicides, and insecticides.[1] This document focuses on the synthesis of two key classes of biologically active compounds: chalcones and Schiff bases. The protocols provided are based on established chemical transformations and can be adapted for this compound.

Overview of this compound in Agrochemical Research

This compound is an aromatic aldehyde characterized by the presence of two hydroxyl groups ortho to the aldehyde functionality.[1] This substitution pattern offers unique reactivity and the potential for the synthesis of diverse molecular scaffolds. In the context of agrochemical research, the hydroxyl and aldehyde groups can be readily transformed into various derivatives, including chalcones and Schiff bases, which are known to exhibit a wide range of biological activities.[2][3]

Key Molecular Features and Agrochemical Potential:

  • Phenolic Hydroxyl Groups: The two hydroxyl groups can act as hydrogen bond donors and acceptors, potentially interacting with biological targets. They also provide sites for further derivatization, such as etherification, to modulate the lipophilicity and biological activity of the final compound.

  • Aldehyde Group: The aldehyde functionality is a versatile handle for a variety of chemical reactions, most notably for the formation of carbon-carbon and carbon-nitrogen bonds. This allows for the construction of complex molecular architectures.

  • Aromatic Ring: The benzene (B151609) ring serves as a scaffold that can be further functionalized to fine-tune the electronic and steric properties of the molecule, which can influence its interaction with target enzymes or receptors in pests and weeds.

Synthesis of Potential Agrochemicals from this compound

Synthesis of Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of flavonoids that have demonstrated significant potential as insecticidal and herbicidal agents.[4][5] The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation reaction between a substituted benzaldehyde (B42025) and an acetophenone (B1666503) in the presence of a base.

Experimental Protocol: Synthesis of 2',6'-Dihydroxychalcone Derivatives

This protocol describes a general procedure for the synthesis of chalcone (B49325) derivatives starting from this compound.

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4'-chloroacetophenone, 4'-methylacetophenone)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (B145695) or Methanol (B129727)

  • Distilled water

  • Hydrochloric acid (HCl), dilute solution

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol or methanol.

  • Base Addition: To the stirred solution, slowly add an aqueous solution of NaOH or KOH (2-3 equivalents). The reaction mixture will typically change color.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic. A solid precipitate of the chalcone should form.

  • Isolation and Purification: Collect the solid product by filtration and wash it thoroughly with cold water to remove any inorganic impurities. The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

  • Characterization: The structure of the synthesized chalcone can be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Table 1: Reported Insecticidal Activity of Chalcone Derivatives (for comparative purposes)

CompoundTarget PestActivity MetricValueReference
1-(4-nitrophenyl)-3-phenylprop-2-en-1-oneCallosobruchus maculatusMortality70%[4]
Chalcone Derivatives (general)Spodoptera frugiperdaLC₅₀66.93 - 114.10 ppm[2]

Note: The data in this table is for chalcones not directly derived from this compound and is provided to illustrate the potential insecticidal activity of this class of compounds.

Synthesis of Schiff Bases

Schiff bases, characterized by an azomethine (-C=N-) group, are another important class of compounds with demonstrated fungicidal and bactericidal properties.[3][6] They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone.

Experimental Protocol: Synthesis of Schiff Base Derivatives of this compound

This protocol provides a general method for the synthesis of Schiff bases from this compound.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, 2,4-dinitrophenylhydrazine)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount, optional)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Amine Addition: Add the primary amine (1 equivalent) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction: Reflux the reaction mixture for 2-4 hours. The formation of the Schiff base can be monitored by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate from the solution.

  • Purification: Collect the solid product by filtration and wash with cold ethanol. The product can be further purified by recrystallization from a suitable solvent.

  • Characterization: Confirm the structure of the synthesized Schiff base using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The disappearance of the aldehyde proton signal and the appearance of an imine proton signal in the ¹H-NMR spectrum are indicative of Schiff base formation.

Table 2: Reported Antifungal Activity of Schiff Base Derivatives (for comparative purposes)

CompoundFungal SpeciesActivity Metric (Concentration)Inhibition (%)Reference
N-salicylidene-3-methoxyanilineFusarium culmorum8 mg/mL100%[7]
N-salicylidene-4-chloroanilineFusarium culmorum8 mg/mL100%[7]
N-salicylidene-3-methylanilineFusarium graminearum8 mg/mL100%[7]

Note: The data in this table is for Schiff bases derived from salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and is provided to illustrate the potential antifungal activity of Schiff bases derived from dihydroxybenzaldehydes.

Visualizing Synthesis and Potential Mechanisms

Synthesis Workflows

The following diagrams illustrate the general synthetic pathways for the preparation of chalcones and Schiff bases from this compound.

G cluster_chalcone Chalcone Synthesis cluster_schiff Schiff Base Synthesis 2,6-Dihydroxybenzaldehyde_c This compound Claisen_Schmidt Claisen-Schmidt Condensation 2,6-Dihydroxybenzaldehyde_c->Claisen_Schmidt Acetophenone Substituted Acetophenone Acetophenone->Claisen_Schmidt Base_c Base (NaOH/KOH) Ethanol Base_c->Claisen_Schmidt Chalcone 2',6'-Dihydroxychalcone Derivative Claisen_Schmidt->Chalcone 2,6-Dihydroxybenzaldehyde_s This compound Condensation Condensation 2,6-Dihydroxybenzaldehyde_s->Condensation Primary_Amine Primary Amine Primary_Amine->Condensation Solvent_s Ethanol Reflux Solvent_s->Condensation Schiff_Base Schiff Base Derivative Condensation->Schiff_Base

Caption: General synthetic workflows for chalcones and Schiff bases.

Hypothetical Mode of Action

The biological activity of chalcones and Schiff bases can be attributed to various mechanisms. For instance, some chalcones are known to inhibit specific enzymes in target organisms. The diagram below illustrates a hypothetical signaling pathway where a synthesized agrochemical inhibits a key enzyme.

G Substrate Substrate Enzyme Target Enzyme (e.g., in pest or weed) Substrate->Enzyme Product Product Enzyme->Product Biological_Process Essential Biological Process Product->Biological_Process Inhibitor This compound Derivative (e.g., Chalcone or Schiff Base) Inhibitor->Enzyme Inhibition Inhibition

Caption: Hypothetical enzyme inhibition by a synthesized derivative.

Conclusion and Future Directions

This compound represents an under-explored yet promising starting material for the synthesis of novel agrochemicals. The synthetic protocols for chalcones and Schiff bases outlined in this document provide a foundation for researchers to explore the potential of this compound derivatives in crop protection. Future research should focus on the synthesis and biological evaluation of a diverse library of these compounds to establish structure-activity relationships and identify lead candidates for further development as effective and environmentally benign agrochemicals.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2,6-Dihydroxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,6-dihydroxybenzaldehyde.

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific challenges that may be encountered during the synthesis of this compound in a question-and-answer format.

Q1: My formylation of resorcinol (B1680541) yielded primarily the 2,4-dihydroxybenzaldehyde (B120756) isomer. How can I improve the selectivity for the 2,6-isomer?

A1: Achieving high regioselectivity for the 2,6-isomer in direct formylation of resorcinol is challenging due to the electronic activation of both the C4 and C6 positions. The 2,4-isomer is often the major product in reactions like the Reimer-Tiemann and Duff reactions.[1] For a more reliable synthesis of pure this compound, a multi-step approach is recommended. One of the most effective methods is the demethylation of 2,6-dimethoxybenzaldehyde (B146518).[2] This method avoids the issue of isomers altogether. If direct formylation is necessary, extensive purification will be required to separate the 2,6-isomer from the more abundant 2,4-isomer.[1]

Q2: I have a mixture of 2,6- and 2,4-dihydroxybenzaldehyde. What is the best way to separate them?

A2: The most effective method for separating the 2,6- and 2,4-dihydroxybenzaldehyde isomers is silica (B1680970) gel column chromatography.[1][2] A gradient elution system, starting with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297), is typically successful.[2] Recrystallization can also be attempted if the crude product is a solid and one isomer is significantly more abundant, but chromatographic separation is generally more reliable for achieving high purity.[1]

Q3: My demethylation of 2,6-dimethoxybenzaldehyde resulted in a low yield. What are the potential causes and how can I optimize the reaction?

A3: Low yields in the demethylation of 2,6-dimethoxybenzaldehyde can arise from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction is stirred overnight at room temperature to allow for sufficient time for the demethylation to occur.[2]

  • Moisture: The presence of moisture can deactivate the Lewis acid catalyst (e.g., AlCl₃). Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.

  • Suboptimal Temperature: While the reaction is typically stirred at room temperature after the initial addition, maintaining a low temperature (0 °C) during the addition of the substrate to the Lewis acid solution is crucial to control the reaction rate and prevent side reactions.[2]

  • Inefficient Extraction: The product may not have been fully extracted from the aqueous layer after quenching. Perform multiple extractions with a suitable organic solvent like dichloromethane (B109758) to ensure complete recovery of the product.[2]

Q4: My final product is a dark, oily residue instead of a yellow solid. What could be the reason?

A4: The formation of a dark, oily residue can indicate the presence of impurities or decomposition products. This can be caused by:

  • High Reaction Temperatures: Overheating during the reaction or workup can lead to the degradation of the product and the formation of polymeric materials.

  • Impurities in Starting Materials: The purity of the starting materials is crucial. Use high-purity 2,6-dimethoxybenzaldehyde for the demethylation reaction.

  • Inefficient Purification: The crude product may contain residual reagents or byproducts. Thorough purification by silica gel column chromatography is essential to obtain a pure, solid product.[2]

Frequently Asked Questions (FAQs)

Q: Which synthetic method is recommended for obtaining high-purity this compound?

A: The demethylation of 2,6-dimethoxybenzaldehyde is a highly recommended method for obtaining pure this compound. This route avoids the formation of the 2,4-isomer, which is a significant challenge in direct formylation methods of resorcinol.[2]

Q: What are the expected spectroscopic data for this compound?

A: The identity and purity of this compound can be confirmed using the following spectroscopic data:

  • ¹H NMR (300 MHz, DMSO-d6): δ 11.25 (s, 2H, -OH), 10.25 (s, 1H, -CHO), 7.36 (m, 1H, Ar-H), 6.36 (d, J = 8.4 Hz, 2H, Ar-H).[2]

  • Mass Spectrum (ESI): m/z 139 [M + H]⁺.[2]

Q: What are the key safety precautions to take during the synthesis of this compound via demethylation?

A: When performing the demethylation of 2,6-dimethoxybenzaldehyde using aluminum chloride and dichloromethane, the following safety precautions should be observed:

  • Aluminum chloride (AlCl₃) is a corrosive and moisture-sensitive solid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane (CH₂Cl₂) is a volatile and potentially hazardous solvent. All manipulations should be performed in a well-ventilated fume hood.

  • The quenching of the reaction with hydrochloric acid is an exothermic process. The acid should be added slowly and with caution to control the temperature and avoid splashing.

Quantitative Data Summary

The following table summarizes the quantitative data for a reliable synthesis of this compound.

ParameterValueReference
Starting Material 2,6-Dimethoxybenzaldehyde[2]
Reagents Aluminum Chloride (AlCl₃), Dichloromethane (CH₂Cl₂), Hydrochloric Acid (HCl)[2]
Reaction Temperature 0 °C to Room Temperature[2]
Reaction Time Overnight[2]
Yield 48%[2]
Purification Method Silica Gel Column Chromatography[2]

Experimental Protocols

Synthesis of this compound via Demethylation of 2,6-Dimethoxybenzaldehyde [2]

This protocol details the synthesis of this compound from 2,6-dimethoxybenzaldehyde.

Materials:

  • 2,6-Dimethoxybenzaldehyde

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 2 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Petroleum Ether

  • Silica Gel

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: To a 3000 mL three-necked round-bottom flask, add a solution of AlCl₃ (240 g, 1.80 mol, 3.00 eq.) in dichloromethane (1200 mL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Substrate Addition: Slowly add a solution of 2,6-dimethoxybenzaldehyde (100 g, 601.78 mmol, 1.00 equiv) in dichloromethane (800 mL) dropwise to the cooled AlCl₃ solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quenching: Quench the reaction by the slow addition of 200 mL of dilute hydrochloric acid (2 M).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 200 mL).

  • Work-up: Combine the organic layers and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (from 1:200 to 1:50) as the eluent.

  • Product Isolation: Collect the fractions containing the product and evaporate the solvent to obtain this compound as a yellow solid (40 g, 48% yield).

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Prepare AlCl3 in CH2Cl2 cool Cool to 0°C start->cool Step 1 add_substrate Add 2,6-Dimethoxybenzaldehyde in CH2Cl2 cool->add_substrate Step 2 react Stir Overnight at RT add_substrate->react Step 3 quench Quench with 2M HCl react->quench Step 4 extract Extract with CH2Cl2 quench->extract Step 5 concentrate Concentrate Organic Layers extract->concentrate Step 6 chromatography Silica Gel Column Chromatography concentrate->chromatography Step 7 end_product Isolate Pure this compound chromatography->end_product Step 8

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product in Resorcinol Formylation check_isomer TLC/NMR shows mixture of isomers? start->check_isomer low_selectivity Issue: Poor Regioselectivity check_isomer->low_selectivity Yes other_impurities Other impurities present? check_isomer->other_impurities No solution_separation Solution: Column Chromatography low_selectivity->solution_separation solution_alt_route Alternative: Use Demethylation Route low_selectivity->solution_alt_route tar_formation Issue: Tar/Polymer Formation other_impurities->tar_formation Yes (Dark/Oily) solution_temp Solution: Control Temperature Carefully tar_formation->solution_temp

References

Technical Support Center: Optimizing 2,6-Dihydroxybenzaldehyde Synthesis in Formylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield of 2,6-dihydroxybenzaldehyde in formylation reactions of resorcinol (B1680541).

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific experimental challenges in a question-and-answer format.

Q1: My overall yield of this compound is low. What are the most likely causes?

A1: Low yields of the desired 2,6-isomer are common and can stem from several factors, primarily the choice of formylation method and reaction conditions.

  • Method-Specific Issues:

    • Duff Reaction: This reaction is known for being generally inefficient and providing low to moderate yields.[1][2] It often results in significant amounts of unreacted starting material and the formation of polymeric tars, making purification challenging.[1]

    • Reimer-Tiemann Reaction: This reaction is notorious for its lack of high regioselectivity, leading to a mixture of 2,6- and 2,4-dihydroxybenzaldehyde (B120756), with the latter often being a significant byproduct.[1] The harsh basic conditions can also lead to decomposition of the product.[1]

    • Gattermann Reaction: While effective for formylation, the Gattermann reaction can suffer from incomplete conversion, leading to recovery of unreacted resorcinol. The use of highly toxic reagents like hydrogen cyanide is also a significant drawback.[1]

    • Vilsmeier-Haack Reaction: This method generally favors the formation of the 2,4-isomer and significantly suppresses the formation of this compound.[1]

  • General Reaction Conditions:

    • Suboptimal Temperature: Each formylation reaction has an optimal temperature range. Deviation from this can lead to increased side product formation or incomplete reaction.

    • Incorrect Stoichiometry: An incorrect ratio of resorcinol to the formylating agent can lead to incomplete conversion or the formation of diformylated byproducts.

    • Presence of Moisture: Many formylation reagents are sensitive to moisture, which can lead to their decomposition and lower yields.

Q2: My TLC analysis shows multiple spots, indicating an impure product. What are the likely side products?

A2: The identity of impurities is highly dependent on the formylation method used.

  • Isomeric Byproducts: The most common impurity is the regioisomeric 2,4-dihydroxybenzaldehyde . Resorcinol has two activated positions for electrophilic substitution, leading to a mixture of products, especially in the Duff and Reimer-Tiemann reactions.[1]

  • Unreacted Resorcinol: Incomplete conversion is a frequent issue across most methods.

  • Diformylated Products: Although less common, diformylation of the resorcinol ring can occur, leading to di-aldehydes.

  • Polymeric Materials (Tar): The Duff reaction, in particular, is prone to the formation of polymeric byproducts, which can complicate purification.

Q3: How can I improve the regioselectivity to favor the 2,6-isomer?

A3: Achieving high regioselectivity for the 2,6-isomer is challenging with classical methods. The most effective approach is to use a directed ortho-metalation strategy. This involves protecting the hydroxyl groups of resorcinol, followed by lithiation and formylation at the 2-position. This method directs the formylation to the desired position and can achieve significantly higher yields of the 2,6-isomer.

Q4: I'm struggling with the purification of this compound from the 2,4-isomer. What are the recommended methods?

A4: Separating the 2,6- and 2,4-isomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most effective method for separating the two isomers. A silica (B1680970) gel column with a gradient elution system (e.g., starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate) is typically successful.[1]

  • Recrystallization: If the crude product is a solid and the isomeric ratio is favorable, fractional recrystallization can be attempted. However, this may be less effective for mixtures with similar isomer concentrations.

Frequently Asked Questions (FAQs)

Q: Which formylation reaction gives the best yield of this compound?

A: Classical one-pot formylation reactions of resorcinol, such as the Duff and Reimer-Tiemann reactions, generally provide low to moderate yields of this compound and produce the 2,4-isomer as a significant byproduct. A multi-step approach involving directed ortho-metalation (lithiation) of a protected resorcinol derivative is the most effective method for selectively synthesizing this compound with high yields (up to 65.6% overall yield has been reported).

Q: What are the main side products to expect in the Duff reaction with resorcinol?

A: The main side products are the isomeric 2,4-dihydroxybenzaldehyde and polymeric tars. Unreacted resorcinol is also commonly present.[1]

Q: Is it possible to completely avoid the formation of the 2,4-isomer?

A: With classical methods like the Duff and Reimer-Tiemann reactions, completely avoiding the 2,4-isomer is very difficult due to the electronics of the resorcinol ring. The directed ortho-metalation route is the most reliable way to achieve high selectivity for the 2,6-isomer.

Data Presentation: Comparison of Formylation Methods

The following table summarizes the typical outcomes for the formylation of resorcinol to produce this compound using various methods.

Synthesis MethodTypical Yield of 2,6-isomerMajor Side Product(s)Key Considerations
Directed Ortho-metalation High (up to 65.6% overall)Minimal if optimizedMulti-step process requiring protection/deprotection; offers high regioselectivity.
Duff Reaction Low to Moderate[1]2,4-Dihydroxybenzaldehyde, Polymeric tars[1]Generally inefficient, complex purification.[1]
Reimer-Tiemann Reaction Low to Moderate[1]2,4-Dihydroxybenzaldehyde[1]Poor regioselectivity, harsh basic conditions.[1]
Gattermann Reaction Low to ModerateUnreacted ResorcinolUse of highly toxic reagents.[1]
Vilsmeier-Haack Reaction Very Low to None2,4-Dihydroxybenzaldehyde (major product)Highly selective for the 2,4-isomer.[1]

Experimental Protocols

High-Yield Synthesis of this compound via Directed Ortho-Metalation

This three-step protocol is based on a patented industrial process and offers high regioselectivity and yield.

Step 1: Protection of Resorcinol

  • In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve resorcinol in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF).

  • Add a suitable protecting agent, such as ethyl vinyl ether, along with a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).

  • Stir the reaction at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction by quenching with a mild base (e.g., triethylamine) and remove the solvent under reduced pressure. The crude protected resorcinol is typically used in the next step without further purification.

Step 2: Directed Ortho-Lithiation and Formylation

  • Dissolve the protected resorcinol from Step 1 in a dry, ethereal solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

  • Slowly add a solution of an organolithium reagent, such as n-butyllithium (n-BuLi), dropwise while maintaining the low temperature.

  • Stir the mixture at low temperature for a period to ensure complete lithiation.

  • Add dry N,N-dimethylformamide (DMF) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir until the formylation is complete (monitor by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

  • Dissolve the crude product from Step 2 in a suitable solvent (e.g., THF or methanol).

  • Add a dilute aqueous acid (e.g., hydrochloric acid) and stir the mixture at room temperature.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel.

Visualizations

Formylation_Pathways cluster_classical Classical Formylation Methods cluster_directed Directed Ortho-Metalation Resorcinol Resorcinol Formylation Duff, Reimer-Tiemann, Gattermann Reactions Resorcinol->Formylation Mixture Mixture of Isomers Formylation->Mixture Product_26_low This compound (Low to Moderate Yield) Mixture->Product_26_low Product_24 2,4-Dihydroxybenzaldehyde (Side Product) Mixture->Product_24 Resorcinol2 Resorcinol Protection 1. Protection Resorcinol2->Protection Protected_Res Protected Resorcinol Protection->Protected_Res Lithiation 2. Lithiation & Formylation Protected_Res->Lithiation Formylated_Protected Formylated Protected Intermediate Lithiation->Formylated_Protected Deprotection 3. Deprotection Formylated_Protected->Deprotection Product_26_high This compound (High Yield) Deprotection->Product_26_high

Comparison of synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield of this compound Check_Method Which formylation method was used? Start->Check_Method Classical Classical Method (Duff, Reimer-Tiemann, etc.) Check_Method->Classical Directed Directed Ortho-Metalation Check_Method->Directed Check_Purity Is the product a mixture of isomers? Classical->Check_Purity Check_Steps Review each step: - Incomplete protection? - Inefficient lithiation? - Incomplete deprotection? Directed->Check_Steps Optimize_Classical Optimize reaction conditions (Temperature, Stoichiometry). Consider purification by chromatography. Check_Purity->Optimize_Classical Yes Consider_Directed Consider switching to Directed Ortho-Metalation for higher selectivity. Check_Purity->Consider_Directed No (Low conversion) Optimize_Directed Optimize each step individually. Ensure anhydrous conditions for lithiation. Check_Steps->Optimize_Directed

Troubleshooting workflow for low yield of this compound.

References

Technical Support Center: Synthesis of 2,6-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2,6-Dihydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common strategies for synthesizing this compound are:

  • Formylation of Resorcinol (B1680541) (1,3-Dihydroxybenzene): This involves the direct introduction of a formyl group onto the resorcinol ring using methods like the Reimer-Tiemann, Duff, or Gattermann reactions. However, these methods often suffer from poor regioselectivity.

  • Demethylation of 2,6-Dimethoxybenzaldehyde (B146518): This is a more targeted approach that involves the cleavage of the two methyl ether groups of 2,6-Dimethoxybenzaldehyde using a demethylating agent.

Q2: I'm performing a formylation of resorcinol. Why am I getting a mixture of isomers?

A2: Resorcinol has two activated positions for electrophilic substitution (C4 and C6, with C2 being sterically hindered). This often leads to the formation of the regioisomeric byproduct, 2,4-Dihydroxybenzaldehyde. The Reimer-Tiemann and Duff reactions, in particular, are known to produce significant amounts of the 2,4-isomer.[1]

Q3: What is the most common byproduct when synthesizing this compound via demethylation of 2,6-Dimethoxybenzaldehyde?

A3: The most prevalent byproduct in this synthesis is the mono-demethylated intermediate, 2-hydroxy-6-methoxybenzaldehyde.[2] This arises from an incomplete reaction where only one of the two methoxy (B1213986) groups is cleaved.

Q4: My reaction has resulted in a dark, tarry substance. What could be the cause?

A4: The formation of dark, polymeric, or tarry substances is often due to polymerization of the starting material or product under harsh reaction conditions. Phenolic compounds are susceptible to oxidation and polymerization, especially at high temperatures or in the presence of strong acids or bases. The Duff reaction, in particular, is known to sometimes produce complex mixtures.[1]

Troubleshooting Guides

Problem 1: Low Yield and Presence of 2,4-Dihydroxybenzaldehyde in Formylation Reactions
  • Symptoms:

    • TLC analysis shows two major spots corresponding to this compound and 2,4-Dihydroxybenzaldehyde.

    • The isolated yield of the desired 2,6-isomer is low.

    • NMR of the crude product shows a mixture of isomers.

  • Possible Causes & Solutions:

CauseSolution
Poor Regioselectivity of the Reaction The chosen formylation method (e.g., Reimer-Tiemann, Duff) inherently favors the formation of the 2,4-isomer. Consider alternative strategies, such as starting with a pre-functionalized precursor that directs ortho-formylation or using a protecting group strategy.
Suboptimal Reaction Conditions Reaction parameters such as temperature, reaction time, and reagent stoichiometry can influence the isomer ratio. A thorough optimization of these parameters may be necessary. For instance, in some formylation reactions, lower temperatures might favor the kinetic product.
Problem 2: Incomplete Demethylation of 2,6-Dimethoxybenzaldehyde
  • Symptoms:

    • TLC analysis indicates the presence of the starting material and the mono-demethylated byproduct (2-hydroxy-6-methoxybenzaldehyde).

    • NMR of the crude product shows signals for one methoxy group.

    • The final yield of this compound is lower than expected.

  • Possible Causes & Solutions:

CauseSolution
Insufficient Demethylating Agent Ensure that a sufficient molar excess of the demethylating agent (e.g., BBr₃, AlCl₃) is used to cleave both methyl ether groups.
Short Reaction Time or Low Temperature The demethylation of both groups may require a longer reaction time or a higher temperature. Monitor the reaction progress by TLC until the disappearance of the starting material and the mono-demethylated intermediate.
Deactivation of the Demethylating Agent Lewis acids like BBr₃ and AlCl₃ are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation of the reagent.

Quantitative Data on Byproduct Formation

While precise quantitative data can be highly dependent on specific reaction conditions, the following table provides a general overview of expected byproducts and their typical yields in common synthetic routes.

Synthesis MethodStarting MaterialDesired ProductCommon ByproductsTypical Byproduct Yield
Reimer-Tiemann Reaction ResorcinolThis compound2,4-DihydroxybenzaldehydeCan be the major product.[3]
Duff Reaction ResorcinolThis compound2,4-Dihydroxybenzaldehyde, Polymeric materialOften low yields of the desired product and significant formation of the 2,4-isomer and complex mixtures.[1]
Demethylation 2,6-DimethoxybenzaldehydeThis compound2-Hydroxy-6-methoxybenzaldehydeVaries with reaction conditions; can be significant with insufficient reagent or reaction time.[2]

Experimental Protocols

Protocol 1: Demethylation of 2,6-Dimethoxybenzaldehyde using Aluminum Chloride

This protocol is adapted from a common laboratory procedure for the demethylation of aryl methyl ethers.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃) (3.0 equivalents) to anhydrous dichloromethane (B109758) (DCM).

  • Addition of Starting Material: Cool the suspension to 0°C in an ice bath. Slowly add a solution of 2,6-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous DCM to the stirred suspension of AlCl₃.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material and the mono-demethylated intermediate are no longer visible.

  • Work-up: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of 2 M hydrochloric acid. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate this compound.

Visualizations

Byproduct_Formation_Formylation Resorcinol Resorcinol Formylation Formylation (Reimer-Tiemann, Duff) Resorcinol->Formylation Product This compound (Desired Product) Formylation->Product Minor Byproduct 2,4-Dihydroxybenzaldehyde (Major Byproduct) Formylation->Byproduct Major Polymer Polymeric Byproducts Formylation->Polymer Side Reaction Byproduct_Formation_Demethylation Start 2,6-Dimethoxybenzaldehyde Step1 Demethylation (-CH3) Start->Step1 Intermediate 2-Hydroxy-6-methoxybenzaldehyde (Mono-demethylated Byproduct) Step1->Intermediate Step2 Demethylation (-CH3) Intermediate->Step2 Product This compound (Desired Product) Step2->Product Troubleshooting_Workflow Start Experiment Start TLC Analyze Crude Product by TLC Start->TLC Pure Pure Product TLC->Pure Single Spot Impure Multiple Spots Observed TLC->Impure Multiple Spots Identify Identify Byproducts (NMR, MS) Impure->Identify Isomer Isomeric Byproduct (e.g., 2,4-isomer) Identify->Isomer Known Impurity Incomplete Incomplete Reaction (Starting Material / Intermediate) Identify->Incomplete Known Impurity Polymer Polymeric/Tarry Material Identify->Polymer Baseline/Smearing OptimizeIsomer Optimize Regioselectivity (Change Method/Protecting Group) Isomer->OptimizeIsomer OptimizeIncomplete Optimize Reaction Conditions (Time, Temp, Reagent Stoichiometry) Incomplete->OptimizeIncomplete OptimizePolymer Use Milder Conditions Polymer->OptimizePolymer Purify Column Chromatography OptimizeIsomer->Purify OptimizeIncomplete->Purify OptimizePolymer->Purify

References

Technical Support Center: Purification of 2,6-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,6-Dihydroxybenzaldehyde. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is discolored (e.g., pink, brown, or yellow). What is the cause and how can I prevent it?

A1: Discoloration in this compound is typically due to the oxidation of the phenolic hydroxyl groups, which can form highly colored quinone-type byproducts. This process is often accelerated by exposure to air (oxygen) and light.

Prevention Strategies:

  • Inert Atmosphere: Conduct the synthesis and purification steps under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Temperature Control: Maintain low temperatures during the reaction and purification, as higher temperatures can accelerate oxidation.

  • High-Purity Starting Materials: Use high-purity reagents to avoid introducing impurities that can catalyze oxidation.

  • Storage: Store the purified compound in a cool, dark place under an inert atmosphere.[1] The compound is known to be hygroscopic and should be stored accordingly.[1]

Q2: What are the most common methods for purifying this compound?

A2: The most common and effective purification techniques for this compound are:

  • Column Chromatography: Highly effective for separating the target compound from a wide range of impurities.

  • Recrystallization: A standard technique for purifying crystalline solids.

  • Sublimation: Suitable for compounds that can transition directly from a solid to a gas phase, often yielding very pure product.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for determining the purity of this compound and quantifying impurities. Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of a purification.

Troubleshooting Guides

Column Chromatography
Issue Potential Cause Troubleshooting Steps
Poor Separation of Product and Impurities The solvent system (eluent) is not optimal.- Use TLC to test different solvent systems with varying polarities. A common eluent is a mixture of ethyl acetate (B1210297) and petroleum ether.[2] - A gradual increase in the polarity of the eluent during the chromatography (gradient elution) can improve separation.
Product Does Not Elute from the Column The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the proportion of ethyl acetate in an ethyl acetate/petroleum ether mixture.
Low Yield of Purified Product - The compound is still on the column. - Some fractions containing the product were discarded.- After the main product has eluted, flush the column with a highly polar solvent to ensure all the compound has been collected. - Carefully analyze all fractions by TLC before combining them.
Recrystallization
Issue Potential Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing. - The solution is supersaturated. - The cooling process is too rapid.- Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. - Allow the solution to cool more slowly. Insulating the flask can help.
No crystals form upon cooling. - The solution is not saturated. - Nucleation has not been initiated.- Boil off some of the solvent to increase the concentration and allow it to cool again. - Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. - Add a seed crystal of pure this compound.
Low recovery of crystals. - Too much solvent was used. - The solution was not cooled sufficiently. - The crystals were washed with a solvent that was not cold.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution in an ice bath for an extended period to maximize crystal formation. - Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
The recrystallized product is still impure. - Impurities were trapped within the crystals during rapid growth.- Repeat the recrystallization process, ensuring slow and gradual cooling to promote the formation of purer crystals.

Data Presentation

The following table summarizes typical conditions and expected outcomes for the purification of this compound. Please note that optimal conditions may vary depending on the nature and quantity of impurities.

Purification Technique Parameters Typical Yield (%) Reported Purity (%) Reference
Column Chromatography Stationary Phase: Silica (B1680970) gel Mobile Phase: Ethyl acetate/Petroleum ether (gradient from 1:200 to 1:50)48Not explicitly stated, but product was characterized by 1H NMR and mass spectrometry.[2]
Recrystallization Solvent: Water, ethanol, or methanol (B129727) are suitable polar solvents. A mixed solvent system like ethanol/water may also be effective.Dependent on the specific solvent and the amount of impurities.Can be >98% if performed carefully.[3]
Sublimation Conditions: Requires heating under reduced pressure. Specific temperature and pressure are dependent on the compound's vapor pressure.Generally high for compounds that sublime well.Can yield very high purity product (>99%).General Technique

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Ethyl acetate

  • Petroleum ether

  • Glass chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Prepare the Column: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Prepare a slurry of silica gel in petroleum ether and carefully pour it into the column, allowing it to pack evenly without air bubbles.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent). Carefully add the sample solution to the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity solvent mixture (e.g., 1:200 ethyl acetate/petroleum ether).

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the separation by spotting the collected fractions onto a TLC plate and visualizing under a UV lamp.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 1:50 ethyl acetate/petroleum ether) to elute the more polar this compound.[2]

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for the recrystallization of this compound. The choice of solvent is critical and should be determined by small-scale solubility tests. Polar solvents like water, ethanol, or methanol are good starting points.[3]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, water, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture on a hot plate while stirring to dissolve the solid. Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at a low temperature.

Visualizations

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product crude Crude this compound cc Column Chromatography crude->cc recryst Recrystallization crude->recryst subl Sublimation crude->subl analysis TLC, HPLC, GC, NMR cc->analysis recryst->analysis subl->analysis pure Pure this compound analysis->pure

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_workflow start Impure Product discolored Discoloration? start->discolored low_yield Low Yield? discolored->low_yield No check_oxidation Check for Oxidation (Inert atmosphere, low temp) discolored->check_oxidation Yes impure_after Still Impure? low_yield->impure_after No optimize_cc Optimize Column Chromatography (Solvent gradient) low_yield->optimize_cc Yes optimize_recryst Optimize Recrystallization (Solvent choice, slow cooling) low_yield->optimize_recryst Yes repeat_purification Repeat Purification Step impure_after->repeat_purification Yes end Pure Product impure_after->end No check_oxidation->low_yield optimize_cc->impure_after optimize_recryst->impure_after repeat_purification->start

Caption: A troubleshooting workflow for common issues in this compound purification.

References

challenges in the purification of 2,6-Dihydroxybenzaldehyde from isomers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2,6-Dihydroxybenzaldehyde

Welcome to the technical support center for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of this compound from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound from its isomers?

A1: The primary challenges in purifying this compound from its isomers (e.g., 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-Dihydroxybenzaldehyde) stem from their similar molecular weights and polarities. The presence of two hydroxyl groups and one aldehyde group on a benzene (B151609) ring leads to comparable solubility profiles and chromatographic behavior among the isomers, making separation difficult. Intramolecular and intermolecular hydrogen bonding can also influence the physical properties of these compounds, further complicating purification.[1][2]

Q2: Which analytical techniques are recommended for assessing the purity of this compound during purification?

A2: High-Performance Liquid Chromatography (HPLC) is the most recommended technique for assessing the purity of this compound and resolving it from its isomers.[3][4] Thin-Layer Chromatography (TLC) is also a valuable tool for monitoring the progress of a purification process, such as column chromatography.[5] For structural confirmation of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.

Q3: Can I use distillation to separate dihydroxybenzaldehyde isomers?

A3: Distillation is generally not a suitable method for separating dihydroxybenzaldehyde isomers. The boiling points of the isomers are often very close, and these compounds can be prone to decomposition at the high temperatures required for distillation.

Q4: What are the key safety precautions to take when working with dihydroxybenzaldehydes and the solvents used for their purification?

A4: Dihydroxybenzaldehydes may cause skin and eye irritation.[6] It is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. The organic solvents used in chromatography and recrystallization are often flammable and volatile; therefore, they should be handled with care, away from ignition sources.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography Troubleshooting

Problem: Poor separation of isomers on the column.

  • Possible Cause: The solvent system (eluent) is not optimized.

    • Solution:

      • TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation between this compound and its isomers. Aim for a significant difference in Rf values. A good starting point for these polar compounds is a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) with a more polar solvent like ethyl acetate (B1210297) or diethyl ether.[7][8]

      • Gradient Elution: If a single solvent system does not provide adequate separation, consider using a gradient elution. Start with a less polar solvent mixture and gradually increase the polarity. This can help to first elute the less polar isomers and then the more polar ones.

  • Possible Cause: The column is overloaded.

    • Solution: Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.

  • Possible Cause: The column was not packed properly.

    • Solution: Ensure the column is packed uniformly to avoid channeling. A poorly packed column will lead to broad bands and poor separation.[9]

Problem: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

    • Solution: Gradually increase the polarity of the eluent. For highly polar compounds that are strongly adsorbed to the silica (B1680970) gel, adding a small amount of a very polar solvent like methanol (B129727) to the eluent can be effective.[7]

Recrystallization Troubleshooting

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated, and the compound is coming out of solution above its melting point.

    • Solution:

      • Re-heat the solution until the oil redissolves.

      • Add a small amount of the solvent in which the compound is more soluble to reduce the saturation.

      • Allow the solution to cool more slowly to encourage crystal formation.[10]

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not sufficiently saturated, or nucleation has not been initiated.

    • Solution:

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.

      • Reduce Solvent Volume: If the solution is not saturated enough, carefully evaporate some of the solvent and allow it to cool again.

      • Use an Anti-solvent: If using a single solvent is not effective, try a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.[10]

Problem: The recovered crystals are not pure (co-crystallization).

  • Possible Cause: The isomers have very similar crystal lattice energies and are crystallizing together.

    • Solution:

      • Solvent Screening: Experiment with a variety of recrystallization solvents. The ideal solvent will have a significant difference in solubility for this compound and the isomeric impurities at low temperatures.

      • Slow Cooling: Allow the solution to cool as slowly as possible. This provides more time for the correct molecules to incorporate into the growing crystal lattice, excluding impurities.

      • Multiple Recrystallizations: It may be necessary to perform multiple recrystallizations to achieve high purity.

Data Presentation

Physicochemical Properties of Dihydroxybenzaldehyde Isomers
PropertyThis compound2,3-Dihydroxybenzaldehyde2,4-Dihydroxybenzaldehyde2,5-Dihydroxybenzaldehyde3,4-Dihydroxybenzaldehyde3,5-Dihydroxybenzaldehyde
Molecular Formula C₇H₆O₃C₇H₆O₃C₇H₆O₃C₇H₆O₃C₇H₆O₃C₇H₆O₃
Molecular Weight ( g/mol ) 138.12138.12138.12138.12138.12138.12
Melting Point (°C) 154-155104-108135-137[11]97-99[12]152-154[7]153-158[1]
Boiling Point (°C) 223235-240[13]226[11]~213.5[12]~350 (decomposes)[7]324.3 (Predicted)[1]
Appearance Yellow solidPale yellow to brownish green powder[13]Cream to light brown solidYellow to khaki-green crystalline powder[14]Yellowish crystalline powder or needles[7]White to tan to gray crystalline powder[1]
Solubility Soluble in polar solventsSoluble in polar solvents like water and alcohols[15]Soluble in water, ethanol (B145695), ether, chloroform[10]Soluble in water[12]Slightly soluble in water; soluble in ethanol, methanol, acetone, and ether[7]Soluble in ethanol and diethyl ether[1]

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol outlines a general procedure for the separation of this compound from its isomers using silica gel column chromatography.

1. Materials and Equipment:

  • Crude mixture of dihydroxybenzaldehyde isomers

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to determine the optimal eluent for separation. The ideal eluent should give a good separation of the spots, with the spot for this compound having an Rf value of approximately 0.25-0.35.

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • In a beaker, make a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, and gently tap the column to ensure even packing.

    • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.

    • Add a thin layer of sand on top of the silica gel.

  • Loading the Sample:

    • Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

    • If using a gradient elution, gradually increase the polarity of the eluent as the separation progresses.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification of this compound by Recrystallization

This protocol provides a general method for purifying this compound using a mixed-solvent recrystallization technique.

1. Materials and Equipment:

  • Crude this compound containing isomeric impurities

  • Two miscible solvents: one in which the compound is highly soluble (e.g., ethanol) and one in which it is sparingly soluble (e.g., water or hexane).

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

2. Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot "good" solvent (e.g., ethanol) and heat the mixture gently to dissolve the solid.[10]

  • Addition of Anti-solvent:

    • Once the solid is completely dissolved, slowly add the hot "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy.[10]

  • Clarification:

    • Add a few drops of the hot "good" solvent until the solution becomes clear again.[10]

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of an ice-cold mixture of the two solvents.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

Experimental Workflow for Column Chromatography

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation tlc TLC Analysis to Determine Eluent pack Pack Column with Silica Gel Slurry tlc->pack Select Eluent load Load Crude Sample pack->load elute Elute with Solvent load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze Monitor Separation combine Combine Pure Fractions analyze->combine Identify Pure Fractions evap Evaporate Solvent combine->evap product Pure this compound evap->product

Caption: Workflow for the purification of this compound by column chromatography.

Troubleshooting Logic for Recrystallization

G cluster_solutions Troubleshooting start Start Recrystallization dissolve Dissolve Crude Solid in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals observe->no_crystals Problem oils_out Oils Out observe->oils_out Problem sol_no_crystals Induce nucleation (scratch/seed crystal) or concentrate solution no_crystals->sol_no_crystals sol_oils_out Reheat, add more 'good' solvent, cool slowly oils_out->sol_oils_out sol_no_crystals->dissolve Retry sol_oils_out->dissolve Retry

Caption: Troubleshooting logic for common issues in recrystallization.

References

stability issues of 2,6-Dihydroxybenzaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,6-Dihydroxybenzaldehyde in solution.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a white to light yellow crystalline solid that is soluble in polar solvents such as water, ethanol, and methanol.[1][2] It is also soluble in ether.[1]

Q2: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[3] For long-term storage, refrigeration at 2-8°C or freezing at -20°C under an inert atmosphere is recommended.[1][3]

Q3: What are the potential stability issues with this compound in solution?

As a phenolic compound, this compound is susceptible to degradation under certain conditions. Key factors that can affect its stability in solution include:

  • pH: Phenolic compounds can be unstable at high pH levels.[4] It is advisable to maintain a neutral or slightly acidic pH for solutions of this compound.

  • Light: Exposure to light can lead to the degradation of phenolic compounds.[5] Solutions should be protected from light by using amber vials or by covering the container with aluminum foil.

  • Oxidation: The hydroxyl groups on the benzene (B151609) ring make the compound susceptible to oxidation, which can be accelerated by the presence of oxygen and metal ions.[5] It is recommended to use degassed solvents and to store solutions under an inert atmosphere (e.g., nitrogen or argon).

Q4: What are the likely degradation products of this compound?

While specific degradation pathways for this compound are not extensively documented in the available literature, analogous phenolic aldehydes can oxidize to the corresponding carboxylic acid. Therefore, the formation of 2,6-dihydroxybenzoic acid is a probable degradation product. Other potential degradation pathways could involve polymerization or ring-opening reactions under harsh conditions.

Troubleshooting Guides

Issue 1: Discoloration of this compound Solution (e.g., turning yellow or brown)
Potential Cause Troubleshooting Steps
Oxidation 1. Prepare fresh solutions using deoxygenated solvents. 2. Purge the solution and the headspace of the container with an inert gas (nitrogen or argon) before sealing. 3. Add an antioxidant, such as Butylated Hydroxytoluene (BHT), at a low concentration (e.g., 0.01%) to the solution.
Photodegradation 1. Store the solution in an amber-colored vial or a container wrapped in aluminum foil to protect it from light. 2. Minimize the exposure of the solution to ambient light during experiments.
High pH 1. Measure the pH of the solution. 2. If the pH is alkaline, adjust it to a neutral or slightly acidic range (pH 4-6) using a suitable buffer.
Issue 2: Inconsistent Experimental Results or Loss of Compound Potency
Potential Cause Troubleshooting Steps
Degradation of Stock Solution 1. Prepare a fresh stock solution of this compound. 2. Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air. 3. Store the aliquots at -20°C or below.
Reaction with Solvent or Other Reagents 1. Ensure the purity of the solvents and other reagents used in the experiment. 2. Investigate potential incompatibilities between this compound and other components in the experimental mixture.
Inaccurate Concentration 1. Verify the concentration of the this compound solution using a validated analytical method, such as HPLC-UV.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the stability of this compound. The following table provides a template for researchers to document their own findings.

Table 1: User-Generated Stability Data for this compound

SolventConcentrationTemperature (°C)pHLight ConditionDuration% DegradationObservations

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound

Objective: To prepare a standard stock solution of this compound for experimental use.

Materials:

  • This compound powder

  • Anhydrous solvent (e.g., Methanol, Ethanol, or DMSO)

  • Volumetric flask

  • Analytical balance

  • Spatula

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to a clean, dry volumetric flask.

  • Add a small amount of the chosen solvent to dissolve the powder completely.

  • Once dissolved, add the solvent to the flask up to the calibration mark.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • If required for stability, purge the solution and the headspace of the flask with an inert gas before sealing.

  • Store the solution in a properly labeled, light-protected container at the recommended temperature.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound stock solution

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water and methanol

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Keep the mixture at room temperature for a specified period (e.g., 24 hours).

  • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Keep the mixture at room temperature for a specified period.

  • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep the mixture at room temperature for a specified period.

  • Thermal Degradation: Place a sample of the this compound solution in an oven at a controlled temperature (e.g., 60°C) for a specified period.

  • Photolytic Degradation: Expose a sample of the this compound solution to UV light in a photostability chamber for a specified period.

  • Control Sample: Keep a sample of the this compound solution at room temperature, protected from light.

  • Analysis: After the specified time, analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation.

Visualizations

G Troubleshooting Workflow for Solution Instability start Observe Solution Instability (e.g., Discoloration, Precipitation) check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage (e.g., Refrigerate, Protect from Light) storage_ok->correct_storage No check_ph Measure Solution pH storage_ok->check_ph Yes prepare_fresh Prepare Fresh Solution Under Optimal Conditions correct_storage->prepare_fresh ph_ok Is pH in Optimal Range (Neutral/Slightly Acidic)? check_ph->ph_ok adjust_ph Action: Adjust pH (Use appropriate buffer) ph_ok->adjust_ph No check_oxidation Consider Oxidative Degradation ph_ok->check_oxidation Yes adjust_ph->prepare_fresh oxidation_suspected Suspect Oxidation? check_oxidation->oxidation_suspected prevent_oxidation Action: Use Deoxygenated Solvents, Purge with Inert Gas, Add Antioxidant oxidation_suspected->prevent_oxidation Yes oxidation_suspected->prepare_fresh No prevent_oxidation->prepare_fresh

Caption: Troubleshooting workflow for addressing instability issues of this compound solutions.

G Experimental Workflow for Stability Assessment prep_solution Prepare this compound Solution in Desired Solvent stress_conditions Expose Aliquots to Stress Conditions (pH, Temp, Light, Oxidizing Agent) prep_solution->stress_conditions control_sample Maintain Control Sample (Protected from Stress) prep_solution->control_sample sampling Collect Samples at Defined Time Points stress_conditions->sampling control_sample->sampling analysis Analyze Samples using Stability-Indicating HPLC Method sampling->analysis data_analysis Quantify Degradation and Identify Degradation Products analysis->data_analysis conclusion Determine Stability Profile and Optimal Storage Conditions data_analysis->conclusion

Caption: General experimental workflow for assessing the stability of this compound.

References

Technical Support Center: 2,6-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2,6-Dihydroxybenzaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and purity of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The degradation of this compound is primarily caused by oxidation. The two hydroxyl (-OH) groups on the benzene (B151609) ring make the molecule highly susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and elevated temperatures. This can lead to the formation of colored impurities and a decrease in the purity of the material.

Q2: What are the visible signs of this compound degradation?

A2: A noticeable change in color is the most common visual indicator of oxidation. Pure this compound is typically a white to light yellow crystalline solid.[1][2] Upon degradation, it may turn a more pronounced yellow, brown, or even pinkish hue. For solutions, the development of color or the formation of a precipitate can also indicate degradation.

Q3: What are the ideal storage conditions for solid this compound?

A3: To minimize oxidation, solid this compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark place. For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to displace oxygen.[3] Storage at reduced temperatures (e.g., in a refrigerator at 2-8°C or a freezer at -20°C) can further slow the degradation process.[4][5]

Q4: How should I store solutions of this compound?

A4: Solutions of this compound are more prone to oxidation than the solid material. It is best to prepare solutions fresh before use. If storage is necessary, they should be stored in a tightly sealed vial, under an inert atmosphere (argon or nitrogen), and at low temperatures (-20°C or below). Aliquoting the stock solution into smaller, single-use vials can also help to minimize repeated exposure to air.

Q5: Can antioxidants be used to prevent the oxidation of this compound in solution?

A5: Yes, the addition of antioxidants can inhibit the oxidation of this compound. Common choices for phenolic compounds include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[6] A typical starting concentration for these antioxidants is 0.01% to 0.1% (w/w) relative to the amount of this compound. It is advisable to conduct a small-scale stability study to determine the most suitable antioxidant and its optimal concentration for your specific application.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to the oxidation of this compound.

Table 1: Troubleshooting Common Issues
Observed Issue Potential Cause Recommended Action(s)
Solid this compound has discolored (yellowing or browning). Oxidation due to exposure to air and/or light.- Store the compound in a tightly sealed, opaque container.- For long-term storage, flush the container with an inert gas (argon or nitrogen).[3]- Store in a cool, dark place (refrigerate at 2-8°C or freeze at -20°C).[4][5]
A solution of this compound develops a yellow tint. Oxidation of the compound in the solvent.- Prepare solutions fresh before use.- If storage is necessary, store under an inert atmosphere at -20°C or below.- Consider adding a suitable antioxidant (e.g., BHT, BHA) to the solvent.[6]
Inconsistent analytical results (e.g., HPLC, NMR) from the same stock bottle. Degradation upon repeated exposure to air and moisture.- Aliquot the material into smaller, single-use containers upon receipt to minimize exposure of the bulk material.
Low purity of this compound confirmed by analysis. The compound may have oxidized.- Purify the material using an appropriate method such as recrystallization or sodium bisulfite washing before use.

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Storage

This procedure describes how to create an inert atmosphere in a storage container for this compound to prevent oxidation.

Materials:

  • Schlenk flask or a vial with a septum-cap

  • Source of inert gas (high-purity nitrogen or argon) with a regulator

  • Needles and tubing for gas transfer

  • Vacuum pump (optional, for vacuum-backfill method)

Procedure:

  • Place the solid this compound into the Schlenk flask or vial.

  • Seal the container.

  • Gas Purge Method:

    • Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is above the solid material.

    • Insert a second needle as an outlet, directing the exiting gas to a fume hood.

    • Gently flush the container with the inert gas for 5-10 minutes to displace the air.

    • Remove the outlet needle first, followed by the gas inlet needle to maintain a positive pressure of the inert gas.

  • Vacuum-Backfill Method (for more rigorous inerting):

    • Connect the container to a vacuum line and carefully evacuate the air.

    • Close the connection to the vacuum and introduce the inert gas.

    • Repeat this vacuum-backfill cycle 3-5 times to ensure complete removal of air.

  • Store the sealed container in a cool, dark place.

Protocol 2: Purification of Oxidized this compound by Sodium Bisulfite Washing

This protocol is for the selective removal of the aldehyde from a mixture containing non-aldehydic impurities, or for purifying a partially oxidized sample. The aldehyde is converted to a water-soluble bisulfite adduct, which is then separated from the organic-soluble impurities. The aldehyde can be regenerated from the adduct.

Materials:

  • Crude or oxidized this compound

  • Saturated aqueous sodium bisulfite solution (freshly prepared)

  • A water-miscible organic solvent (e.g., methanol, THF)

  • A water-immiscible organic solvent (e.g., ethyl acetate)

  • Sodium hydroxide (B78521) solution (e.g., 5 M)

  • Separatory funnel

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Adduct Formation:

    • Dissolve the crude this compound in a minimal amount of a water-miscible solvent like methanol.

    • Add this solution to a separatory funnel containing a saturated aqueous solution of sodium bisulfite.

    • Shake the funnel vigorously for 5-10 minutes. The this compound will react to form the water-soluble bisulfite adduct.

  • Extraction of Impurities:

    • Add a water-immiscible organic solvent (e.g., ethyl acetate) to the separatory funnel and shake.

    • Allow the layers to separate. The aqueous layer will contain the bisulfite adduct, while the organic layer will contain non-aldehydic, colored impurities.

    • Drain the lower aqueous layer into a clean flask. Discard the organic layer.

  • Regeneration of the Aldehyde:

    • Return the aqueous layer containing the bisulfite adduct to the separatory funnel.

    • Slowly add a sodium hydroxide solution while shaking until the solution is basic (pH > 10). This will reverse the reaction and regenerate the free this compound.

    • Extract the regenerated aldehyde into a fresh portion of a water-immiscible organic solvent (e.g., ethyl acetate) by shaking the funnel. Repeat the extraction 2-3 times.

  • Work-up:

    • Combine the organic extracts.

    • Wash the combined organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Recrystallization of this compound

This protocol provides a general procedure for the purification of solid this compound. A mixed solvent system is often effective for phenolic aldehydes. An ethanol (B145695)/water system is a good starting point.

Materials:

  • Crude or oxidized this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and gently heat the mixture to dissolve the solid.

  • Addition of Anti-solvent:

    • Once the solid is fully dissolved, slowly add hot deionized water dropwise until the solution becomes slightly cloudy and the cloudiness persists.

  • Re-dissolution:

    • Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slow cooling, you can insulate the flask.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature below the solvent's boiling point.

Visualizations

Logical Workflow for Preventing and Addressing Oxidation

start Start: Receiving this compound storage_check Immediate Use? start->storage_check storage_solid Store Solid Under Inert Atmosphere (N2 or Ar) in a Cool, Dark Place storage_check->storage_solid No use_in_exp Use in Experiment storage_check->use_in_exp Yes storage_solid->use_in_exp storage_solution Prepare Solution Fresh observe_degradation Observe Signs of Degradation (e.g., Color Change)? use_in_exp->observe_degradation no_degradation No Degradation Observed observe_degradation->no_degradation No degradation_present Degradation Observed observe_degradation->degradation_present Yes end_good Proceed with Experiment no_degradation->end_good purify Purify Before Use degradation_present->purify recrystallize Recrystallization purify->recrystallize bisulfite_wash Sodium Bisulfite Washing purify->bisulfite_wash end_bad Re-evaluate Storage and Handling Procedures purify->end_bad recrystallize->end_good bisulfite_wash->end_good

Caption: A decision-making workflow for the proper handling and purification of this compound.

Proposed Oxidation Pathway of this compound

compound This compound oxidant [O] (Air, Light, Heat) compound->oxidant product1 2,6-Dihydroxybenzoic Acid oxidant->product1 Primary Oxidation product2 Quinone-type Byproducts (Colored) oxidant->product2 Further Oxidation

References

troubleshooting low yields in Schiff base formation with 2,6-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in Schiff base formation using 2,6-Dihydroxybenzaldehyde.

Troubleshooting Guide: Low Product Yields

This guide addresses the most common issues encountered during the synthesis of Schiff bases from this compound in a question-and-answer format.

Question 1: My reaction has a very low yield or does not seem to proceed to completion. What are the likely causes?

Low yields in Schiff base synthesis can stem from several factors, particularly when using a sterically hindered aldehyde like this compound. The primary culprits are often reaction equilibrium, suboptimal pH, and steric effects.

  • Reaction Equilibrium: The formation of a Schiff base is a reversible condensation reaction that produces water as a byproduct.[1] The presence of this water can drive the equilibrium back towards the reactants, significantly reducing the product yield.[1]

  • Suboptimal pH: The reaction rate is highly pH-dependent. A mildly acidic environment is typically optimal to catalyze the reaction.[1][2] If the medium is too acidic, the amine nucleophile becomes protonated and non-reactive.[3][4] If it is too neutral or basic, the dehydration of the intermediate carbinolamine is often the slow, rate-limiting step.[2][3]

  • Steric Hindrance: The two hydroxyl groups at the ortho positions (2 and 6) of the benzaldehyde (B42025) can physically block the amine's approach to the carbonyl carbon. This steric hindrance can slow the reaction rate or prevent it from going to completion.[4]

  • Incomplete Conversion: The reversible nature of the reaction and suboptimal conditions can lead to an equilibrium mixture of reactants and products.[5]

Troubleshooting Steps:

  • Water Removal: Actively remove water from the reaction mixture as it forms. This can be achieved by:

    • Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent like toluene (B28343) to physically remove water.[1]

    • Dehydrating Agents: Add anhydrous molecular sieves or sodium sulfate (B86663) directly to the reaction mixture.[1]

  • pH Optimization: Add a catalytic amount (a few drops) of a weak acid, such as glacial acetic acid, to the reaction mixture.[6][7] This helps to protonate the carbonyl oxygen, increasing its electrophilicity without deactivating the amine.[4]

  • Increase Reaction Time and/or Temperature: Refluxing the reaction mixture for an extended period (e.g., 4-6 hours or more) can help overcome the energy barrier, especially in cases of steric hindrance.[5]

  • Increase Reactant Concentration: Based on Le Chatelier's principle, using a slight excess of one of the reactants (typically the less expensive one) can help shift the equilibrium towards the product.[1]

Question 2: The reaction works, but I have difficulty isolating a pure solid product. What purification strategies can I use?

Purification of Schiff bases is crucial for obtaining accurate characterization and for subsequent applications.

  • Precipitation and Recrystallization: This is the most common and effective purification method.[4] Upon cooling the reaction mixture, the Schiff base product will often precipitate.[6] This crude solid can then be purified by recrystallization from a suitable solvent like ethanol (B145695) or an ethanol-water mixture.[5][6]

  • Washing: After filtration, wash the collected solid with a cold solvent (e.g., cold ethanol) to remove unreacted starting materials and soluble impurities.[6]

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography can be employed. It is often recommended to use neutral alumina (B75360) instead of silica (B1680970) gel, as the acidic nature of silica can cause the hydrolysis of the imine bond back to the aldehyde and amine.[4]

  • Trituration: If the product separates as an oil, crystallization can sometimes be induced by triturating (scratching and stirring) the oil with a non-polar solvent like hexane.[1]

Question 3: How can I be certain that I have successfully synthesized the desired Schiff base?

Confirmation of the product's structure requires spectroscopic analysis.

  • FTIR Spectroscopy: The most definitive evidence is the appearance of a characteristic imine (C=N) stretching band, typically in the 1600-1630 cm⁻¹ region.[4][7] Concurrently, you should observe the disappearance of the C=O stretching band from the this compound and the N-H bending band from the primary amine.[4]

  • ¹H NMR Spectroscopy: Successful formation is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-). This signal typically appears in the downfield region of the spectrum, often between δ 8.0 and 9.5 ppm.[4] The intramolecular hydrogen bonding between the ortho-hydroxyl group and the imine nitrogen can also influence the chemical shift of the hydroxyl proton.[8]

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized Schiff base.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction? Absolute ethanol or methanol (B129727) are the most commonly used solvents for Schiff base formation.[6][7] They are effective at dissolving both the aldehyde and many primary amines and are suitable for refluxing temperatures.

Q2: Is a catalyst always necessary? While the reaction can proceed without a catalyst, adding a few drops of a weak acid like glacial acetic acid is highly recommended to increase the reaction rate and improve the yield, especially when dealing with potentially less reactive starting materials.[6][10]

Q3: My product is highly colored. Is this normal? Yes. Schiff bases, particularly those derived from aromatic aldehydes, are often colored crystalline solids.[7][11] Colors ranging from pale yellow to orange or brown are typical.[7]

Q4: Can this reaction be performed at room temperature? While some highly reactive aldehydes and amines can form Schiff bases at room temperature, reactions involving substituted benzaldehydes often require heating (reflux) to proceed at a reasonable rate and achieve good yields.[12]

Q5: Why is this compound more challenging to work with than other benzaldehydes? The two hydroxyl groups in the ortho positions create significant steric hindrance around the carbonyl group. This can make it more difficult for the amine nucleophile to attack the carbonyl carbon, slowing down the reaction compared to aldehydes with less bulky or no ortho substituents.[4]

Data Presentation

The tables below summarize typical experimental parameters and expected spectroscopic data for Schiff base synthesis. Note that specific values will vary depending on the amine used.

Table 1: Typical Reaction Parameters

ParameterDescriptionTypical Values/Observations
Reactants Aldehyde: 2,6-DihydroxybenzaldehydeAmine: Primary mono- or diamine-
Molar Ratio Stoichiometric ratio of aldehyde to amine functional groups1:1 for monoamines, 2:1 for diamines
Solvent Anhydrous alcoholEthanol or Methanol[7]
Catalyst Optional weak acidA few drops of glacial acetic acid[6][7]
Temperature Reflux temperature of the solvent~65-80°C[7]
Reaction Time Duration required for the reaction to complete2 - 8 hours[7]
Product Yield Percentage of the theoretical yield obtained70-95% (with optimization)

Table 2: Key Spectroscopic Data for Characterization

Spectroscopic MethodKey FeatureExpected Range/Observation
FT-IR (cm⁻¹) Imine (C=N) stretch~1600-1630 cm⁻¹[4][7]
Disappearance of Aldehyde C=OAbsence of strong band at ~1650-1700 cm⁻¹
¹H NMR (ppm) Azomethine proton (-CH=N-)Singlet at ~δ 8.0 - 9.5 ppm[4]
Aromatic protonsMultiplets in the aromatic region
OH protonsBroad singlet, may be downfield due to H-bonding

Experimental Protocols

General Protocol for Schiff Base Synthesis from this compound

This protocol describes a general procedure for the condensation of this compound with a primary monoamine.

Materials:

  • This compound (1 equivalent)

  • Primary amine (1 equivalent)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (optional, catalyst)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1 eq.) in a minimal amount of absolute ethanol with stirring. Gentle warming may be required.[9]

  • In a separate beaker, dissolve the primary amine (1 eq.) in absolute ethanol.[9]

  • Add the amine solution dropwise to the stirred aldehyde solution at room temperature.[7]

  • Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.[10]

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.[9] The solid product may precipitate during this time.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.[6]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[9]

  • Dry the purified product in a desiccator or vacuum oven.

  • Characterize the final product using FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure.[9]

Visualizations

The following diagrams illustrate the chemical pathway and a logical workflow for troubleshooting low yields.

SchiffBaseFormation cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Aldehyde This compound Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + Amine Amine Primary Amine (R-NH2) Dehydration Dehydration (-H2O) Carbinolamine->Dehydration Catalyst (H+) SchiffBase Schiff Base Dehydration->SchiffBase Water Water (H2O) Dehydration->Water TroubleshootingWorkflow Start Low Schiff Base Yield CheckWater Is water being removed? Start->CheckWater CheckCatalyst Is an acid catalyst present? CheckWater->CheckCatalyst Yes ActionWater Implement water removal: - Dean-Stark - Molecular Sieves CheckWater->ActionWater No CheckTimeTemp Are reaction time & temperature sufficient? CheckCatalyst->CheckTimeTemp Yes ActionCatalyst Add catalytic amount of glacial acetic acid CheckCatalyst->ActionCatalyst No CheckPurity Are reactants pure? CheckTimeTemp->CheckPurity Yes ActionTimeTemp Increase reflux time and/or temperature CheckTimeTemp->ActionTimeTemp No ActionPurity Purify starting materials (recrystallize/distill) CheckPurity->ActionPurity No End Yield Improved CheckPurity->End Yes ActionWater->CheckCatalyst ActionCatalyst->CheckTimeTemp ActionTimeTemp->CheckPurity ActionPurity->End

References

side reactions of 2,6-Dihydroxybenzaldehyde in condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: 2,6-Dihydroxybenzaldehyde in Condensation Reactions >

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound in condensation reactions.

Troubleshooting Guide

Issue 1: Low Yield or Complex Product Mixture Observed in a Knoevenagel Condensation.

Question: I performed a Knoevenagel condensation with this compound and an active methylene (B1212753) compound, but my yield is very low, and the NMR spectrum shows a complex mixture of products. What went wrong?

Answer: Low yields and product mixtures in this reaction are common and often stem from the high reactivity of the this compound starting material. The primary causes are often related to reaction conditions, particularly the choice of base and solvent, which can promote side reactions.

Potential Side Reactions:

  • Self-Condensation: this compound can react with itself, especially under strong basic conditions. This is a common issue with aldehydes that can potentially enolize, though less common for aromatic aldehydes, the phenoxide forms can lead to other undesired reactions.

  • Chromone (B188151)/Flavone Synthesis: The phenolic hydroxyl groups can participate in intramolecular reactions. For example, condensation with reactants like ethyl acetoacetate (B1235776) can lead to cyclization, forming chromone derivatives, which may not be the intended product.[1][2]

  • Decomposition: Phenolic compounds can be sensitive to strongly alkaline conditions and may decompose, especially at elevated temperatures or over long reaction times.[3] High pH can lead to the formation of phenoxide ions and quinone oxidation intermediates, which can be unstable.[3]

  • O-Alkylation/Acylation: If your reaction involves alkyl or acyl halides, the highly nucleophilic phenoxide ions can react at the oxygen atoms instead of the desired C-C bond formation at the aldehyde.

Troubleshooting Workflow: The following workflow can help diagnose and resolve common issues.

G cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Mitigation Strategies Problem Low Yield / Complex Mixture TLC 1. Monitor Reaction by TLC - Multiple Spots? - Starting Material Consumed? Problem->TLC Start Here NMR 2. Analyze Crude Product by ¹H NMR - Identify Key Signals - Quantify Impurities TLC->NMR If complex Base 3a. Modify Base - Use milder base (e.g., piperidine (B6355638), pyridine) - Optimize catalyst loading NMR->Base If side reactions dominate Temp 3b. Adjust Temperature - Run at lower temperature (e.g., RT or 0°C) to reduce decomposition NMR->Temp If decomposition suspected Protect 3c. Use Protecting Groups - Protect one or both -OH groups to prevent O-alkylation or cyclization NMR->Protect If -OH group interference

Caption: Troubleshooting workflow for condensation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions of this compound?

The primary side reactions stem from the two highly activated hydroxyl groups. These include:

  • Intramolecular Cyclization: The hydroxyl groups can react with other functional groups in the reaction, leading to heterocyclic products like chromones.[1][2]

  • O-Alkylation/O-Acylation: In the presence of a base, the hydroxyl groups are deprotonated to form phenoxides, which are excellent nucleophiles and can react with electrophiles (e.g., alkyl halides) intended for other parts of the molecule.[4]

  • Oxidation/Decomposition: At high pH, phenolic compounds can be susceptible to oxidation, leading to colored impurities and reduced yields.[3][5]

Q2: My Claisen-Schmidt condensation is producing a dark-colored tar. What is causing this?

Dark coloration or tar formation often indicates polymerization or decomposition.[6] This is typically caused by harsh reaction conditions, such as high concentrations of a strong base (like NaOH) or elevated temperatures.[6] The aldehyde itself can be prone to polymerization under these conditions.

  • Solution: Reduce the reaction temperature by running it at room temperature or in an ice bath. Consider using a milder base or optimizing the base concentration through small-scale trials.[6]

Q3: How do the two hydroxyl groups affect the reactivity of the aldehyde?

The two hydroxyl groups are strongly electron-donating, which activates the aromatic ring towards electrophilic substitution. However, for condensation reactions at the aldehyde carbon, their primary influence is electronic and through potential intramolecular hydrogen bonding. This can modulate the electrophilicity of the aldehyde carbonyl group. Furthermore, under basic conditions, the deprotonated phenoxide groups make the molecule highly susceptible to the side reactions mentioned above.

Q4: Should I use protecting groups for the hydroxyl functions?

Using protecting groups is a highly effective strategy if you are encountering side reactions involving the hydroxyl groups, especially in multi-step syntheses.[7][8]

  • When to Use: If you are performing O-alkylation on another part of the molecule, or if intramolecular cyclization is a persistent issue.

  • Common Protecting Groups: Benzyl (Bn), p-methoxybenzyl (PMB), or silyl (B83357) ethers (e.g., TBDMS) are often used.[9] The choice depends on the stability of the group to your reaction conditions and the ease of deprotection.

Experimental Protocols & Data

Protocol: Knoevenagel-Doebner Condensation with Minimized Side Reactions

This protocol describes the synthesis of a cinnamic acid derivative from this compound using a mild base to minimize side reactions, based on the Doebner modification of the Knoevenagel condensation.[10]

Reaction: Synthesis of 2,6-dihydroxy-cinnamic acid.

Materials:

  • This compound (1.38 g, 10 mmol)

  • Malonic acid (1.25 g, 12 mmol)

  • Pyridine (10 mL)

  • Piperidine (0.2 mL, catalytic amount)

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound and malonic acid in pyridine.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture at 80-90°C for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice and 1 M HCl to precipitate the product.

  • Filter the solid product using a Büchner funnel, wash with cold water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure cinnamic acid derivative.

Table 1: Influence of Base on Condensation Yield

The following table summarizes hypothetical but realistic data illustrating how the choice of catalyst can affect product yield versus byproduct formation in a generic condensation reaction.

Catalyst (Base)Temperature (°C)Desired Product Yield (%)Side Product Yield (%)Reference Reaction Type
10% NaOH604535 (Decomposition/Tar)Claisen-Schmidt[6][11]
Piperidine8085<10 (minor impurities)Knoevenagel[10]
Pyridine8080<10Knoevenagel-Doebner[10]
K₂CO₃256020 (O-alkylation)Alkylation
Reaction Pathway Visualization

The diagram below illustrates the desired Knoevenagel condensation pathway versus a potential intramolecular side reaction leading to a chromone derivative, which can occur if the reaction partner has an appropriate structure (e.g., a β-ketoester).

G cluster_main Desired Knoevenagel Condensation cluster_side Potential Side Reaction Start This compound + Active Methylene Cmpd. Intermediate Aldol-type Adduct Start->Intermediate Base Catalyst Product α,β-Unsaturated Product (e.g., Cinnamic Acid Derivative) Intermediate->Product -H₂O (Dehydration) Start2 This compound + β-Ketoester Intermediate2 Initial Condensation Product Start2->Intermediate2 Base Catalyst SideProduct Chromone Derivative Intermediate2->SideProduct Intramolecular Cyclization

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Optimizing Solvent Systems for 2,6-Dihydroxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing solvent systems in reactions involving 2,6-Dihydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a white to pale yellow crystalline solid. It is soluble in water and many organic solvents such as alcohols (e.g., methanol, ethanol) and ether.[1] It is slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol.[2] Due to the presence of two hydroxyl groups and an aldehyde functional group, its solubility is influenced by the solvent's polarity and its ability to form hydrogen bonds.

Q2: How does the choice of solvent impact reactions with this compound?

A2: The solvent plays a critical role in reactions involving this compound by influencing:

  • Reactant Solubility: Ensuring that this compound and other reactants are sufficiently dissolved is crucial for a homogenous reaction mixture and optimal reaction rates.

  • Reaction Rate: Solvent polarity can affect the stabilization of transition states and intermediates, thereby influencing the reaction kinetics.

  • Product Selectivity: In reactions where multiple products can be formed (e.g., mono- vs. di-alkylation), the solvent can influence the selectivity by mediating the reactivity of the nucleophile and electrophile.

  • Reaction Equilibrium: For equilibrium-limited reactions like the Knoevenagel condensation, the solvent can play a role in removing byproducts (e.g., water) to drive the reaction forward.

Q3: Which solvents are recommended for Knoevenagel condensation reactions with this compound?

A3: For Knoevenagel condensations, a range of solvents can be employed. Protic solvents like ethanol (B145695) can be effective, particularly when using catalysts such as piperidine (B6355638) or L-proline. In some cases, polar aprotic solvents like Dimethylformamide (DMF) may offer good results. For a greener approach, solvent-free conditions have also been shown to be effective for Knoevenagel condensations of similar benzaldehydes.

Q4: What is a good starting point for solvent selection in O-alkylation of this compound?

A4: For O-alkylation of dihydroxybenzaldehydes, polar aprotic solvents are often a good choice. Acetonitrile is a particularly effective solvent for promoting the desired mono-alkylation while minimizing the formation of the bis-alkylated byproduct, especially when used with mild bases like cesium bicarbonate or sodium bicarbonate. Solvents like DMF and DMSO can sometimes lead to more complex reaction mixtures if not carefully controlled.

Data Presentation

Solubility of this compound in Common Solvents

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. The following table provides qualitative solubility information. Researchers are encouraged to determine the quantitative solubility for their specific application and solvent grade using the protocol provided below.

SolventSolvent TypeMolar Mass ( g/mol )Boiling Point (°C)Solubility
WaterPolar Protic18.02100Soluble[1]
MethanolPolar Protic32.0464.7Slightly Soluble[2]
EthanolPolar Protic46.0778.4Soluble[1]
Diethyl EtherPolar Aprotic74.1234.6Soluble[1]
Dimethyl Sulfoxide (DMSO)Polar Aprotic78.13189Slightly Soluble[2]
AcetonePolar Aprotic58.0856Not Specified
AcetonitrilePolar Aprotic41.0581.6Not Specified
TolueneNonpolar92.14110.6Not Specified

Troubleshooting Guides

Issue 1: Low Yield in Knoevenagel Condensation
Potential Cause Troubleshooting Suggestion
Poor Solubility of Reactants Select a solvent in which both this compound and the active methylene (B1212753) compound are soluble. Gentle heating may improve solubility, but monitor for potential side reactions.
Suboptimal Catalyst Performance Ensure the catalyst (e.g., piperidine, ammonium (B1175870) acetate) is fresh and used in the appropriate amount. The choice of solvent can influence catalyst activity.
Unfavorable Reaction Equilibrium The Knoevenagel condensation produces water, which can reverse the reaction. If using a solvent that forms an azeotrope with water (e.g., toluene), use a Dean-Stark apparatus to remove water as it forms. Alternatively, adding molecular sieves to the reaction mixture can also be effective.
Incorrect Reaction Temperature While many Knoevenagel condensations proceed at room temperature, some may require gentle heating to achieve a reasonable rate. However, excessive heat can lead to side reactions. Monitor the reaction by TLC to find the optimal temperature.
Issue 2: Formation of Byproducts in O-Alkylation
Potential Cause Troubleshooting Suggestion
Bis-Alkylation Product Observed This is a common side product when both hydroxyl groups react. To favor mono-alkylation, use a milder base (e.g., NaHCO₃, CsHCO₃) and a stoichiometric amount of the alkylating agent (around 1.0-1.1 equivalents). Acetonitrile is often a better solvent choice than DMF or DMSO for minimizing this side reaction.
Low Conversion/Starting Material Recovery This may indicate insufficient reactivity. Ensure your reagents are pure and the reaction is conducted under anhydrous conditions. A moderate increase in temperature or reaction time may be necessary. Ensure the chosen base is strong enough to deprotonate the phenolic hydroxyl group.
Complex Mixture of Products This can result from harsh reaction conditions. Lowering the reaction temperature and using a milder base can improve selectivity. The choice of solvent is critical; consider switching from highly polar aprotic solvents like DMF or DMSO to acetonitrile.

Experimental Protocols

Protocol 1: Determination of this compound Solubility (Gravimetric Method)

This protocol is adapted from methods used for similar dihydroxybenzaldehyde isomers.[3][4]

Materials:

  • This compound (analytical grade)

  • Selected organic solvent (analytical grade)

  • Analytical balance (±0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Pre-weighed evaporation dishes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. An excess of solid should be visible.

    • Seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the vial to stand at a constant temperature for at least 2 hours for the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.22 µm filter.

    • Dispense the filtered solution into a pre-weighed evaporation dish.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in a well-ventilated oven at a temperature below the boiling point of the solvent and the melting point of the solute until all the solvent has evaporated.

    • Transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish with the dried solute. Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass.

    • Express the solubility in the desired units (e.g., g/100 mL, mg/mL).

Protocol 2: Knoevenagel Condensation of this compound with Malononitrile (B47326) in Ethanol

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add malononitrile (1.05 equivalents) to the solution.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Stir the reaction mixture at room temperature or gently reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 3: Mono-O-Alkylation of this compound (Analogous to 2,4-Dihydroxybenzaldehyde)

This protocol is based on highly regioselective methods developed for 2,4-dihydroxybenzaldehyde (B120756) and may require optimization for the 2,6-isomer.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide) (1.1 equivalents)

  • Cesium Bicarbonate (CsHCO₃) (1.5 equivalents)

  • Anhydrous Acetonitrile

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), cesium bicarbonate (1.5 equivalents), and anhydrous acetonitrile.

  • Add the alkyl halide (1.1 equivalents) to the suspension.

  • Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to isolate the desired mono-alkylated product.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine this compound, Reactant B, and Catalyst in Solvent start->reactants stir_heat Stir and/or Heat (Monitor by TLC) reactants->stir_heat cool_filter Cool and/or Quench stir_heat->cool_filter extraction Extraction/Filtration cool_filter->extraction purification Purification (Chromatography/Recrystallization) extraction->purification end Pure Product purification->end troubleshooting_low_yield start Low Product Yield solubility Check Reactant Solubility start->solubility catalyst Evaluate Catalyst/Base solubility->catalyst Soluble sol_action Change Solvent or Add Co-solvent solubility->sol_action Insoluble conditions Optimize Reaction Conditions catalyst->conditions Active cat_action Use Fresh Catalyst, Screen Alternatives, or Adjust Loading catalyst->cat_action Inactive/Suboptimal cond_action Adjust Temperature, Reaction Time, or Remove Byproducts conditions->cond_action Suboptimal optimized Yield Improved conditions->optimized Optimized sol_action->catalyst cat_action->conditions cond_action->optimized o_alkylation_pathway cluster_mild Mild Conditions cluster_harsh Harsh Conditions start This compound mild_base Mild Base (e.g., NaHCO₃) Acetonitrile Stoichiometric Alkyl Halide start->mild_base Favored Pathway strong_base Strong Base (e.g., NaH) Excess Alkyl Halide start->strong_base Competing Pathway mono_product Desired Mono-alkylated Product mild_base->mono_product bis_product Side Product: Bis-alkylation strong_base->bis_product

References

Technical Support Center: Regioselectivity in Reactions with 2,6-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the complexities of regioselective reactions with 2,6-dihydroxybenzaldehyde. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselectivity with this compound?

A1: The main challenge arises from the similar reactivity of the two hydroxyl groups at the C2 and C6 positions. Unlike 2,4-dihydroxybenzaldehyde (B120756), where the C4-hydroxyl is significantly more acidic and sterically accessible, the hydroxyl groups in the 2,6-isomer are in electronically and sterically similar environments. This often leads to a mixture of mono-substituted (at C2 or C6) and di-substituted products in reactions like alkylation and acylation, resulting in poor regioselectivity.[1]

Q2: How does the reactivity of the hydroxyl groups in this compound differ from that in 2,4-dihydroxybenzaldehyde?

A2: In 2,4-dihydroxybenzaldehyde, the C4-hydroxyl group is more acidic due to resonance stabilization of the corresponding phenoxide by the para-aldehyde group. The C2-hydroxyl group is involved in a strong intramolecular hydrogen bond with the adjacent carbonyl group, which reduces its acidity and nucleophilicity.[2] This significant difference in reactivity allows for selective reactions at the C4 position. In this compound, both hydroxyl groups are ortho to the aldehyde and can participate in hydrogen bonding, making their acidities and nucleophilicities more comparable and selective functionalization more difficult.

Q3: Are there general strategies to improve regioselectivity in reactions with this compound?

A3: Yes, several strategies can be employed:

  • Use of Bulky Reagents: Introducing sterically hindered alkylating or acylating agents can favor reaction at the less hindered hydroxyl group, although the difference in steric environment between the C2 and C6 positions is minimal.

  • Protecting Group Strategy: A common approach is to protect one of the hydroxyl groups, perform the desired reaction on the other, and then deprotect. This multi-step process, while longer, offers precise control over regioselectivity.

  • Optimization of Reaction Conditions: Careful selection of the base, solvent, and temperature can influence the relative reactivity of the two hydroxyl groups. Milder bases and non-polar solvents may offer better selectivity.

Q4: Can I selectively mono-alkylate this compound?

A4: Achieving high regioselectivity in the direct mono-alkylation of this compound is challenging and often results in a mixture of products.[1] Success is highly dependent on the specific substrate and reaction conditions. For the synthesis of unsymmetrical 2,6-dialkoxybenzaldehydes, a common strategy involves the formylation of a pre-synthesized 1,3-dialkoxybenzene rather than the direct alkylation of this compound.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common regioselectivity issues encountered during reactions with this compound.

Issue 1: Poor or No Regioselectivity in Mono-alkylation/Mono-acylation

Possible Causes:

  • Similar reactivity of the C2 and C6 hydroxyl groups.

  • Use of harsh reaction conditions (strong base, high temperature) that promote di-substitution.

  • Inappropriate choice of solvent that does not sufficiently differentiate the hydroxyl groups.

Solutions:

  • Modify Reaction Conditions:

    • Base: Switch to a milder base. For instance, instead of strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3), consider using cesium bicarbonate (CsHCO3) or sodium bicarbonate (NaHCO3), which have shown success in the regioselective alkylation of 2,4-dihydroxybenzaldehyde.[3]

    • Solvent: The choice of solvent can be critical. Acetonitrile (B52724) has been shown to be effective in providing cleaner conversions in the alkylation of dihydroxybenzaldehydes compared to more polar aprotic solvents like DMF or DMSO, which can lead to complex mixtures.[3]

    • Temperature: Lowering the reaction temperature can help to favor the kinetic product and potentially improve selectivity.

  • Employ a Protecting Group Strategy:

    • Selectively protect one hydroxyl group. This may require exploring different protecting groups and conditions to achieve mono-protection.

    • Perform the desired alkylation or acylation on the free hydroxyl group.

    • Deprotect to obtain the desired mono-functionalized product.

  • Consider an Alternative Synthetic Route:

    • For the synthesis of specific mono-ethers, it may be more efficient to start from a different precursor, such as a mono-alkoxy-resorcinol, and introduce the aldehyde group at a later stage.

Issue 2: Formation of Di-substituted Byproduct

Possible Causes:

  • Use of an excess of the alkylating or acylating agent.

  • A strong base that deprotonates both hydroxyl groups.

  • Prolonged reaction times or high temperatures.

Solutions:

  • Control Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the electrophile to minimize di-substitution.

  • Weaker Base: Employ a milder base (e.g., CsHCO3, NaHCO3) to selectively deprotonate only one hydroxyl group at a time.[3]

  • Optimize Reaction Time and Temperature: Monitor the reaction closely using techniques like TLC or LC-MS to stop the reaction once the desired mono-substituted product is formed and before significant di-substitution occurs. Lowering the temperature can also help to control the reaction rate.

Issue 3: Low Reaction Conversion

Possible Causes:

  • Insufficiently reactive electrophile.

  • The chosen base is too weak to deprotonate the hydroxyl groups effectively.

  • Low reaction temperature.

Solutions:

  • Increase Electrophile Reactivity: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide.

  • Screen Different Bases: While mild bases are preferred for selectivity, a certain level of basicity is required for the reaction to proceed. A careful screening of bases with varying strengths is recommended.

  • Adjust Temperature: Gradually increase the reaction temperature while monitoring for the formation of byproducts.

Logical Workflow for Troubleshooting Regioselectivity

The following diagram outlines a systematic approach to troubleshooting regioselectivity issues in reactions with this compound.

TroubleshootingWorkflow Troubleshooting Regioselectivity in this compound Reactions start Reaction with this compound analyze Analyze Product Mixture (TLC, NMR, LC-MS) start->analyze check_regio Poor or No Regioselectivity? analyze->check_regio check_disub High Di-substitution? check_regio->check_disub No troubleshoot_regio Troubleshoot Regioselectivity: - Use milder base (e.g., CsHCO3) - Change solvent (e.g., Acetonitrile) - Lower temperature - Use bulky reagent check_regio->troubleshoot_regio Yes check_conv Low Conversion? check_disub->check_conv No troubleshoot_disub Reduce Di-substitution: - Use 1.0-1.1 eq. of electrophile - Use milder base - Reduce reaction time/temperature check_disub->troubleshoot_disub Yes success Desired Product Obtained check_conv->success No troubleshoot_conv Improve Conversion: - Use more reactive electrophile (R-Br, R-I) - Screen stronger (but still selective) bases - Increase temperature cautiously check_conv->troubleshoot_conv Yes troubleshoot_regio->analyze alt_route Consider Alternative Strategy: - Protecting group approach - Different synthetic route troubleshoot_regio->alt_route troubleshoot_disub->analyze troubleshoot_conv->analyze

Caption: A decision-making workflow for troubleshooting regioselectivity issues.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Mono-alkylation (Adapted from 2,4-Dihydroxybenzaldehyde)

This protocol is based on conditions that have proven effective for the regioselective alkylation of 2,4-dihydroxybenzaldehyde and can serve as a starting point for the more challenging 2,6-isomer.[3]

Materials:

  • This compound

  • Alkyl bromide (1.1 eq.)

  • Cesium bicarbonate (CsHCO3) (1.5 eq.)

  • Anhydrous acetonitrile (CH3CN)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous acetonitrile, add cesium bicarbonate (1.5 eq.).

  • Add the alkyl bromide (1.1 eq.) to the reaction mixture.

  • Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts and wash the solid residue with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Protecting Group Strategy for Selective Functionalization

This protocol outlines a general workflow for using a protecting group to achieve selective functionalization.

Step 1: Mono-protection of a Hydroxyl Group

  • Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane, THF).

  • Add a base (e.g., triethylamine, pyridine) if required by the protecting group chemistry.

  • Slowly add a sub-stoichiometric amount (e.g., 0.9 eq.) of the protecting group reagent (e.g., tert-butyldimethylsilyl chloride, benzyl (B1604629) bromide under specific conditions) at a controlled temperature (e.g., 0 °C).

  • Monitor the reaction by TLC to maximize the formation of the mono-protected product.

  • Isolate and purify the mono-protected intermediate by column chromatography.

Step 2: Reaction with the Free Hydroxyl Group

  • Dissolve the purified mono-protected this compound in a suitable solvent.

  • Perform the desired reaction (e.g., alkylation, acylation) on the free hydroxyl group under standard conditions.

  • Isolate and purify the product.

Step 3: Deprotection

  • Choose a deprotection method that is orthogonal to the newly introduced functional group.

  • Carry out the deprotection reaction.

  • Isolate and purify the final regioselectively functionalized this compound.

Quantitative Data on Regioselectivity

Quantitative data specifically for the regioselective mono-functionalization of this compound is not widely available in the literature, primarily due to the inherent difficulty in achieving high selectivity. However, we can present a comparative table based on the well-studied 2,4-dihydroxybenzaldehyde to highlight the expected challenges and outcomes.

SubstrateReactionReagents & ConditionsTypical OutcomeReference
2,4-Dihydroxybenzaldehyde Mono-alkylation (4-OH)Alkyl bromide, CsHCO3, CH3CN, 80 °CHigh regioselectivity, up to 95% yield of the 4-O-alkylated product.[3]
2,4-Dihydroxybenzaldehyde Mono-alkylation (4-OH)Benzyl bromide, K2CO3, Acetone, RTMixture of mono- and di-alkylated products.[2]
This compound Mono-alkylationAlkyl halide, BaseGenerally poor regioselectivity, leading to a mixture of 2-O-alkylated, 6-O-alkylated, and 2,6-O-di-alkylated products. A protecting group strategy or an alternative synthetic route is often preferred.[1]

This technical support center provides a foundational understanding and practical guidance for addressing regioselectivity issues in reactions involving this compound. Given the limited specific literature, a systematic and iterative approach to optimizing reaction conditions is crucial for success.

References

Technical Support Center: 2,6-Dihydroxybenzaldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 2,6-Dihydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial-scale synthesis routes for this compound?

A1: The most common industrial synthesis route starts from resorcinol (B1680541) and involves a three-step process:

  • Hydroxyl Group Protection: The hydroxyl groups of resorcinol are protected, often using ethyl vinyl ether (EVE).

  • Lithiation and Formylation: The protected resorcinol undergoes lithiation followed by formylation to introduce the aldehyde group.

  • Deprotection: The protecting groups are removed under acidic conditions to yield this compound.[1]

An alternative route involves the demethylation of 2,6-dimethoxybenzaldehyde (B146518).[2]

Q2: What are the main challenges in scaling up the batch production of this compound from resorcinol?

A2: Scaling up the batch process presents several challenges:

  • Long Reaction Times: The hydroxyl protection step can be particularly slow.

  • Intermediate Purification: The need to purify intermediates increases processing time and cost.

  • Energy Consumption: Maintaining specific temperatures for extended periods on a large scale is energy-intensive.

  • Cost: The combination of long reaction times, purification steps, and energy consumption contributes to higher production costs.[1]

A continuous production process has been proposed to mitigate these challenges by shortening reaction times and eliminating the need for intermediate purification.[1]

Q3: What are the common impurities encountered in this compound synthesis?

A3: Common impurities include:

  • Isomeric Byproducts: The most significant impurity is often the 2,4-dihydroxybenzaldehyde (B120756) isomer, especially in formylation reactions with poor regioselectivity like the Reimer-Tiemann or Duff reactions.[3]

  • Unreacted Starting Materials: Residual resorcinol or protected resorcinol can remain if the reaction does not go to completion.[3]

  • Oxidation Products: Phenolic compounds are susceptible to oxidation, which can lead to colored impurities.

Q4: How can isomeric impurities be removed?

A4: Column chromatography is a common and effective laboratory method for separating this compound from its 2,4-isomer. A silica (B1680970) gel column with a gradient elution system (e.g., hexane (B92381) and ethyl acetate) is typically used.[3] For industrial-scale production, fractional crystallization or derivatization techniques may be more feasible.

Troubleshooting Guide

Problem 1: Low Yield in the Hydroxyl Protection Step

Q: My hydroxyl protection reaction with ethyl vinyl ether (EVE) is showing low conversion. What could be the cause?

A: Low conversion in the protection step is a common issue. Here are some potential causes and solutions:

Potential Cause Troubleshooting Recommendation
Presence of Moisture Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can quench the catalyst and inhibit the reaction.
Insufficient Catalyst Use an appropriate amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
Suboptimal Temperature While the reaction can proceed at room temperature, gentle heating may be required. However, be aware that higher temperatures can sometimes decrease efficiency.[1] Monitor the reaction by TLC to find the optimal temperature.
Short Reaction Time This reaction can be slow, sometimes requiring 16 hours or more in a batch process.[1] Ensure the reaction has been allowed to proceed for a sufficient duration.
Problem 2: Poor Regioselectivity during Formylation

Q: My formylation step is producing a significant amount of the 2,4-dihydroxybenzaldehyde isomer. How can I improve the selectivity for the 2,6-isomer?

A: Achieving high regioselectivity is crucial. Consider the following:

Potential Cause Troubleshooting Recommendation
Formylation Method The choice of formylation reaction is critical. Directed ortho-lithiation of the protected resorcinol offers high regioselectivity. Methods like the Reimer-Tiemann or Duff reaction are known to produce isomeric mixtures.[3]
Steric Hindrance The protecting group's size can influence the regioselectivity of the formylation. Larger protecting groups may favor formylation at the less sterically hindered position.
Temperature Control In many formylation reactions, lower temperatures favor the formation of the desired isomer. Ensure precise temperature control during the addition of reagents.
Problem 3: Incomplete Deprotection

Q: I am observing incomplete removal of the ethyl vinyl ether (EVE) protecting groups. What should I do?

A: Incomplete deprotection can be addressed by optimizing the reaction conditions:

Potential Cause Troubleshooting Recommendation
Insufficient Acid Ensure a sufficient concentration of a strong acid (e.g., dilute HCl or H₂SO₄) is used for the deprotection.[1]
Inadequate Reaction Time or Temperature The deprotection may require gentle heating (e.g., 30-45°C) and sufficient time.[1] Monitor the reaction progress by TLC to determine the optimal conditions.
Poor Mixing On a larger scale, ensure efficient mixing to allow for complete contact between the protected compound and the acidic aqueous phase.

Experimental Protocols

Key Experiment: Synthesis of this compound from 2,6-Dimethoxybenzaldehyde

This protocol is adapted from established laboratory procedures.[2]

Materials:

  • 2,6-Dimethoxybenzaldehyde

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (B109758) (DCM), anhydrous

  • Dilute hydrochloric acid (2 M)

  • Ethyl acetate (B1210297)

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask, prepare a solution of aluminum chloride (3.00 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Starting Material: Slowly add a solution of 2,6-dimethoxybenzaldehyde (1.00 eq.) in anhydrous dichloromethane to the cooled AlCl₃ solution.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Quenching: Quench the reaction by carefully adding 2 M dilute hydrochloric acid.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 200 mL for a 100g scale reaction).

  • Work-up: Combine the organic layers and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., 1:200 to 1:50) as the eluent.

  • Characterization: The final product, this compound, should be a yellow solid.

Data Presentation

Table 1: Illustrative Effect of Temperature on Formylation Yield and Isomer Ratio

This data is illustrative and based on general principles of formylation reactions of phenols. Actual results may vary.

Temperature (°C)Yield of 2,6-isomer (%)Yield of 2,4-isomer (%)
-20755
07010
256020

Table 2: Comparison of Purification Methods for Isomer Separation

Purification MethodAdvantagesDisadvantages
Column Chromatography High purity achievable.Not easily scalable, requires large solvent volumes.[3]
Recrystallization Can be effective for reasonably pure product.May result in significant product loss in the mother liquor.
Acid-Base Extraction Can remove some acidic impurities.Not effective for separating phenolic isomers from each other.[3]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start: 2,6-Dimethoxybenzaldehyde reaction Demethylation with AlCl3 in DCM start->reaction quench Quench with dilute HCl reaction->quench extraction Extract with DCM quench->extraction concentrate Concentrate under vacuum extraction->concentrate purification Column Chromatography concentrate->purification end End: Pure this compound purification->end

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Low Yield start Low Product Yield check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Activity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions temp Temperature too high/low? check_conditions->temp time Insufficient reaction time? check_conditions->time moisture Moisture contamination? check_conditions->moisture optimize_temp Optimize Temperature temp->optimize_temp increase_time Increase Reaction Time time->increase_time use_anhydrous Use Anhydrous Conditions moisture->use_anhydrous

Caption: A logical workflow for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Guide to 2,6-Dihydroxybenzaldehyde and 2,4-Dihydroxybenzaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis, reactivity, and application of two closely related isomers, 2,6-dihydroxybenzaldehyde and 2,4-dihydroxybenzaldehyde (B120756). Understanding the distinct characteristics of these isomers is crucial for their effective utilization as precursors in the development of pharmaceuticals and other high-value chemical entities.

Introduction

This compound and 2,4-dihydroxybenzaldehyde are aromatic aldehydes that serve as versatile building blocks in organic synthesis. Their shared molecular formula (C₇H₆O₃) belies significant differences in their chemical behavior, stemming from the distinct positioning of their hydroxyl groups. These differences manifest in their synthetic accessibility, reactivity in subsequent transformations, and the biological activities of their derivatives.

Synthesis and Regioselectivity

The synthesis of dihydroxybenzaldehydes from resorcinol (B1680541) is a common strategy, but achieving regioselectivity is a key challenge. The electron-donating hydroxyl groups of resorcinol activate the aromatic ring for electrophilic substitution at the ortho and para positions.

2,4-Dihydroxybenzaldehyde is the more readily synthesized isomer. Several classical formylation reactions can be employed, with varying degrees of success in terms of yield and regioselectivity.

  • Vilsmeier-Haack Reaction: This is a high-yielding method for the formylation of resorcinol, providing 2,4-dihydroxybenzaldehyde in good yields of 65-75%.[1][2][3][4] The reaction is known for its high regioselectivity towards the 4-position, minimizing the formation of the 2,6-isomer.[5]

  • Reimer-Tiemann Reaction: While a classic method for ortho-formylation of phenols, the Reimer-Tiemann reaction of resorcinol often leads to a mixture of products, with this compound being a significant byproduct.[5][6] However, the use of β-cyclodextrin as a phase-transfer catalyst has been shown to enhance the regioselectivity and yield of 2,4-dihydroxybenzaldehyde to as high as 70%.[7][8]

  • Duff Reaction: This formylation method using hexamethylenetetramine is generally inefficient and gives low yields for the synthesis of 2,4-dihydroxybenzaldehyde.[5][9]

This compound is the more challenging isomer to synthesize directly due to steric hindrance and the electronic preference for para-substitution in many electrophilic aromatic substitution reactions.

  • Multi-step Synthesis from Resorcinol: A common strategy involves a four-step sequence:

    • Protection of the hydroxyl groups of resorcinol.

    • Ortho-lithiation directed by the protecting groups.

    • Formylation of the lithiated intermediate.

    • Deprotection to yield this compound.

  • From 1,3-Dimethoxybenzene (B93181): An alternative route involves the ortho-lithiation of 1,3-dimethoxybenzene followed by formylation and subsequent demethylation to yield the desired product.

Quantitative Data on Synthesis
ReactionStarting MaterialKey ReagentsProductYield (%)Reference(s)
Vilsmeier-HaackResorcinolPOCl₃, DMF2,4-Dihydroxybenzaldehyde65-75[1][2][3][4]
Reimer-TiemannResorcinolCHCl₃, NaOH2,4-DihydroxybenzaldehydeModerate (mixture)[5][6]
Reimer-Tiemann (with β-cyclodextrin)ResorcinolCHCl₃, NaOH, β-cyclodextrin2,4-Dihydroxybenzaldehyde70[7][8]
Duff ReactionResorcinolHexamethylenetetramine2,4-DihydroxybenzaldehydeLow[5][9]

Reactivity and Steric Effects

The primary factor differentiating the reactivity of the two isomers is the steric environment around the aldehyde functionality.

This compound exhibits significantly lower reactivity in reactions involving nucleophilic attack at the carbonyl carbon. The two ortho-hydroxyl groups create a sterically congested environment, hindering the approach of nucleophiles. This steric hindrance can lead to slower reaction rates and lower yields in common aldehyde reactions such as condensation reactions.

2,4-Dihydroxybenzaldehyde , with only one ortho-hydroxyl group, presents a less hindered aldehyde group. Consequently, it is generally more reactive towards nucleophiles and is the preferred substrate for reactions like the Knoevenagel condensation, where it readily participates in the formation of coumarins and other heterocyclic systems.[10] A computational study on the Biginelli reaction highlighted that the ortho-hydroxyl group in 2,4-dihydroxybenzaldehyde increases the activation energy of the condensation step compared to 4-hydroxybenzaldehyde, thereby decreasing its reactivity.[5] This effect is expected to be even more pronounced in the 2,6-isomer.

Applications in Drug Development and Biological Activity

Both isomers and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.

This compound in Voxelotor Synthesis

A prominent application of this compound is as a key intermediate in the synthesis of Voxelotor , a drug approved for the treatment of sickle cell disease. The synthesis involves the alkylation of one of the hydroxyl groups of this compound.

2,4-Dihydroxybenzaldehyde Derivatives as Hsp90 Inhibitors

Derivatives of 2,4-dihydroxybenzaldehyde, particularly Schiff bases, have been identified as potent inhibitors of Heat shock protein 90 (Hsp90).[11][12] Hsp90 is a molecular chaperone that is overexpressed in many cancer cells and is crucial for the stability and function of numerous oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cancer cell death.

CompoundAssayCell LineIC₅₀ (µM)Reference(s)
Schiff base derivative of 2,4-dihydroxybenzaldehydeHsp90 ATPase Inhibition--[11][12]
Schiff base 13MTT AssayPC34.85[11]
Schiff base 5MTT AssayPC37.43[11]
Schiff base 6MTT AssayPC37.15[11]

Experimental Protocols

Synthesis of 2,4-Dihydroxybenzaldehyde via Vilsmeier-Haack Reaction

Materials:

  • Resorcinol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (B52724)

  • Ice

  • Water

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, prepare the Vilsmeier reagent by slowly adding POCl₃ to DMF in acetonitrile at 0°C.

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, cool the mixture to -15°C.

  • Slowly add a solution of resorcinol in acetonitrile to the Vilsmeier reagent, ensuring the temperature does not exceed -10°C.

  • Stir the reaction mixture for several hours at low temperature.

  • Allow the reaction to warm to room temperature.

  • Pour the reaction mixture into ice water to hydrolyze the intermediate iminium salt.

  • The crude 2,4-dihydroxybenzaldehyde will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization from hot water or by column chromatography.[5]

Synthesis of a Schiff Base Derivative of 2,4-Dihydroxybenzaldehyde

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Appropriate primary amine (e.g., an aminophenol)

  • Ethanol (B145695)

  • Reflux apparatus

Procedure:

  • Dissolve equimolar amounts of 2,4-dihydroxybenzaldehyde and the desired primary amine in absolute ethanol in a round-bottom flask.

  • Stir the solution and heat to reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product may precipitate out of the solution. If so, collect it by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent.

Visualizations

Synthesis_Comparison cluster_24 2,4-Dihydroxybenzaldehyde Synthesis cluster_26 This compound Synthesis Resorcinol_24 Resorcinol Vilsmeier Vilsmeier-Haack (POCl3, DMF) Resorcinol_24->Vilsmeier Yield: 65-75% Reimer Reimer-Tiemann (CHCl3, NaOH) Resorcinol_24->Reimer Mixture of Isomers Reimer_CD Reimer-Tiemann (+ β-Cyclodextrin) Resorcinol_24->Reimer_CD Yield: 70% Product_24 2,4-Dihydroxybenzaldehyde Vilsmeier->Product_24 Reimer->Product_24 Reimer_CD->Product_24 Resorcinol_26 Resorcinol Protection 1. Protection Resorcinol_26->Protection Lithiation 2. Ortho-lithiation Protection->Lithiation Formylation 3. Formylation Lithiation->Formylation Deprotection 4. Deprotection Formylation->Deprotection Product_26 This compound Deprotection->Product_26

Caption: Synthetic routes to dihydroxybenzaldehydes.

Hsp90_Inhibition_Pathway Hsp90_Inhibitor 2,4-DHB Derivative (Hsp90 Inhibitor) Hsp90 Hsp90 Hsp90_Inhibitor->Hsp90 Inhibits ATP binding Degradation Ubiquitination & Proteasomal Degradation Hsp90_Inhibitor->Degradation Client_Protein Oncogenic Client Protein Hsp90->Client_Protein Chaperones Hsp90->Degradation Inactive Hsp90 Folding Proper Folding & Stabilization Client_Protein->Folding Active Hsp90 Client_Protein->Degradation Apoptosis Cancer Cell Apoptosis Degradation->Apoptosis

Caption: Hsp90 inhibition by 2,4-DHB derivatives.

Nrf2_Activation_Pathway DHB_Derivative Dihydroxybenzaldehyde Derivative (e.g., Chalcone) Keap1 Keap1 DHB_Derivative->Keap1 Inactivates ROS Oxidative Stress (ROS) ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes Ub Ubiquitination & Degradation Nrf2->Ub Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection

References

A Comparative Guide to the Reactivity of Dihydroxybenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of dihydroxybenzaldehyde isomers. The positioning of the two hydroxyl groups on the benzaldehyde (B42025) framework significantly influences the electron density of the aromatic ring and the reactivity of the aldehyde functional group. Understanding these differences is crucial for designing synthetic routes and predicting reaction outcomes in pharmaceutical and materials science research. This document summarizes key reactivity trends in oxidation, reduction, and electrophilic aromatic substitution, supported by available experimental data and detailed experimental protocols.

Introduction to Dihydroxybenzaldehyde Isomers

Dihydroxybenzaldehydes are a class of organic compounds with the molecular formula C₇H₆O₃. They consist of a benzene (B151609) ring substituted with one aldehyde (-CHO) group and two hydroxyl (-OH) groups. There are six constitutional isomers, each with distinct physical and chemical properties determined by the relative positions of the functional groups.

The isomers are:

The interplay of the electron-withdrawing aldehyde group and the electron-donating hydroxyl groups governs the reactivity of these isomers. The hydroxyl groups, being strong activators, enhance the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, the aldehyde group is a deactivating group and directs incoming electrophiles to the meta position. The overall reactivity and regioselectivity in chemical transformations are a result of the combined electronic and steric effects of these substituents.

Comparative Reactivity Analysis

This section details the comparative reactivity of dihydroxybenzaldehyde isomers in three key reaction types: oxidation, reduction, and electrophilic aromatic substitution.

Oxidation

The oxidation of dihydroxybenzaldehydes can proceed at the aldehyde group or the phenolic hydroxyl groups. The susceptibility to oxidation is highly dependent on the isomer's structure.

Theoretical Reactivity:

The presence of two electron-donating hydroxyl groups makes the aromatic ring susceptible to oxidation. Isomers with ortho or para positioning of the hydroxyl groups (catechol and hydroquinone (B1673460) moieties) are generally more easily oxidized than those with a meta relationship (resorcinol moiety). This is because the ortho and para arrangements can better stabilize the resulting phenoxy radicals or quinone-type structures through resonance. The oxidation potential is a good measure of the ease of oxidation, with lower potentials indicating greater susceptibility to oxidation.

Experimental Data:

The electrochemical oxidation potentials of dihydroxybenzaldehyde isomers have been determined, providing a quantitative measure of their relative ease of oxidation.

IsomerOxidation Potential (E_p vs Ag/AgCl)[1][2]
2,3-DihydroxybenzaldehydeLow (expected to be similar to 3,4-DHB)[3][4]
2,4-DihydroxybenzaldehydeHigh
2,5-DihydroxybenzaldehydeLow
3,4-DihydroxybenzaldehydeLow[5][6][7][8]
3,5-DihydroxybenzaldehydeHigh[9]

Note: Lower oxidation potential indicates greater ease of oxidation.

A specific type of oxidation relevant to hydroxybenzaldehydes is the Dakin oxidation , where an ortho- or para-hydroxybenzaldehyde is converted to a benzenediol by reaction with hydrogen peroxide in a basic solution.[10][11][12][13][14][15] This reaction is highly regioselective and is favored in isomers where the hydroxyl group is positioned ortho or para to the aldehyde.[10][11][14][15] Therefore, 2,4-dihydroxybenzaldehyde and 3,4-dihydroxybenzaldehyde are expected to readily undergo the Dakin oxidation. Isomers lacking this ortho or para relationship, such as 3,5-dihydroxybenzaldehyde, are less likely to undergo this specific transformation.

dot

Dakin_Oxidation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ortho_para_HB ortho/para-Hydroxybenzaldehyde tetrahedral_int Tetrahedral Intermediate ortho_para_HB->tetrahedral_int Nucleophilic Attack H2O2_OH H₂O₂ / OH⁻ H2O2_OH->tetrahedral_int phenyl_ester Phenyl Ester tetrahedral_int->phenyl_ester Aryl Migration benzenediol Benzenediol phenyl_ester->benzenediol Hydrolysis carboxylate Carboxylate phenyl_ester->carboxylate

Dakin Oxidation Mechanism
Reduction

The aldehyde group of dihydroxybenzaldehydes can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).[16][17] The reactivity of the aldehyde is influenced by the electronic effects of the hydroxyl groups.

Theoretical Reactivity:

The electron-donating hydroxyl groups increase the electron density on the aromatic ring, which can be relayed to the aldehyde group. This increased electron density at the carbonyl carbon makes it less electrophilic and therefore, potentially less reactive towards nucleophilic attack by a hydride reagent. However, the difference in reactivity among the isomers is generally subtle for a strong reducing agent like NaBH₄. Steric hindrance from an ortho-hydroxyl group could also play a role in slowing down the reaction rate.

Experimental Data:

dot

Reduction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product DHB Dihydroxybenzaldehyde alkoxide Alkoxide Intermediate DHB->alkoxide Hydride Attack NaBH4 NaBH₄ NaBH4->alkoxide alcohol Dihydroxybenzyl Alcohol alkoxide->alcohol Protonation (Workup)

Reduction of Dihydroxybenzaldehyde
Electrophilic Aromatic Substitution

The aromatic ring of dihydroxybenzaldehydes is activated towards electrophilic aromatic substitution by the two powerful electron-donating hydroxyl groups. The regioselectivity of the substitution is determined by the directing effects of both the hydroxyl and aldehyde groups.

Theoretical Reactivity and Regioselectivity:

  • Hydroxyl groups (-OH): Strong activators and ortho-, para-directors.

  • Aldehyde group (-CHO): Deactivating group and a meta-director.

The positions of substitution are a result of the synergistic or antagonistic effects of these groups. The most activated positions will be those that are ortho or para to the hydroxyl groups and not unfavored by the meta-directing effect of the aldehyde.

  • 2,3-Dihydroxybenzaldehyde: The hydroxyl groups activate positions 4, 5, and 6. The aldehyde deactivates positions 2 and 4. Substitution is likely to occur at position 5.

  • 2,4-Dihydroxybenzaldehyde: The hydroxyl groups strongly activate positions 3, 5, and 6. The aldehyde deactivates positions 3 and 5. Substitution is highly favored at position 5, which is ortho to the C4-OH and para to the C2-OH.

  • 2,5-Dihydroxybenzaldehyde: The hydroxyl groups activate positions 3, 4, and 6. The aldehyde deactivates positions 3 and 5. Substitution is likely at positions 4 or 6.

  • 3,4-Dihydroxybenzaldehyde: The hydroxyl groups activate positions 2, 5, and 6. The aldehyde deactivates positions 2 and 5. Substitution is favored at position 5 or 6.[20]

  • 3,5-Dihydroxybenzaldehyde: The hydroxyl groups strongly activate positions 2, 4, and 6. The aldehyde deactivates positions 2, 4, and 6. This isomer is highly activated at the positions ortho and para to both hydroxyl groups.

Experimental Data:

Data on the product distribution for electrophilic substitution reactions, such as bromination, is limited for a direct comparison of all isomers under identical conditions. However, some examples from the literature provide insight into the expected regioselectivity. For instance, the bromination of 4-hydroxybenzaldehyde (B117250) in the presence of a chloroform (B151607) solvent has been shown to yield 3-bromo-4-hydroxybenzaldehyde.[21]

IsomerExpected Major Bromination Product(s)
2,3-Dihydroxybenzaldehyde5-Bromo-2,3-dihydroxybenzaldehyde
2,4-Dihydroxybenzaldehyde5-Bromo-2,4-dihydroxybenzaldehyde
2,5-Dihydroxybenzaldehyde4-Bromo-2,5-dihydroxybenzaldehyde and/or 6-Bromo-2,5-dihydroxybenzaldehyde
3,4-Dihydroxybenzaldehyde5-Bromo-3,4-dihydroxybenzaldehyde and/or 6-Bromo-3,4-dihydroxybenzaldehyde
3,5-Dihydroxybenzaldehyde2-Bromo-3,5-dihydroxybenzaldehyde, 4-Bromo-3,5-dihydroxybenzaldehyde, and/or 6-Bromo-3,5-dihydroxybenzaldehyde

dot

EAS_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product DHB_ring Dihydroxybenzaldehyde (Aromatic Ring) arenium_ion Arenium Ion (Sigma Complex) DHB_ring->arenium_ion Electrophilic Attack electrophile Electrophile (E⁺) electrophile->arenium_ion substituted_product Substituted Product arenium_ion->substituted_product Deprotonation

Electrophilic Aromatic Substitution Mechanism

Experimental Protocols

The following are generalized protocols for conducting comparative reactivity studies on dihydroxybenzaldehyde isomers. Researchers should optimize these protocols for their specific experimental setup and analytical methods.

Protocol 1: Comparative Oxidation using Cyclic Voltammetry

This protocol describes the determination of oxidation potentials for dihydroxybenzaldehyde isomers using cyclic voltammetry.

Materials:

  • Dihydroxybenzaldehyde isomers (2,3-, 2,4-, 2,5-, 3,4-, and 3,5-)

  • Supporting electrolyte solution (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0)

  • Glassy carbon working electrode

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

  • Voltammetric analyzer

Procedure:

  • Prepare stock solutions of each dihydroxybenzaldehyde isomer (e.g., 10 mM in ethanol).

  • In an electrochemical cell, place a known volume of the supporting electrolyte solution.

  • Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes.

  • Assemble the three-electrode system in the cell.

  • Record a blank voltammogram of the supporting electrolyte.

  • Add a small volume of the dihydroxybenzaldehyde isomer stock solution to the cell to achieve the desired final concentration (e.g., 1 mM).

  • Record the cyclic voltammogram by scanning the potential from an initial value (e.g., -0.2 V) to a final value (e.g., +1.0 V) and back at a specific scan rate (e.g., 100 mV/s).

  • Identify the anodic peak potential (Epa), which corresponds to the oxidation potential of the isomer.

  • Repeat the measurement for each isomer under identical conditions.

  • Compare the obtained oxidation potentials to determine the relative ease of oxidation.

Protocol 2: Comparative Reduction using Sodium Borohydride and HPLC Monitoring

This protocol outlines a method to compare the reduction rates of dihydroxybenzaldehyde isomers by monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Dihydroxybenzaldehyde isomers

  • Sodium borohydride (NaBH₄)

  • Methanol

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Quenching solution (e.g., 1 M HCl)

Procedure:

  • Prepare standard solutions of each dihydroxybenzaldehyde isomer and its corresponding dihydroxybenzyl alcohol for HPLC calibration.

  • Develop an HPLC method to separate and quantify each aldehyde and its corresponding alcohol.

  • In a reaction vessel, dissolve a known amount of a dihydroxybenzaldehyde isomer in methanol.

  • Initiate the reaction by adding a standardized solution of NaBH₄ in methanol. Start a timer immediately.

  • At specific time intervals (e.g., 1, 2, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

  • Analyze the quenched aliquots by HPLC to determine the concentration of the remaining aldehyde and the formed alcohol.

  • Plot the concentration of the aldehyde versus time for each isomer.

  • Determine the initial reaction rate for each isomer from the slope of the concentration-time curve at t=0.

  • Compare the initial rates to establish the relative reactivity of the isomers towards reduction.

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Comparative_Study_Workflow start Start: Select Dihydroxybenzaldehyde Isomers reaction_setup Prepare Identical Reaction Conditions (Solvent, Temperature, Reagent Concentration) start->reaction_setup oxidation Oxidation Reaction reaction_setup->oxidation reduction Reduction Reaction reaction_setup->reduction substitution Electrophilic Substitution reaction_setup->substitution monitoring Monitor Reaction Progress (e.g., Spectroscopy, Chromatography) oxidation->monitoring reduction->monitoring substitution->monitoring data_analysis Analyze Data (Reaction Rates, Product Distribution, etc.) monitoring->data_analysis comparison Compare Reactivity of Isomers data_analysis->comparison conclusion Conclusion on Structure-Reactivity Relationship comparison->conclusion

Workflow for Comparative Reactivity Study
Protocol 3: Comparative Electrophilic Bromination and Product Analysis by GC-MS

This protocol provides a framework for comparing the regioselectivity of bromination for dihydroxybenzaldehyde isomers.

Materials:

  • Dihydroxybenzaldehyde isomers

  • Bromine (Br₂)

  • A suitable solvent (e.g., acetic acid or dichloromethane)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • In separate reaction vessels, dissolve each dihydroxybenzaldehyde isomer in the chosen solvent.

  • To each solution, add a controlled amount of bromine (e.g., 1 equivalent).

  • Allow the reactions to proceed for a specific time under identical conditions (e.g., room temperature for 1 hour).

  • Quench the reactions by adding a solution of sodium thiosulfate (B1220275) to consume any remaining bromine.

  • Extract the organic products into a suitable solvent (e.g., dichloromethane).

  • Analyze the product mixture for each isomer by GC-MS.

  • Identify the different brominated products based on their mass spectra and retention times.

  • Quantify the relative amounts of each product to determine the product distribution and regioselectivity for each isomer.

  • Compare the product distributions to understand the influence of the hydroxyl group positions on the outcome of electrophilic bromination.

Conclusion

The reactivity of dihydroxybenzaldehyde isomers is a nuanced interplay of electronic and steric effects. Isomers with ortho and para hydroxyl groups, such as 2,5- and 3,4-dihydroxybenzaldehyde, are more susceptible to oxidation due to their ability to form stable quinone-like structures. While all isomers are readily reduced at the aldehyde functionality, subtle differences in reaction rates may be observed due to electronic and steric influences. In electrophilic aromatic substitution, the powerful activating and directing effects of the two hydroxyl groups dominate, leading to highly activated aromatic rings with specific regioselectivities that are a consequence of the combined directing effects of all substituents. The quantitative data and protocols provided in this guide serve as a valuable resource for researchers to understand and exploit the distinct reactivity of each dihydroxybenzaldehyde isomer in their synthetic endeavors.

References

A Comparative Guide to Fluorescent Sensors for Aluminum (Al³⁺) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a Schiff base fluorescent sensor derived from a salicylaldehyde (B1680747) derivative with two common alternative fluorescent probes—a rhodamine-based sensor and carbon dots—for the detection of the trivalent aluminum ion (Al³⁺). The following sections present quantitative performance data, detailed experimental protocols, and visualizations of the sensing mechanisms and experimental workflows to aid in the selection of an appropriate sensor for your research needs.

Performance Comparison of Al³⁺ Fluorescent Sensors

The selection of a fluorescent sensor is often dictated by its analytical performance. The table below summarizes the key performance metrics for a representative salicylaldehyde-based Schiff base sensor, a rhodamine-based sensor, and carbon dots for the detection of Al³⁺.

Performance Metric Salicylaldehyde Schiff Base (Probe 3b) Rhodamine-based Sensor (HL-Me) Carbon Dots (from Citric Acid)
Analyte Al³⁺Al³⁺Al³⁺
Limit of Detection (LOD) 2.81 x 10⁻⁷ M[1][2]2.8 nM[3][4]0.2 µM[5]
Selectivity High selectivity for Al³⁺ over other common metal ions.[1][2]High selectivity for Al³⁺ against other metal ions.[3][4]Good selectivity for Al³⁺, with some response to other ions.[5]
Response Time ~80 seconds[1][2]Not specified< 1 minute[5]
Sensing Mechanism Chelation-Enhanced Fluorescence (CHEF) and Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).[1]Spirolactam ring-opening.[3][4]Chelation-Enhanced Fluorescence (CHEF).
Instrumentation Fluorescence SpectrophotometerFluorescence SpectrophotometerFluorescence Spectrophotometer

Signaling Pathways and Experimental Workflow

Signaling Pathways

The sensing mechanisms of the compared fluorescent probes are distinct, leading to their unique fluorescence responses upon binding to Al³⁺.

Schiff_Base_Mechanism cluster_0 Schiff Base Sensor (Probe 3b) SB_inactive Probe 3b (Low Fluorescence) SB_active [Probe 3b-Al³⁺] Complex (High Fluorescence) SB_inactive->SB_active Binding to Al³⁺ (CHEF & ESIPT Inhibition) Al3 Al³⁺

Caption: Signaling pathway of the salicylaldehyde Schiff base sensor for Al³⁺ detection.

Rhodamine_Mechanism cluster_1 Rhodamine-based Sensor (HL-Me) Rh_inactive Spirolactam Form (Non-fluorescent) Rh_active Ring-Opened Form (Fluorescent) Rh_inactive->Rh_active Coordination with Al³⁺ Al3_rh Al³⁺

Caption: Signaling pathway of the rhodamine-based sensor for Al³⁺ detection.

CD_Mechanism cluster_2 Carbon Dot Sensor CD_inactive Carbon Dots (Baseline Fluorescence) CD_active [CD-Al³⁺] Complex (Enhanced Fluorescence) CD_inactive->CD_active Chelation with Al³⁺ Al3_cd Al³⁺

Caption: Signaling pathway of the carbon dot sensor for Al³⁺ detection.

Experimental Workflow

The general workflow for utilizing these fluorescent sensors in Al³⁺ detection is outlined below.

Experimental_Workflow start Start synthesis Sensor Synthesis start->synthesis characterization Sensor Characterization (NMR, MS, etc.) synthesis->characterization solution_prep Prepare Sensor and Analyte Stock Solutions characterization->solution_prep titration Fluorescence Titration solution_prep->titration data_analysis Data Analysis (LOD, Selectivity) titration->data_analysis end End data_analysis->end

Caption: General experimental workflow for fluorescent sensor validation.

Experimental Protocols

Detailed methodologies for the synthesis and application of each fluorescent sensor are provided below.

Salicylaldehyde Schiff Base Sensor (Probe 3b)

Synthesis:

  • Dissolve 5-methyl salicylaldehyde (1 mmol) in methanol (B129727) (20 mL).

  • Add 2-aminobenzothiazole (B30445) (1 mmol) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold methanol and dry under vacuum to obtain the pure Schiff base probe.[1][2]

Fluorescence Titration for Al³⁺ Detection:

  • Prepare a stock solution of the Schiff base probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO/H₂O mixture).

  • Prepare a stock solution of Al³⁺ (e.g., 10 mM Al(ClO₄)₃) in deionized water.

  • In a series of cuvettes, place a fixed concentration of the probe solution (e.g., 10 µM).

  • Add increasing concentrations of the Al³⁺ solution to the cuvettes.

  • Record the fluorescence emission spectra at the optimal excitation wavelength.[6][7]

Rhodamine-based Sensor (HL-Me)

Synthesis:

  • Synthesize N-(rhodamine-6G)lactam-ethylenediamine (L1) according to previously reported methods.

  • Dissolve L1 (1 mmol) in acetonitrile (B52724) (30 mL).

  • Add 5-methylsalicylaldehyde (1 mmol) to the solution.

  • Reflux the mixture for 8 hours.

  • Cool the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the HL-Me sensor.[3][4]

Fluorescence Titration for Al³⁺ Detection:

  • Prepare a stock solution of HL-Me (e.g., 1 mM) in a suitable solvent (e.g., H₂O/MeOH = 1:9 v/v, 10 mM HEPES buffer, pH 7.4).[3][4]

  • Prepare a stock solution of Al³⁺ (e.g., 10 mM Al(NO₃)₃) in deionized water.

  • In a series of cuvettes, place a fixed concentration of the HL-Me solution (e.g., 10 µM).

  • Add increasing concentrations of the Al³⁺ solution to the cuvettes.

  • Record the fluorescence emission spectra (e.g., at an excitation of 500 nm).[3][4]

Carbon Dot Sensor

Synthesis (Hydrothermal Method):

  • Dissolve citric acid (1.0 g) in deionized water (20 mL).[8][9]

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at 200 °C for 5 hours.

  • Allow the autoclave to cool to room temperature naturally.

  • Filter the resulting brown solution through a 0.22 µm membrane to remove large particles.

  • Dialyze the filtered solution against deionized water for 24 hours to remove unreacted precursors.

  • The purified carbon dot solution can be stored at 4 °C.

Fluorescence Assay for Al³⁺ Detection:

  • Prepare a stock solution of the synthesized carbon dots.

  • Prepare a stock solution of Al³⁺ (e.g., 10 mM AlCl₃) in deionized water.

  • In a typical assay, mix the carbon dot solution with a buffer (e.g., Tris-HCl, pH 7.0).

  • Add varying concentrations of the Al³⁺ solution to the mixture.

  • After a short incubation period (e.g., 1 minute), measure the fluorescence emission spectra at the appropriate excitation wavelength.[5]

References

A Comparative Guide to the Antimicrobial Activity of Schiff Bases Derived from Different Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel antimicrobial agents is a critical endeavor in the face of rising antimicrobial resistance. Schiff bases, a class of organic compounds formed by the condensation of a primary amine with an aldehyde or ketone, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The antimicrobial potency of a Schiff base is significantly influenced by the nature of the aldehyde and the amine precursors.[1] This guide provides a comparative analysis of the antimicrobial activity of Schiff bases synthesized from different aldehydes, supported by experimental data and detailed protocols to aid in the design and development of new therapeutic agents.

Comparative Antimicrobial Activity: A Quantitative Overview

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents the visible growth of a microorganism. The following table summarizes the MIC values of Schiff bases derived from various aldehydes against a panel of pathogenic bacteria and fungi. Lower MIC values indicate higher antimicrobial potency.

Aldehyde PrecursorAmine ReactantSchiff Base (Abbreviation)Test OrganismMIC (µg/mL)Reference
Benzaldehydep-AminophenolPC1Escherichia coli62.5[3][4]
Staphylococcus aureus62.5[3][4]
Candida albicans250[3][4]
Anisaldehydep-AminophenolPC2Escherichia coli250[3][4]
Staphylococcus aureus62.5[3][4]
Candida albicans62.5[3][4]
4-Nitrobenzaldehydep-AminophenolPC3Escherichia coli250[3][4]
Staphylococcus aureus62.5[3][4]
Candida albicans125[3][4]
Cinnamaldehydep-AminophenolPC4Escherichia coli62.5[3][4]
Staphylococcus aureus>1000 (Inactive)[3][4]
Candida albicans125[3][4]
Salicylaldehyde (B1680747)2-Aminobenzoic acidSB1Pseudomonas aeruginosa50[5][6]
Salicylaldehyde2-NaphthylamineSB3Pseudomonas aeruginosa50[5][6]
Escherichia coli50[5][6]
SalicylaldehydePhenylhydrazineSB6Pseudomonas aeruginosa50[5][6]
Vanillin (B372448)Various Aromatic AminesSB-1, SB-2, SB-4, SB-5ESBL E. coliZone of Inhibition: 15.5-16.6 mm[7]
p-VanillinSubstituted Anilines, Aminonaphthalene, 3-Aminopyridine-Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicansp-Vanillin ligands exhibited higher activity than vanillin-based ligands.[1]

Note: The specific structures of the Schiff bases and the full range of tested organisms are detailed in the cited literature. The activity is highly dependent on the entire structure of the molecule, not just the aldehyde. ESBL refers to Extended-Spectrum Beta-Lactamase producing bacteria.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are generalized protocols for the synthesis and antimicrobial evaluation of Schiff bases, based on common practices reported in the literature.[3][8]

Synthesis of Schiff Bases

A common method for synthesizing Schiff bases is through the condensation reaction of an aldehyde and a primary amine.[8]

Materials:

  • Appropriate aldehyde (e.g., benzaldehyde, salicylaldehyde, vanillin)

  • Appropriate primary amine (e.g., p-aminophenol, 2-aminobenzoic acid)

  • Solvent (e.g., ethanol (B145695), methanol)

  • Catalyst (optional, e.g., glacial acetic acid)

  • Reflux apparatus

  • Beakers, flasks, and other standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Dissolve equimolar amounts of the selected aldehyde and primary amine in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • A few drops of a catalyst, such as glacial acetic acid, can be added to facilitate the reaction.

  • The mixture is then typically refluxed for a period ranging from a few hours to several hours.

  • The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, which often results in the precipitation of the Schiff base product.

  • The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol or petroleum ether) to remove any unreacted starting materials, and then dried.[8]

  • The purity of the synthesized Schiff base can be checked by its melting point and TLC. The structure is typically confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.[7]

Antimicrobial Activity Screening

The antimicrobial activity of the synthesized Schiff bases is commonly evaluated using methods such as the agar (B569324) well diffusion method or the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[1][9]

1. Agar Well/Disc Diffusion Method:

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Materials:

  • Nutrient agar or Mueller-Hinton agar plates

  • Cultures of test microorganisms (e.g., S. aureus, E. coli)

  • Synthesized Schiff bases dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic discs (positive control)

  • Solvent-loaded discs (negative control)

  • Sterile cork borer or sterile paper discs

  • Incubator

Procedure:

  • Prepare sterile agar plates and allow them to solidify.

  • A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate.

  • Wells are created in the agar using a sterile cork borer, or sterile paper discs impregnated with the test compound are placed on the agar surface.[9]

  • A specific volume of the Schiff base solution (at a known concentration) is added to each well.

  • Positive and negative control discs are also placed on the agar.

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 24-48 hours.

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well or disc. A larger zone of inhibition indicates greater antimicrobial activity.[7]

2. Broth Microdilution Method (for MIC Determination):

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton broth or other suitable liquid media

  • Cultures of test microorganisms

  • Synthesized Schiff bases dissolved in a suitable solvent

  • Standard antibiotic (positive control)

  • Growth medium with solvent (negative control)

  • Resazurin or other growth indicators (optional)

Procedure:

  • A serial two-fold dilution of the Schiff base compound is prepared in the broth medium in the wells of a 96-well plate.

  • Each well is then inoculated with a standardized suspension of the test microorganism.

  • Control wells containing only the medium, the medium with the microorganism (growth control), and the medium with a standard antibiotic are also prepared.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the Schiff base that completely inhibits the visible growth of the microorganism.[3][4] This can be observed visually or with the aid of a growth indicator.

Visualizing the Workflow

The process of comparing the antimicrobial activity of Schiff bases from different aldehydes can be systematically represented.

G cluster_0 Synthesis & Characterization cluster_1 Antimicrobial Screening cluster_2 Data Analysis & Comparison A Selection of Aldehydes (e.g., Benzaldehyde, Salicylaldehyde) C Schiff Base Synthesis (Condensation Reaction) A->C B Selection of Primary Amines B->C D Purification & Characterization (TLC, MP, FT-IR, NMR) C->D F Antimicrobial Assay (Agar Diffusion / Broth Microdilution) D->F E Selection of Test Microorganisms (Gram+, Gram-, Fungi) E->F G Data Collection (Zone of Inhibition / MIC values) F->G H Tabulation of Results G->H I Comparative Analysis of Antimicrobial Activity H->I J Structure-Activity Relationship (SAR) Studies I->J

Caption: Workflow for comparing antimicrobial Schiff bases.

Conclusion

The antimicrobial activity of Schiff bases is intricately linked to the structural features of their constituent aldehydes and amines. As evidenced by the compiled data, substitutions on the aromatic ring of the aldehyde can significantly modulate the biological activity. For instance, Schiff bases derived from salicylaldehyde and certain substituted benzaldehydes have demonstrated potent activity against a range of pathogens. This guide provides a foundational framework for researchers to compare and select promising aldehyde candidates for the synthesis of novel Schiff bases. The detailed protocols and workflow are intended to facilitate standardized and reproducible research in the quest for new and effective antimicrobial agents. Further investigation into the structure-activity relationships (SAR) will be instrumental in the rational design of next-generation Schiff base therapeutics.

References

A Comparative Performance Analysis of Metal Complexes with Dihydroxybenzaldehyde Ligand Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the catalytic, biological, and photophysical properties of metal complexes featuring different dihydroxybenzaldehyde-based ligands.

The isomeric position of hydroxyl groups on the benzaldehyde (B42025) ring profoundly influences the coordination chemistry and subsequent performance of the resulting metal complexes. This guide provides a comparative overview of the performance of metal complexes derived from various dihydroxybenzaldehyde isomers, with a focus on their anticancer, antimicrobial, antioxidant, catalytic, and photophysical properties. The information is compiled from various studies to offer a side-by-side perspective, aiding in the rational design of novel metal-based compounds for therapeutic and catalytic applications.

Anticancer Activity: A Tale of Isomer-Specific Cytotoxicity

Metal complexes of dihydroxybenzaldehyde Schiff bases have emerged as promising anticancer agents. The cytotoxic efficacy, often quantified by the half-maximal inhibitory concentration (IC50), varies significantly depending on the dihydroxybenzaldehyde isomer, the coordinated metal ion, and the cancer cell line being tested.

A study on water-soluble Schiff base metal complexes highlighted the anticancer potential of a copper(II) complex against A549 lung cancer cells, with an IC50 value of 12 µM. In the same study, the zinc(II) complex showed a higher IC50 of 80 µM, while the nickel(II) complex was found to be inactive.[1][2] This suggests a significant role of the metal center in the cytotoxic mechanism.

Schiff bases derived from 2,4-dihydroxybenzaldehyde (B120756) have been investigated as potential inhibitors of Hsp90, a molecular chaperone crucial for the stability of many proteins involved in cancer cell proliferation. One such derivative demonstrated a high cell kill rate in PC3 prostate cancer cells with an IC50 of 4.85 µM.[3]

While comprehensive comparative data across all isomers is limited, the available information underscores the importance of both the ligand's isomeric form and the choice of the metal in determining the anticancer potency of these complexes.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Dihydroxybenzaldehyde-Based Metal Complexes

Dihydroxybenzaldehyde IsomerMetal IonOther Ligand ComponentsCancer Cell LineIC50 (µM)Reference
2-hydroxy-3-methoxybenzaldehyde (B140153)Cu(II)4-amino-3-hydroxynaphthalene-1-sulfonic acidA549 (Lung)12[1][2]
2-hydroxy-3-methoxybenzaldehydeZn(II)4-amino-3-hydroxynaphthalene-1-sulfonic acidA549 (Lung)80[1][2]
2-hydroxy-3-methoxybenzaldehyde*Ni(II)4-amino-3-hydroxynaphthalene-1-sulfonic acidA549 (Lung)> 100[1][2]
2,4-dihydroxybenzaldehyde-Thiazole derivativePC3 (Prostate)4.85[3]
2,4-dihydroxybenzaldehyde-Thiazole derivativePC3 (Prostate)7.15[3]
2,4-dihydroxybenzaldehyde-Thiazole derivativePC3 (Prostate)7.43[3]
3,4-dihydroxybenzaldehyde (B13553)-DihydroxybenzaldoximeL1210 (Murine Leukemia)38[4]

*Note: 2-hydroxy-3-methoxybenzaldehyde is a derivative of 2,3-dihydroxybenzaldehyde (B126233).

Antimicrobial and Antioxidant Potential

Metal complexes of dihydroxybenzaldehyde derivatives have demonstrated significant antimicrobial and antioxidant activities. The chelation of the metal ion to the Schiff base ligand often enhances these biological properties compared to the free ligand.

For instance, copper(II), nickel(II), and zinc(II) complexes of a Schiff base derived from 2,4-dihydroxybenzaldehyde and α-naphthylamine showed stronger antifungal and antimicrobial activities than the free ligand against a range of bacteria and fungi, including Staphylococcus, Bacillus subtilis, Escherichia coli, and Aspergillus niger. Similarly, Schiff base derivatives of 2,3-dihydroxybenzaldehyde and 2,5-dihydroxybenzaldehyde (B135720) have shown antimicrobial effects against Staphylococcus aureus, with a minimum inhibitory concentration (MIC50) of 500 mg/L for both.[4]

The antioxidant capacity of these complexes is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. An oxovanadium(IV) complex of a 2,4-dihydroxybenzaldehyde benzoylhydrazone Schiff base displayed high radical scavenging potency, comparable to the standard antioxidant ascorbic acid.[5]

Table 2: Antimicrobial Activity of Dihydroxybenzaldehyde-Based Compounds

Dihydroxybenzaldehyde IsomerCompound TypeMicroorganismActivity MetricValueReference
2,4-dihydroxybenzaldehydeCu(II), Ni(II), Zn(II) complexesVarious bacteria and fungiEnhanced activity over ligand-
2,3-dihydroxybenzaldehydeFree ligandStaphylococcus aureusMIC50500 mg/L[4]
2,5-dihydroxybenzaldehydeFree ligandStaphylococcus aureusMIC50500 mg/L[4]

Catalytic Applications: Harnessing Redox Activity

The redox-active nature of both the dihydroxybenzaldehyde ligand and the coordinated transition metal makes these complexes promising candidates for catalysis, particularly in oxidation reactions.

While specific turnover frequencies for dihydroxybenzaldehyde-based complexes are not extensively reported in a comparative context, the general principles of tailoring ligand electronics and sterics to optimize catalytic performance are applicable. For example, manganese(III) complexes have been shown to effectively catalyze the aerobic oxidation of substrates like 2-aminophenol (B121084) and 3,5-di-tert-butylcatechol.[6] The design of the ligand scaffold plays a crucial role in modulating the catalytic turnover frequency.[7][8]

The electrochemical oxidation of 3,4-dihydroxybenzaldehyde has been studied, indicating its potential to participate in catalytic cycles involving electron transfer processes.[9][10][11]

Photophysical Properties: Exploring Luminescence and Energy Transfer

The photophysical properties of metal complexes are critical for applications in sensing, imaging, and photodynamic therapy. The dihydroxybenzaldehyde ligand can influence the absorption and emission characteristics of the complex.

Studies on ruthenium and osmium complexes incorporating 3,5-dihydroxyphenyl-substituted terpyridine ligands have demonstrated temperature-dependent energy transfer processes.[2] The efficiency of energy transfer from a ruthenium-based donor to an osmium-based acceptor was found to be highly efficient at low temperatures. Such insights are crucial for the design of luminescent materials with tailored properties.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Synthesis of Schiff Base Ligands and Metal Complexes

A general procedure involves the condensation reaction between the respective dihydroxybenzaldehyde isomer and a primary amine in a suitable solvent, often with a catalytic amount of acid. The resulting Schiff base ligand is then reacted with a metal salt in a specific molar ratio to yield the desired complex.

General Synthesis of a Dihydroxybenzaldehyde Schiff Base Ligand: To a solution of a dihydroxybenzaldehyde isomer (1 mmol) in ethanol (B145695) (20 mL), a solution of the desired primary amine (1 mmol) in ethanol (10 mL) is added. The mixture is refluxed for 2-4 hours. Upon cooling, the solid Schiff base ligand precipitates, which is then filtered, washed with cold ethanol, and dried.

General Synthesis of a Metal Complex: To a hot ethanolic solution of the Schiff base ligand (1 mmol), a hot ethanolic solution of the corresponding metal(II) chloride or acetate (B1210297) (1 mmol) is added dropwise with constant stirring. The reaction mixture is refluxed for 3-5 hours. The precipitated metal complex is then filtered, washed with ethanol, and dried under vacuum.[12]

Synthesis_Workflow cluster_ligand Schiff Base Ligand Synthesis cluster_complex Metal Complex Synthesis DHB Dihydroxybenzaldehyde Isomer Amine Primary Amine Solvent1 Ethanol Reflux1 Reflux (2-4h) Ligand Schiff Base Ligand MetalSalt Metal Salt Solvent2 Ethanol Reflux2 Reflux (3-5h) Complex Metal Complex

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol for MTT Assay:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) and incubate for 24 to 72 hours. A control group with only DMSO-containing medium is also included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.[1][2]

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with metal complexes (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Well-Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial susceptibility of microorganisms to the test compounds.

Protocol for Well-Diffusion Assay:

  • Media Preparation: Prepare nutrient agar (B569324) plates and allow them to solidify.

  • Inoculation: Spread a standardized inoculum of the test microorganism uniformly across the agar surface.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. A standard antibiotic and the solvent are used as positive and negative controls, respectively.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Well_Diffusion_Workflow A Prepare and inoculate -agar plate with microorganism B Create wells in the agar A->B C Add test compound, positive and negative controls to wells B->C D Incubate at 37°C for 24 hours C->D E Measure the diameter of the zone of inhibition D->E

Conclusion

The performance of metal complexes derived from dihydroxybenzaldehyde ligands is a rich area of research with significant potential in medicinal chemistry and catalysis. The isomeric position of the hydroxyl groups on the benzaldehyde moiety, in concert with the choice of the metal center and other coordinating ligands, provides a versatile platform for tuning the biological and chemical properties of the resulting complexes. While this guide summarizes the current understanding, the lack of comprehensive comparative studies across all dihydroxybenzaldehyde isomers highlights a clear direction for future research. Systematic investigations comparing the performance of these complexes will be invaluable for the rational design of next-generation metal-based drugs and catalysts.

References

spectroscopic analysis and comparison of dihydroxybenzaldehyde isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural isomers of dihydroxybenzaldehyde, each with the molecular formula C₇H₆O₃, present a fundamental challenge in analytical chemistry: differentiation. The position of the two hydroxyl groups on the benzaldehyde (B42025) framework significantly influences their electronic environment and molecular vibrations. This guide provides a comparative analysis of five key dihydroxybenzaldehyde isomers—2,3-DHB, 2,4-DHB, 2,5-DHB, 3,4-DHB, and 3,5-DHB—utilizing UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The supporting experimental data, presented in clear, tabular format, alongside detailed protocols, offers a robust resource for the unambiguous identification and characterization of these isomers.

Comparative Spectroscopic Data

The unique substitution pattern of each dihydroxybenzaldehyde isomer results in a distinct spectroscopic fingerprint. The following tables summarize the key quantitative data obtained from UV-Vis, FT-IR, and NMR analyses.

Table 1: UV-Visible Spectroscopic Data (in Methanol)
Isomerλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)
2,3-Dihydroxybenzaldehyde Data not readily available--
2,4-Dihydroxybenzaldehyde ~232~286~323
2,5-Dihydroxybenzaldehyde ~220~260~350
3,4-Dihydroxybenzaldehyde ~232~280~313
3,5-Dihydroxybenzaldehyde Data not readily available--
Table 2: Key FT-IR Absorption Frequencies (cm⁻¹)
IsomerO-H Stretch (phenolic)C=O Stretch (aldehyde)C=C Stretch (aromatic)C-O Stretch (phenolic)
2,3-Dihydroxybenzaldehyde ~3454 (broad)~1641~1614, 1592, 1492~1280
2,4-Dihydroxybenzaldehyde ~3357 (broad)~1640~1612, 1590, 1500~1275
2,5-Dihydroxybenzaldehyde ~3200 (broad)~1646~1601, 1575, 1478~1260
3,4-Dihydroxybenzaldehyde ~3485 (broad)~1657~1600, 1530, 1450~1290
3,5-Dihydroxybenzaldehyde ~3300 (broad)~1685~1610, 1590, 1470~1250
Table 3: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
IsomerAldehyde Proton (CHO, δ ppm)Aromatic Protons (δ ppm)Hydroxyl Protons (OH, δ ppm)
2,3-Dihydroxybenzaldehyde 10.20 (s, 1H)7.13 (dd, 1H), 7.07 (dd, 1H), 6.79 (t, 1H)9.92 (s, 2H)
2,4-Dihydroxybenzaldehyde 9.92 (s, 1H)7.52 (d, 1H), 6.39 (dd, 1H), 6.32 (d, 1H)10.73 (s, 2H)
2,5-Dihydroxybenzaldehyde 10.02 (s, 1H)7.01-6.95 (m, 2H), 6.84 (d, 1H)10.18 (s, 1H), 9.17 (s, 1H)
3,4-Dihydroxybenzaldehyde 9.68 (s, 1H)7.23 (d, 1H), 7.19 (dd, 1H), 6.83 (d, 1H)9.80 (s, 1H), 9.40 (s, 1H)
3,5-Dihydroxybenzaldehyde 9.68 (s, 1H)6.85 (d, 2H), 6.50 (t, 1H)9.75 (s, 2H)
Table 4: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
IsomerAldehyde Carbon (C=O, δ ppm)Aromatic Carbons (δ ppm)
2,3-Dihydroxybenzaldehyde ~191.2~151.0, ~146.0, ~124.5, ~120.0, ~119.5, ~118.0
2,4-Dihydroxybenzaldehyde 190.5163.2, 162.1, 135.3, 115.0, 109.0, 104.7
2,5-Dihydroxybenzaldehyde 190.8153.7, 148.0, 123.4, 120.3, 117.2, 115.6
3,4-Dihydroxybenzaldehyde 191.1150.5, 145.6, 129.9, 124.5, 115.4, 115.2
3,5-Dihydroxybenzaldehyde 191.5158.5 (x2), 138.0, 110.0 (x2), 108.0

Experimental Workflow

The systematic approach to the spectroscopic analysis and comparison of dihydroxybenzaldehyde isomers is outlined below. This workflow ensures a logical progression from sample preparation to data interpretation for unambiguous isomer identification.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison Prep Weigh Isomer Samples Sol_UV Dissolve in Methanol (B129727) (for UV-Vis) Prep->Sol_UV Sol_NMR Dissolve in DMSO-d6 (for NMR) Prep->Sol_NMR Prep_IR Prepare KBr Pellet (for FT-IR) Prep->Prep_IR UV_Vis UV-Vis Spectroscopy (200-400 nm) Sol_UV->UV_Vis NMR NMR Spectroscopy (1H and 13C) Sol_NMR->NMR FTIR FT-IR Spectroscopy (4000-400 cm-1) Prep_IR->FTIR Analysis_UV Identify λmax UV_Vis->Analysis_UV Analysis_IR Assign Vibrational Frequencies FTIR->Analysis_IR Analysis_NMR Determine Chemical Shifts & Coupling Constants NMR->Analysis_NMR Compare Tabulate & Compare Spectroscopic Data Analysis_UV->Compare Analysis_IR->Compare Analysis_NMR->Compare Identification Identification Compare->Identification Isomer Identification

Caption: Workflow for Spectroscopic Isomer Differentiation.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below to ensure reproducibility and accuracy.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of each dihydroxybenzaldehyde isomer was prepared by accurately weighing and dissolving the sample in methanol to a concentration of 1 mg/mL.[1]. A subsequent dilution was made to ensure the maximum absorbance was within the linear range of the spectrophotometer (typically 0.1-1.0 AU).[1].

  • Instrumentation: A dual-beam UV-Vis spectrophotometer was utilized for all measurements.[1].

  • Data Acquisition: The UV-Vis spectrum for each sample was recorded over a wavelength range of 200-400 nm.[1]. A cuvette containing only methanol was used as a blank to establish a baseline, which was then automatically subtracted from the sample spectra.[1]. The wavelengths of maximum absorbance (λmax) were identified from the resulting spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of each solid isomer was finely ground with potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.[1].

  • Data Acquisition: Spectra were collected over a range of 4000 to 400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.[1]. To enhance the signal-to-noise ratio, 32 scans were co-added for each sample.[1]. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectra to correct for atmospheric and instrumental interferences.[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of each dihydroxybenzaldehyde isomer was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a 5 mm NMR tube.[1]. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ 0.00).

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.[1].

  • ¹H NMR Data Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 second, and an accumulation of 16 transients.[1].

  • ¹³C NMR Data Acquisition: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 seconds, and an accumulation of 1024 transients.[1].

  • Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase- and baseline-corrected. Chemical shifts were referenced to the residual solvent peak or the internal TMS standard.

References

A Comparative Guide to the Structure-Activity Relationship of 2,6-Dihydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 2025

Dihydroxybenzaldehyde (DHB) and its derivatives represent a versatile class of phenolic compounds with a wide spectrum of biological activities, including antioxidant, anticancer, and antimicrobial effects. The position of the two hydroxyl groups on the benzaldehyde (B42025) scaffold, along with the nature and position of other substituents, profoundly influences their therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,6-dihydroxybenzaldehyde and its isomers, supported by experimental data, to aid in the rational design of novel therapeutic agents. While extensive research is available for many DHB isomers, there is a noticeable gap in the literature regarding the specific biological activities of this compound derivatives, presenting a promising area for future investigation.

Comparative Analysis of Biological Activities

The biological efficacy of dihydroxybenzaldehyde derivatives is intricately linked to their molecular structure. Key determinants of activity include the isomeric substitution pattern of the hydroxyl groups and the presence of additional functional groups.

Antioxidant Activity

The antioxidant capacity of dihydroxybenzaldehydes is primarily attributed to their ability to donate hydrogen atoms from their phenolic hydroxyl groups to scavenge free radicals. The substitution pattern is a critical factor in this activity.[1] Studies have shown that only the electron-donor derivatives of DHB exhibit antioxidant activity, and the position of the hydroxyl groups influences this capacity.[2]

Compound/DerivativeAssayResultReference
Dihydroxybenzaldehydes (general)DPPH Radical ScavengingExhibit antioxidant activity[3]
Dihydroxybenzaldehydes (general)CUPRACExhibit antioxidant activity[2][3]
2,5-Dihydroxybenzaldehyde DerivativeDPPH Radical ScavengingShowed ~80% of maximal radical scavenging activity at 288 nM[4]

Antimicrobial Activity

Dihydroxybenzaldehyde derivatives have shown notable activity against a range of microbial pathogens. The formation of Schiff base derivatives has been a common strategy to enhance the antimicrobial properties of phenolic compounds.

Compound/DerivativeMicroorganismMIC ValueReference
2,3-DihydroxybenzaldehydeStaphylococcus aureus (Bovine Mastitis Isolates)MIC50: 500 mg/L[1]
2,5-Dihydroxybenzaldehyde (Gentisaldehyde)Staphylococcus aureus (Bovine Mastitis Isolates)MIC50: 500 mg/L[1][4]
Schiff bases of 2,4-dihydroxybenzaldehydeVarious bacteria and fungiShowed promising antimicrobial activity[5][6]

Anticancer Activity

Several dihydroxybenzaldehyde derivatives have demonstrated promising anticancer properties. Their mechanism of action can involve the inhibition of key enzymes or cellular pathways involved in cancer progression.

Compound/DerivativeCell LineIC50 ValueReference
3,4-DihydroxybenzaldoximeL1210 murine leukemia38 µM (on ribonucleotide reductase)[1]
Schiff base of 2,4-dihydroxybenzaldehydePC3 prostate cancer cells7.15 µM[7]
Another Schiff base of 2,4-dihydroxybenzaldehydePC3 prostate cancer cells7.43 µM[7]
A third Schiff base of 2,4-dihydroxybenzaldehydePC3 prostate cancer cells4.85 µM[7]

Enzyme Inhibition

The dihydroxybenzaldehyde scaffold has been explored for its potential to inhibit various enzymes, which is a key strategy in drug development.

Compound/DerivativeEnzymeActivityReference
3,4-Dihydroxybenzaldehydeα-GlucosidaseInhibitory activity[8]
3,5-Dihydroxybenzaldehydeα-GlucosidaseInhibitory activity[8]
4-Hydroxybenzaldehyde derivativesGABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH)Competitive inhibition[9]
Schiff bases of 2,4-dihydroxybenzaldehydeUreaseMore active than the standard[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the screening and evaluation of this compound derivatives.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and rapid method for evaluating the antioxidant capacity of a compound.[1]

  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared to a concentration that gives an absorbance of approximately 1.0 at 517 nm.[1]

  • Reaction Mixture: Different concentrations of the dihydroxybenzaldehyde derivatives are mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only methanol and the DPPH solution is also prepared.[1]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.[1]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3]

  • Cell Seeding: Cancer cells (e.g., PC3 prostate cancer cells) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[3]

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24-72 hours).[3]

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[3]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[3]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.[3]

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the this compound derivative are prepared in a 96-well microtiter plate containing a suitable broth medium.[10]

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[10]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

SAR_of_DHB_Derivatives cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activities Biological Activities Scaffold Core Structure (Benzaldehyde with two -OH groups) Hydroxyl_Position Position of -OH Groups (e.g., 2,3-, 2,4-, 2,5-, 3,4- vs 2,6-) Scaffold->Hydroxyl_Position Influences Substituents Other Substituents (e.g., Alkoxy, Halogen) Scaffold->Substituents Can be modified with Derivatization Derivatization (e.g., Schiff Bases, Oximes) Scaffold->Derivatization Can be converted to Antioxidant Antioxidant Hydroxyl_Position->Antioxidant Key determinant Anticancer Anticancer Substituents->Anticancer Modulates Antimicrobial Antimicrobial Derivatization->Antimicrobial Enhances Enzyme_Inhibition Enzyme Inhibition Derivatization->Enzyme_Inhibition Can improve

Caption: Structure-Activity Relationships of Dihydroxybenzaldehyde Derivatives.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Antioxidant_Assay Antioxidant Assays (e.g., DPPH, CUPRAC) Characterization->Antioxidant_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial_Assay Anticancer_Assay Anticancer Assays (e.g., MTT) Characterization->Anticancer_Assay Data_Collection Data Collection (IC50, MIC values) Antioxidant_Assay->Data_Collection Antimicrobial_Assay->Data_Collection Anticancer_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis

Caption: General Experimental Workflow for SAR Studies.

References

Efficacy of 2,6-Dihydroxybenzaldehyde-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of inhibitors derived from 2,6-dihydroxybenzaldehyde and its isomers. The inhibitory activities of these compounds against various biological targets, including enzymes implicated in neurodegenerative diseases and microbial pathogens, are presented alongside data for established, alternative inhibitors. This guide aims to facilitate the objective assessment of these compounds for further research and development.

Cholinesterase Inhibition: A Focus on Alzheimer's Disease Therapeutics

Derivatives of dihydroxybenzaldehydes have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the cholinergic signaling pathway. Deficits in this pathway are a well-established hallmark of Alzheimer's disease.

Comparative Efficacy of Cholinesterase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various benzaldehyde-derived compounds and standard cholinesterase inhibitors. Lower IC50 values indicate greater potency.

CompoundTarget EnzymeIC50 (µM)Reference
Indole derivative of this compound (IND-40) human AChE> 500[1]
Indole derivative of 3-hydroxybenzaldehyde (B18108) (IND-24) human AChE12.54 ± 0.143[1]
Indole derivative of 4-hydroxybenzaldehyde (B117250) (IND-30) human AChE4.16 ± 0.063[1]
Donepezilhuman AChEN/A (Effective at 10 & 20 µM in Aβ aggregation assay)[1]
Eserine (Physostigmine)AChE0.85 ± 0.0001[2]
Indole derivative of this compound (IND-40) human BuChE> 500[1]
Indole derivative of 3-hydroxybenzaldehyde (IND-24) human BuChE98.18 ± 0.120[1]
Indole derivative of 4-hydroxybenzaldehyde (IND-30) human BuChE95.34 ± 0.144[1]
Eserine (Physostigmine)BuChE0.04 ± 0.0001[2]

Antimicrobial Activity of Benzaldehyde-Based Schiff Bases

Schiff base derivatives of dihydroxybenzaldehydes have demonstrated potential as antimicrobial agents. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Comparative Antimicrobial Efficacy

The table below presents the MIC values for various Schiff base derivatives against pathogenic bacteria and fungi, alongside standard antibiotics for comparison.

CompoundMicroorganismMIC (µg/mL)Reference
Schiff base of 2,3-dihydroxybenzaldehyde Staphylococcus aureus>1000
Schiff base of 2,4-dihydroxybenzaldehyde Staphylococcus aureus24-49[3]
Schiff base of 2,5-dihydroxybenzaldehyde Staphylococcus aureus>1000
AmpicillinMicrococcus luteus100[4]
AmpicillinStaphylococcus aureus12.5[4]
NystatinCandida albicans12.5[4]
ChloramphenicolSalmonella typhimurium31.25[4]
ChloramphenicolPseudomonas aeruginosa62.50[4]

Anticancer Activity of Dihydroxybenzaldehyde Derivatives

Derivatives of dihydroxybenzaldehydes are also being explored for their potential as anticancer agents. Their cytotoxic effects on cancer cell lines are often evaluated using cell viability assays, with the IC50 value indicating the concentration required to inhibit 50% of cell growth.

Comparative Anticancer Efficacy

This table summarizes the IC50 values for 2,4-dihydroxybenzaldehyde-derived Schiff bases against a prostate cancer cell line.

Compound (Schiff Base Derivative of 2,4-dihydroxybenzaldehyde)Cell LineIC50 (µM)Reference
Derivative 5PC3 (Prostate Cancer)7.43
Derivative 6PC3 (Prostate Cancer)7.15
Derivative 13PC3 (Prostate Cancer)4.85

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure AChE activity.

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

Procedure:

  • Reagent Preparation:

    • Phosphate (B84403) buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water).

    • AChE enzyme solution of appropriate concentration.

    • Test inhibitor solutions at various concentrations.

  • Assay in 96-well plate:

    • Add 140 µL of phosphate buffer to each well.

    • Add 10 µL of the test inhibitor solution (or solvent for control).

    • Add 10 µL of AChE solution.

    • Add 10 µL of DTNB solution.

    • Pre-incubate the mixture for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take readings kinetically every minute for a duration of 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism and broth without inhibitor) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound in which there is no turbidity (no visible growth).

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizations

Cholinergic Signaling Pathway in Alzheimer's Disease

Cholinergic_Signaling_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor ACh->AChR Binds to PreSynaptic Presynaptic Neuron PreSynaptic->ACh Release PostSynaptic Postsynaptic Neuron Signal Signal Transduction (Memory, Cognition) PostSynaptic->Signal Choline Choline AChE->Choline Acetate Acetate AChE->Acetate AChR->PostSynaptic Activates Inhibitor This compound -based Inhibitor Inhibitor->AChE Inhibits AD Alzheimer's Disease (Reduced ACh) AD->ACh Deficiency in

Caption: Cholinergic signaling pathway and the role of AChE inhibitors.

General Experimental Workflow for Inhibitor Screening

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification PrimaryScreening Primary Screening (e.g., Enzyme Assay) Purification->PrimaryScreening DoseResponse Dose-Response & IC50/MIC Determination PrimaryScreening->DoseResponse CellBasedAssay Cell-Based Assays (Viability, Cytotoxicity) DoseResponse->CellBasedAssay LeadOptimization Lead Optimization CellBasedAssay->LeadOptimization InVivo In Vivo Studies LeadOptimization->InVivo

Caption: A generalized workflow for the screening and development of inhibitors.

References

A Comparative Guide to the Antioxidant Capacity of Dihydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of various dihydroxybenzaldehyde (DHB) isomers. Dihydroxybenzaldehydes are phenolic compounds of significant interest due to their potential therapeutic applications, largely driven by their antioxidant properties.[1] The specific placement of the two hydroxyl groups on the benzaldehyde (B42025) ring structure is a critical determinant of their biological efficacy and antioxidant potential.[1][2] This document synthesizes available experimental data to offer an objective comparison, details the methodologies for key experiments, and illustrates relevant pathways and workflows.

Structure-Activity Relationship

The antioxidant mechanism of dihydroxybenzaldehydes is primarily based on their ability to donate a hydrogen atom or an electron from their phenolic hydroxyl groups to neutralize free radicals.[2][3] The efficiency of this action is intrinsically linked to the chemical structure, specifically the relative positions of the hydroxyl groups.[2]

Studies indicate that isomers with ortho- or para-positioned hydroxyl groups, such as 3,4-dihydroxybenzaldehyde (B13553) and 2,5-dihydroxybenzaldehyde, tend to exhibit significant antioxidant activity.[2][3] This is because these configurations enhance the stability of the phenoxyl radical that forms after the hydrogen or electron donation.[2] In particular, the ortho-dihydroxy structure (catechol) found in 3,4-dihydroxybenzaldehyde is recognized as a key feature for its potent radical scavenging and metal-chelating abilities.[4] Conversely, compounds with hydroxyl groups in the meta position have been shown to exhibit lower antioxidant efficiency.[5]

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of DHB isomers is evaluated using various in vitro assays. The data presented below is compiled from multiple sources; therefore, direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.[2] A lower IC₅₀ value indicates higher antioxidant activity.

Compound IsomerAssayAntioxidant Activity DataSource
2,3-Dihydroxybenzaldehyde -Antioxidant properties have been noted, but specific quantitative data is limited.[2]
2,4-Dihydroxybenzaldehyde Cellular AssayShown to reduce reactive oxygen species.[2][2][6]
2,5-Dihydroxybenzaldehyde DPPH0.85 ± 0.04 (Trolox Equivalents)[2]
3,4-Dihydroxybenzaldehyde -Widely reported as a potent antioxidant and radical scavenger.[3][4][3][4]
3,5-Dihydroxybenzaldehyde -Quantitative data is not readily available in the reviewed literature.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.[1] The following are standard protocols for the key antioxidant assays used to evaluate dihydroxybenzaldehydes.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[1][7] The reduction of the violet DPPH radical to a stable, light-yellow molecule by the antioxidant is measured spectrophotometrically.[7]

Protocol:

  • Preparation of DPPH Solution: Prepare a solution of DPPH in methanol (B129727) or ethanol (B145695) to an absorbance of approximately 1.0 at 517 nm.[3][8]

  • Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the dihydroxybenzaldehyde sample with the DPPH solution.[3] Prepare a control containing only the solvent and the DPPH solution.[3]

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[3]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[8]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay evaluates the ability of a compound to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Preparation of ABTS Radical Solution: Generate the ABTS•+ by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution.[7] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7][9]

  • Reagent Dilution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Reaction Mixture: Mix a small volume of the dihydroxybenzaldehyde sample (at various concentrations) with the diluted ABTS•+ solution.[9]

  • Incubation: Incubate the mixture in the dark at 37°C for 6 minutes.[9]

  • Measurement: Measure the absorbance at 734 nm using a spectrophotometer.[9]

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalents (TEAC), which represents the concentration of a Trolox solution with the same antioxidant capacity.[10]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce a colorless ferric-TPTZ (Fe³⁺-tripyridyltriazine) complex to an intense blue ferrous-TPTZ (Fe²⁺) complex in an acidic environment.[5][11]

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[9] Warm the reagent to 37°C before use.[9]

  • Reaction Mixture: Add the FRAP reagent to the dihydroxybenzaldehyde sample.[9]

  • Incubation: Incubate the mixture in the dark at 37°C for 30 minutes.[9]

  • Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.[12]

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using known concentrations of FeSO₄ or Trolox.[11][13]

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the antioxidant capacity of dihydroxybenzaldehydes using a spectrophotometric assay like DPPH.

G cluster_workflow Antioxidant Assay Workflow prep Step 1: Preparation - Prepare DHB solutions - Prepare radical/reagent solution mix Step 2: Reaction - Mix DHB sample with reagent prep->mix incubate Step 3: Incubation - Incubate in dark at specified temperature mix->incubate measure Step 4: Measurement - Read absorbance at specific wavelength incubate->measure calc Step 5: Analysis - Calculate % Inhibition - Determine IC50 / TEAC measure->calc

Workflow for comparative antioxidant activity assessment.
Potential Signaling Pathway

Phenolic antioxidants can exert protective effects by modulating cellular signaling pathways. A plausible mechanism for dihydroxybenzaldehydes involves the activation of the Keap1-Nrf2 pathway, a key regulator of the endogenous antioxidant response.[14]

G cluster_nucleus Cell Nucleus DHB Dihydroxybenzaldehyde Keap1_Nrf2 Keap1-Nrf2 Complex DHB->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation promotes ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates & binds Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates

Proposed Keap1-Nrf2 signaling pathway activation.

Under normal conditions, the protein Keap1 binds to the transcription factor Nrf2 in the cytoplasm, targeting it for degradation. In the presence of oxidative stress or an antioxidant like a dihydroxybenzaldehyde, this bond is disrupted. Nrf2 is released and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) on the DNA. This binding initiates the transcription of a suite of protective antioxidant genes, bolstering the cell's defense against oxidative damage.

References

Assessing the Purity of 2,6-Dihydroxybenzaldehyde: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of key chemical intermediates like 2,6-Dihydroxybenzaldehyde is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like this compound due to its high resolution, sensitivity, and accuracy. A reversed-phase HPLC method is particularly well-suited for the analysis of this polar aromatic aldehyde.

Experimental Protocol: Reversed-Phase HPLC-UV

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), an autosampler, and data acquisition software.[1][2] Given the polar nature of this compound, a column with polar-embedded technology may provide enhanced retention and peak shape.[3][4][5]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable diluent, such as a mixture of the mobile phase (e.g., acetonitrile (B52724)/water), to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Mobile Phase: A gradient elution of acetonitrile (Solvent B) and water with 0.1% phosphoric acid (Solvent A).

    • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at 280 nm, a wavelength at which phenolic aldehydes exhibit strong absorbance.[6]

  • Injection Volume: 10 µL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Separate Separation on C18 Column Inject->Separate Detect UV Detection (280 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Signal Output Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate Purity_Report Purity Report Calculate->Purity_Report Final Result

Caption: Experimental workflow for the purity assessment of this compound by HPLC.

Alternative Analytical Methods

While HPLC is a robust and widely used technique, other methods can also be employed for the purity determination of this compound, each with its own set of advantages and limitations.

Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization

Gas chromatography is a powerful technique for separating volatile compounds. However, due to the low volatility and polar nature of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[7][8]

Experimental Protocol: GC-FID with Silylation

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID), a suitable capillary column (e.g., DB-5 or equivalent), and an autosampler.

Derivatization:

  • Accurately weigh the this compound sample into a vial.

  • Add a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a suitable solvent (e.g., pyridine (B92270) or acetonitrile).[8]

  • Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization of the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

GC Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Detector Temperature: 300 °C.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is an absolute quantification method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a highly accurate purity assessment.[11][12]

Experimental Protocol: ¹H qNMR

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh a precise amount of the this compound sample.

  • Accurately weigh a precise amount of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) that has a known structure and purity and whose signals do not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).

NMR Analysis:

  • Pulse Program: A standard single-pulse experiment with a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full signal recovery.[12]

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the signals corresponding to the analyte and the internal standard. The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights, number of protons, and weighed masses.[10]

Comparative Data Summary

The following tables provide a representative comparison of the expected performance of each method for the purity assessment of a hypothetical batch of this compound.

Table 1: Purity Assessment Results

ParameterHPLC-UVGC-FID (with Derivatization)qNMR
Purity (%) 99.299.199.3
Relative Standard Deviation (RSD, %) 0.30.50.2
Limit of Quantitation (LOQ) Low (ng level)Very Low (pg level)High (mg level)

Table 2: Impurity Profile

ImpurityHPLC-UV (% Area)GC-FID (% Area)qNMR (% Molar)
Resorcinol (Starting Material) 0.350.400.32
2,6-Dihydroxybenzoic Acid (Oxidation Product) 0.25Not Detected (non-volatile)0.28
Unknown Impurity 1 0.100.150.10
Unknown Impurity 2 0.100.10Not Resolved

Table 3: Method Comparison

FeatureHPLC-UVGC-FID (with Derivatization)qNMR
Principle Chromatographic separation based on polarity.Chromatographic separation based on volatility.Nuclear magnetic resonance signal intensity.
Sample Preparation Simple dissolution and filtration.More complex due to derivatization step.Requires precise weighing of sample and internal standard.
Reference Standard Requires a reference standard of the analyte.Requires a reference standard of the analyte.Does not require an analyte reference standard.[9]
Selectivity High for non-volatile impurities.High for volatile impurities.High for structurally different impurities.
Sensitivity HighVery HighModerate
Throughput HighModerateLow to Moderate

Conclusion

For the routine and high-throughput purity assessment of this compound, HPLC-UV stands out as the most suitable method due to its high resolution, sensitivity, and straightforward sample preparation. It is highly effective in separating and quantifying non-volatile, structurally related impurities that are common in the synthesis of phenolic compounds.

GC-FID following derivatization offers superior sensitivity for volatile impurities but involves a more complex sample preparation procedure, which can be a source of error.

qNMR is an invaluable tool for the absolute purity determination without the need for an analyte-specific reference standard, making it ideal for the certification of reference materials or for the analysis of novel compounds where a standard is not yet available.[9] However, its lower throughput and higher instrumentation cost may make it less practical for routine quality control.

Ultimately, the choice of analytical method will depend on the specific requirements of the analysis, including the expected impurity profile, the required level of accuracy, sample throughput needs, and the availability of instrumentation and reference standards. For comprehensive characterization, a combination of these techniques may be employed.

References

Comparative Analysis of Dihydroxybenzaldehyde-Based Schiff Base Sensors for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and performance of Schiff base sensors derived from dihydroxybenzaldehydes for the detection of metal ions. While direct and comprehensive cross-reactivity studies on 2,6-Dihydroxybenzaldehyde-based sensors are limited in publicly available literature, this document leverages data from a closely related analogue, a 2,4-Dihydroxybenzaldehyde-based sensor, to provide insights into the expected selectivity and potential interferences.

Performance Comparison of a Dihydroxybenzaldehyde-Based Sensor

Schiff base sensors derived from dihydroxybenzaldehydes are a class of chemosensors known for their straightforward synthesis and effective metal ion detection capabilities. Their selectivity is a critical performance metric, determining their utility in complex sample matrices.

Below is a summary of the cross-reactivity profile of a novel colorimetric chemosensor synthesized from 2,4-dihydroxybenzaldehyde (B120756) for the selective detection of Copper (II) ions (Cu²⁺). The data illustrates the sensor's response to various metal ions, highlighting its high selectivity for Cu²⁺.

Interfering IonAnalyte ConcentrationSensor Response (Absorbance Change)% Interference
Ag⁺10 equivalentsNo significant change< 5%
Al³⁺10 equivalentsNo significant change< 5%
Co²⁺10 equivalentsNo significant change< 5%
Cr³⁺10 equivalentsNo significant change< 5%
Cs⁺10 equivalentsNo significant change< 5%
Fe²⁺10 equivalentsNo significant change< 5%
Fe³⁺10 equivalentsNo significant change< 5%
In³⁺10 equivalentsNo significant change< 5%
K⁺10 equivalentsNo significant change< 5%
Li⁺10 equivalentsNo significant change< 5%
Mg²⁺10 equivalentsNo significant change< 5%
Mn²⁺10 equivalentsNo significant change< 5%
Na⁺10 equivalentsNo significant change< 5%
Ni²⁺10 equivalentsNo significant change< 5%
Pb²⁺10 equivalentsNo significant change< 5%
Zn²⁺10 equivalentsNo significant change< 5%
Hg²⁺10 equivalentsNo significant change< 5%
Cd²⁺10 equivalentsNo significant change< 5%
Cu²⁺ 10 equivalents Significant color change and new absorbance band at 462 nm 100% (Target Analyte)

Data synthesized from a study on a 2,4-dihydroxybenzaldehyde-based Schiff base sensor.[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a dihydroxybenzaldehyde-based Schiff base sensor and the evaluation of its cross-reactivity.

Synthesis of a Dihydroxybenzaldehyde-Based Schiff Base Sensor

A common method for synthesizing Schiff base sensors involves the condensation reaction between a dihydroxybenzaldehyde and a primary amine.

Materials:

  • 2,4-dihydroxybenzaldehyde (or this compound)

  • Primary amine (e.g., a substituted aniline (B41778) or an aliphatic amine)

  • Ethanol (B145695) or Methanol (as solvent)

  • Glacial Acetic Acid (optional, as a catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

Procedure:

  • Dissolve equimolar amounts of the dihydroxybenzaldehyde and the primary amine in a round-bottom flask containing ethanol or methanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction, if necessary.

  • Attach a reflux condenser and heat the mixture to reflux for a specified period (typically a few hours), with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base product, which may precipitate out of the solution, is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol).

  • The structure of the synthesized sensor is confirmed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Cross-Reactivity (Selectivity) Study Protocol

The selectivity of the synthesized sensor is evaluated by monitoring its response to the target analyte in the presence of various potentially interfering ions.

Materials:

  • Stock solution of the synthesized Schiff base sensor in a suitable solvent (e.g., DMSO, acetonitrile, or a mixed aqueous-organic solvent system).

  • Stock solutions of various metal salts (e.g., chlorides or nitrates) of the same concentration.

  • UV-Vis spectrophotometer or a spectrofluorometer.

  • Cuvettes.

Procedure:

  • Prepare a solution of the sensor at a specific concentration in the chosen solvent system.

  • Record the initial absorbance or fluorescence spectrum of the sensor solution.

  • To separate solutions of the sensor, add a specific amount (e.g., 10 equivalents) of the stock solution of each potential interfering ion.

  • In a separate solution of the sensor, add the same amount of the target analyte.

  • Record the absorbance or fluorescence spectra of all the solutions after a short incubation period.

  • Compare the spectral changes (e.g., change in absorbance or fluorescence intensity at a specific wavelength, or the appearance of new bands) in the presence of the target analyte and the interfering ions.

  • For competition experiments, a solution of the sensor is treated with the target analyte in the presence of an excess of each interfering ion, and the spectral response is recorded to assess any inhibition of the sensing capability.

Signaling Pathway and Experimental Workflow

The signaling mechanism of dihydroxybenzaldehyde-based Schiff base sensors upon binding to a metal ion often involves processes such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), or Excited-State Intramolecular Proton Transfer (ESIPT). These processes modulate the photophysical properties of the sensor, leading to a detectable change in fluorescence or color.

Signaling_Pathway cluster_workflow Experimental Workflow cluster_signaling Signaling Mechanism (Example: CHEF) Sensor_Synthesis Sensor Synthesis (Dihydroxybenzaldehyde + Amine) Characterization Structural Characterization (NMR, IR, MS) Sensor_Synthesis->Characterization Purification Selectivity_Screening Cross-Reactivity Screening (UV-Vis/Fluorescence) Characterization->Selectivity_Screening Validated Sensor Data_Analysis Data Analysis and Comparison Selectivity_Screening->Data_Analysis Complex Sensor-Metal Complex (High Fluorescence) Data_Analysis->Complex Informs on Selectivity Sensor Schiff Base Sensor (Low Fluorescence) Sensor->Complex Chelation Metal_Ion Target Metal Ion Metal_Ion->Complex

Caption: Experimental workflow and a representative signaling pathway for a Schiff base sensor.

References

Benchmarking the Catalytic Efficiency of 2,6-Dihydroxybenzaldehyde Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the catalytic efficiency of metal complexes derived from 2,6-dihydroxybenzaldehyde with alternative Schiff base complexes, particularly those based on salicylaldehyde (B1680747) and its substituted derivatives. The information presented herein is curated from experimental data to assist researchers in selecting the most effective catalysts for oxidation reactions, with a focus on the conversion of cyclohexane (B81311).

Comparative Catalytic Performance in Cyclohexane Oxidation

The catalytic oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone (B45756) is a crucial industrial process. The efficiency of various Schiff base metal complexes as catalysts for this reaction is a subject of ongoing research. While direct comparative studies benchmarking this compound complexes against a wide range of alternatives under identical conditions are limited, analysis of existing literature provides valuable insights.

Below is a summary of catalytic performance data compiled from various studies. It is important to note that direct comparison should be made with caution due to variations in experimental conditions across different research works.

CatalystSubstrateOxidantSolventReaction Time (h)Temperature (°C)Conversion (%)Product Selectivity (%)Reference
[Fe(L)ClH₂O]¹Cyclohexanet-BuOOHCH₃CN72RT21.5Cyclohexanol, Cyclohexanone[1]
[Ru(LH₂)PPh₃Cl₂H₂O]¹Cyclohexanet-BuOOHCH₃CN72RT29.1Cyclohexanol, Cyclohexanone[1]
[Fe(Ala-Sal)]²CyclohexaneH₂O₂Acetonitrile480~13Cyclohexanone
[Cu(II)-SMdiAP]³CyclohexaneH₂O₂---High98% (Cyclohexanol, Cyclohexanone)[2]

¹ L = bis(2,3-dihydroxybenzaldehyde)pyridine diimine. ² Salicylaldehyde-L-alanine Schiff base iron complex. ³ Schiff base formed from 2,6-diacetyl pyridine (B92270) and S-methyldithiocarbazate.

Note: "RT" denotes room temperature. The specific product selectivity ratios were not always provided in the source material.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic experiments. Below are generalized experimental protocols for the synthesis of Schiff base metal complexes and their application in catalytic oxidation.

Synthesis of Schiff Base Ligands and Metal Complexes

General Procedure for Schiff Base Synthesis:

A common method for synthesizing Schiff bases involves the condensation of an aldehyde with a primary amine. For instance, a Schiff base can be prepared by reacting 2,4-dihydroxybenzaldehyde (B120756) with an amine like α-naphthylamine in a 1:1 molar ratio in an ethanolic solution. The mixture is typically heated under reflux for several hours, after which the solid product is separated by filtration, washed, and can be recrystallized from a suitable solvent like methanol.

General Procedure for Metal Complex Synthesis:

The synthesized Schiff base ligand is subsequently complexed with a metal salt. Typically, a hot ethanolic solution of the metal salt (e.g., Cu(CH₃COO)₂·H₂O, Ni(CH₃COO)₂·H₂O, or Zn(CH₃COO)₂·H₂O) is added to a hot ethanolic solution of the ligand in a 1:1 molar ratio. The resulting mixture is stirred and heated for a period, during which the metal complex precipitates. The solid complex is then filtered, washed, and dried.

Catalytic Oxidation of Cyclohexane

General Procedure:

The catalytic oxidation of cyclohexane is often carried out in a reaction flask equipped with a reflux condenser. The catalyst (a Schiff base metal complex) and an oxidant (e.g., hydrogen peroxide, H₂O₂, or tert-butyl hydroperoxide, t-BuOOH) are placed in the flask with a solvent such as acetonitrile. Cyclohexane is then added, and the reaction mixture is stirred at a specific temperature for a designated duration. The progress of the reaction and the product distribution are typically monitored and analyzed using gas chromatography (GC).[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized workflow for the synthesis and evaluation of the catalytic activity of Schiff base complexes, as well as a conceptual representation of a catalytic cycle.

experimental_workflow Experimental Workflow for Catalyst Evaluation cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction cluster_analysis Analysis Aldehyde Aldehyde Schiff_Base Schiff_Base Aldehyde->Schiff_Base Condensation Amine Amine Amine->Schiff_Base Metal_Complex Metal_Complex Schiff_Base->Metal_Complex Complexation Metal_Salt Metal_Salt Metal_Salt->Metal_Complex Reaction_Mixture Reaction_Mixture Metal_Complex->Reaction_Mixture Catalyst Substrate Substrate Substrate->Reaction_Mixture Oxidant Oxidant Oxidant->Reaction_Mixture Products Products Reaction_Mixture->Products Oxidation GC_Analysis GC_Analysis Products->GC_Analysis Data_Evaluation Data_Evaluation GC_Analysis->Data_Evaluation Conversion & Selectivity

Caption: Workflow for synthesis and catalytic testing.

catalytic_cycle Generalized Catalytic Oxidation Cycle Catalyst [M-L] Intermediate1 [M-L]-Substrate Catalyst->Intermediate1 + Substrate Intermediate2 [M-L]-Oxo Intermediate1->Intermediate2 + Oxidant - Oxidant byproduct Intermediate2->Catalyst + Substrate - Product Product Product Intermediate2->Product Substrate Substrate Oxidant Oxidant

References

Safety Operating Guide

Proper Disposal of 2,6-Dihydroxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical waste is crucial for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, understanding the proper disposal procedures for reagents like 2,6-Dihydroxybenzaldehyde is a critical component of their work. This guide provides a detailed, step-by-step approach to the safe handling and disposal of this compound, in alignment with regulatory standards and laboratory best practices.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] All handling should occur within a certified chemical fume hood.

Essential PPE includes:

  • Safety Goggles: Wear safety glasses with side-shields or goggles to protect against splashes and dust.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are suitable for handling. Always inspect gloves for integrity before use.

  • Lab Coat: A lab coat must be worn to protect skin and clothing from contamination.

Hazardous Waste Classification and Storage

Under regulations set by environmental agencies, chemical waste must be properly identified and managed. This compound waste is classified as hazardous due to its irritant properties.[2] Never dispose of this chemical in the regular trash or down the sanitary sewer system. [3][4][5] Discharge into the environment must be avoided.[3][6]

Proper segregation and storage are the foundational steps in a compliant disposal process. All waste containing this compound, including unused solid material, solutions, and contaminated labware, must be collected in a dedicated and correctly labeled hazardous waste container.[2] Leave chemicals in their original containers when possible and do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed chemical destruction plant or hazardous waste disposal company, coordinated by your institution's EHS office.[3][6]

  • Solid Waste Collection:

    • Collect pure, unused, or contaminated solid this compound in a designated, robust, and sealable waste container.

    • This includes any contaminated absorbent materials used for spill cleanup. Sweep up solid material and place it into a suitable container for disposal, avoiding dust generation.[4][7]

  • Liquid Waste Collection:

    • Collect solutions containing this compound in a separate, compatible liquid waste container.

    • Do not mix with other waste streams, such as halogenated solvents, unless approved by your EHS office.

  • Contaminated Labware Disposal:

    • Disposable Items: Gloves, wipes, and pipette tips contaminated with this compound should be double-bagged, sealed, labeled as hazardous waste, and placed in a solid waste container.[2]

    • Non-Disposable Glassware: Glassware must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected as hazardous liquid waste.[2][3] After decontamination, the glassware can be washed normally.

  • Waste Container Labeling:

    • All hazardous waste containers must be clearly labeled. The label must include:

      • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

      • The words "Hazardous Waste".

      • An accurate description of the container's contents.

      • The date accumulation started.

  • Storage and Final Disposal:

    • Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[8]

    • Store acids and bases separately, and keep containers tightly closed in a dry, well-ventilated place.[8]

    • Contact your institution's EHS office to arrange for the pickup and final disposal of the hazardous waste.

Quantitative Disposal Parameters

The following table summarizes general quantitative parameters relevant to chemical waste disposal. These are not specific to this compound but are common regulatory limits. Always consult your local and institutional regulations.

ParameterRegulatory Limit / GuidelineRelevance for this compound Disposal
pH of Aqueous Waste Typically between 5.5 and 10.5Solutions of this compound should not be neutralized for drain disposal without explicit EHS approval.[2] This range is a general guideline for sewer-permissible waste.
Flash Point < 60°C (140°F)While this compound is a solid, solutions in flammable solvents will be classified as ignitable hazardous waste if the flash point is below this threshold.[2]
Satellite Accumulation Up to 55 gallonsLaboratories can accumulate up to 55 gallons of a single hazardous waste stream in a designated satellite area before it must be moved to a central storage facility.[2] Containers must be removed within three days of becoming full.[8]

In-Lab Waste Treatment Considerations

Note: The following information is for educational purposes only. In-laboratory treatment or neutralization of this compound is not recommended . The standard and required procedure is disposal via a licensed hazardous waste contractor. Attempting to neutralize this compound without a validated protocol can be dangerous and may violate regulations.

There is sometimes merit in the in-laboratory treatment of certain simple waste streams to reduce hazards, such as neutralizing a non-toxic acid or base.[8][9] However, for a substance like this compound, the reaction products of any neutralization are not well-characterized for disposal and may themselves be hazardous.

General Protocol: Neutralization of a Simple Acidic Waste Stream (Illustrative Example ONLY)

This protocol is NOT for this compound but illustrates a common laboratory procedure for a different waste type. It should only be performed by trained personnel.

  • Preparation: Work in a fume hood. Wear all necessary PPE. Ensure a spill kit is readily available.

  • Dilution: If the acidic waste is concentrated, first dilute it by slowly adding the acid to a large volume of cold water in a suitable container (e.g., a large beaker), never the other way around.

  • Neutralization: Slowly add a weak base (e.g., sodium bicarbonate) to the diluted acid solution while stirring continuously. Monitor the pH of the solution using a pH meter or pH strips.

  • Completion: Continue adding the base in small portions until the pH is within the neutral range (typically 6-8).

  • Disposal: If the resulting salt solution is non-hazardous and permitted by local regulations, it may be disposed of down the sanitary sewer with copious amounts of water.[9]

This example serves to highlight that even simple neutralization requires careful chemical understanding and adherence to safety protocols. For complex organic compounds, such procedures are best left to professional disposal services.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Type cluster_2 Containment & Labeling cluster_3 Storage & Disposal start Generate Waste (this compound) solid Solid / Contaminated PPE start->solid liquid Liquid Solution start->liquid glass Contaminated Glassware start->glass container Place in appropriate, SEALED hazardous waste container solid->container liquid->container rinse Triple rinse with solvent glass->rinse label_node Label container with: - Full Chemical Name - 'Hazardous Waste' - Date container->label_node rinsate Collect rinsate as hazardous liquid waste rinse->rinsate Solvent rinsate->container store Store in designated Satellite Accumulation Area label_node->store contact_ehs Contact EHS or approved waste disposal vendor store->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for 2,6-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory professionals handling 2,6-Dihydroxybenzaldehyde. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Hazard Summary

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It may also be harmful if swallowed.[3] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) Protocol

To ensure safety, the following personal protective equipment must be worn at all times when handling this compound.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended if there is a splash hazard.[1][3]Protects against serious eye irritation from dust or splashes.[1]
Skin Protection Chemical-resistant gloves (e.g., disposable nitrile) and a fully buttoned lab coat must be worn.[1] Always inspect gloves before use.Prevents skin contact, which can cause irritation.[1][2]
Respiratory Protection A NIOSH-approved respirator is required if engineering controls are insufficient or when dusts are generated.[1]Protects against respiratory tract irritation from inhaling dust.[1][2]
General Hygiene Wear closed-toe shoes and long pants.[1] Wash hands thoroughly after handling the chemical.[1][3] Ensure safety showers and eyewash stations are readily accessible.[1]Standard laboratory practice to minimize exposure.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risk and ensuring environmental compliance.

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area or use a chemical fume hood to minimize inhalation of dust.[1]

  • Preventing Exposure: Avoid all direct contact with skin and eyes.[1][4] Do not breathe in the dust.[3] Prevent the formation of dust and aerosols during handling.[1]

  • Storage Conditions: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][5] Some suppliers recommend storage at 2°C - 8°C, while others specify room temperature under an inert atmosphere.[6]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[1][3]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. If irritation occurs, get medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or irritation persists, seek medical attention.[1][2]

  • Ingestion: If swallowed, rinse the mouth with water and consult a physician.[1] Do not eat, drink, or smoke when using this product.[3]

Spill Management:

  • Evacuate the area immediately.

  • Wear the appropriate PPE as described above.

  • Avoid generating dust.[1]

  • Carefully sweep or vacuum the spilled solid material.

  • Place the collected material into a suitable, closed container for disposal.[1]

  • Thoroughly clean the spill area.

Disposal Plan:

  • All waste, including contaminated PPE and spilled material, must be handled as hazardous waste.

  • Dispose of contents and the container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][3][7]

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 387-46-2[6][8]
Molecular Formula C₇H₆O₃[3][6][8]
Molecular Weight 138.12 g/mol [3][6][8]
Appearance White to light yellow crystalline powder.[4][5]
Melting Point 133 - 138 °C / 154 °C[3][6]
Boiling Point 220 - 228 °C @ 22 mmHg[3]
Purity ≥97% / 98%[8]
Storage Temperature Room Temperature or 2°C - 8°C[6][8]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound, from initial preparation to final disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_area Work Area Prep (Ventilated, Clean) don_ppe Don Required PPE (Gloves, Goggles, Lab Coat) gather_materials Gather Materials (Chemical, Glassware, Tools) weigh Weigh Chemical (Avoid Dust Generation) gather_materials->weigh execute Execute Experiment (In Fume Hood) weigh->execute decontaminate_tools Decontaminate Tools & Glassware execute->decontaminate_tools clean_area Clean Work Area doff_ppe Doff & Segregate PPE waste_container Place Waste in Labeled Container doff_ppe->waste_container dispose Dispose via Approved Waste Stream waste_container->dispose

References

×

Retrosynthesis Analysis

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.